tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVAASUKJSNRV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Comprehensive Structure Elucidation of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Foreword: The Imperative of Unambiguous Characterization
In the landscape of modern drug discovery and development, piperidine scaffolds are ubiquitous, prized for their favorable pharmacokinetic properties and synthetic versatility. The compound tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is a chiral building block of significant interest, incorporating a Boc-protected secondary amine within the ring, a primary amine, and a defined stereocenter. Its utility in the synthesis of complex pharmaceutical agents necessitates a robust and unequivocal confirmation of its structure and stereochemical integrity.
This guide eschews a rigid, templated approach in favor of a logical, field-proven workflow that mirrors the investigative process of an analytical chemist. We will detail the core analytical techniques required for complete structure elucidation, moving from foundational molecular formula confirmation to the nuanced determination of absolute stereochemistry. Each step is presented not merely as a protocol, but as a piece of a larger puzzle, with an emphasis on the causal relationship between molecular features and the resulting analytical data. This self-validating system of cross-referenced data ensures the highest degree of confidence in the final structural assignment.
Foundational Analysis: Molecular Formula and Purity
Before delving into complex spectroscopic analysis, the foundational identity of the compound must be established. This begins with determining the molecular formula and assessing the sample's purity.
Elemental analysis should be performed to experimentally verify the mass percentages of Carbon, Hydrogen, and Nitrogen. The results must align with the theoretical values calculated from the molecular formula, providing the first layer of structural confirmation.
| Element | Theoretical % |
| Carbon (C) | 63.12% |
| Hydrogen (H) | 10.59% |
| Nitrogen (N) | 12.27% |
| Oxygen (O) | 14.01% |
The Elucidation Workflow: An Integrated Spectroscopic Approach
The core of structure elucidation lies in the synergistic application of multiple spectroscopic techniques. Each method provides unique insights, and their combined data creates a self-validating map of the molecule's architecture.
Mass Spectrometry (MS): Confirming Mass and Key Fragments
Mass spectrometry serves to confirm the molecular weight and provides vital clues about the structure through fragmentation patterns. The tert-butyloxycarbonyl (Boc) group is notoriously labile in the mass spectrometer, making its fragmentation a key diagnostic feature.
Causality: The Boc group readily undergoes cleavage due to the stability of the resulting tert-butyl cation or the neutral isobutylene molecule. This predictable fragmentation is a hallmark of Boc-protected amines.[3][4]
Expected Data (Electrospray Ionization, ESI-MS): Using a soft ionization technique like ESI in positive ion mode is crucial to observe the molecular ion.
| m/z Value | Identity | Rationale |
| 229.19 | [M+H]⁺ | Protonated molecular ion of C₁₂H₂₄N₂O₂. |
| 173.15 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the Boc group. |
| 129.14 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da). |
| 57.07 | [C₄H₉]⁺ | The tert-butyl cation fragment. A highly characteristic peak.[4] |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-120°C (keep low to minimize in-source fragmentation).[3]
-
-
Data Analysis: Identify the [M+H]⁺ peak and correlate major fragment ions with the expected losses from the parent structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum will be a composite of signals from the amine, the piperidine ring, and the carbamate.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3350-3250 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is characteristic of a primary amine.[5] |
| 2950-2850 | C-H Aliphatic Stretch | Piperidine & Ethyl groups | Standard C-H stretches for sp³ hybridized carbons. |
| ~1690 | C=O Stretch | Carbamate (-O-C=O) | The carbonyl of the Boc group typically appears in this region, confirming the carbamate linkage.[6][7] |
| ~1160 | C-N Stretch | Carbamate & Amine | Stretching vibrations for the carbon-nitrogen bonds. |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small, solvent-free amount of the neat oil or solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the key absorption bands corresponding to the functional groups detailed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful technique for unambiguous structure elucidation, providing a complete proton and carbon framework and establishing atom-to-atom connectivity.
¹H NMR Spectroscopy - Predicted Data (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique proton in the molecule.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a (9H) | ~1.45 | Singlet (s) | 9H | Nine equivalent protons of the sterically shielded tert-butyl group. |
| b (2H) | ~4.10 | Broad Multiplet (br m) | 2H | Piperidine protons (H₅) adjacent to the Boc-protected nitrogen, deshielded by the carbamate. |
| c (2H) | ~2.70 | Broad Multiplet (br m) | 2H | Piperidine protons (H₅) adjacent to the Boc-protected nitrogen. |
| d (2H) | ~1.75 | Multiplet (m) | 2H | Piperidine protons (H₆) axial/equatorial. |
| e (2H) | ~1.15 | Multiplet (m) | 2H | Piperidine protons (H₆) axial/equatorial. |
| f (1H) | ~1.30 | Multiplet (m) | 1H | Piperidine proton (H₄). |
| g (1H) | ~2.75 | Multiplet (m) | 1H | Chiral proton (H₂), coupled to H₄ and H₁. |
| h (3H) | ~1.10 | Doublet (d) | 3H | Methyl protons (H₁) coupled to the chiral proton (H₂). |
| i (2H) | ~1.50 | Broad Singlet (br s) | 2H | Primary amine protons (-NH₂), exchangeable with D₂O.[5] |
¹³C NMR Spectroscopy - Predicted Data (100 MHz, CDCl₃): The carbon NMR spectrum reveals the number of unique carbon environments.
| Carbon Type | Chemical Shift (δ, ppm) | Rationale |
| Carbamate C =O | ~155.0 | Carbonyl carbon of the carbamate functional group.[8] |
| Quaternary C (CH₃)₃ | ~79.5 | Quaternary carbon of the tert-butyl group, deshielded by oxygen.[8] |
| Piperidine C₅ | ~44.0 | Carbons adjacent to the Boc-protected nitrogen.[8] |
| Chiral C H | ~50.0 | The chiral carbon atom. |
| Piperidine C₄ | ~40.0 | The piperidine carbon at the substitution point. |
| Piperidine C₆ | ~30.0 | The remaining piperidine carbons. |
| C H₃ (t-Butyl) | ~28.5 | Equivalent methyl carbons of the tert-butyl group.[8] |
| C H₃ (Ethyl) | ~20.0 | Methyl carbon of the ethyl group. |
2D NMR for Connectivity Confirmation:
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling relationships. A COSY spectrum would confirm the coupling between the ethyl protons (H₁ and H₂) and trace the connectivity around the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
D₂O Shake: To confirm the amine protons, add 1-2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons should disappear.
-
2D NMR: Acquire standard COSY and HSQC spectra to establish connectivity.
Stereochemical Analysis: Confirming the (1R) Configuration
The "(1R)" designation is a critical component of the compound's identity. While NMR and MS confirm the constitution, specialized techniques are required to verify the stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the industry-standard method for determining the enantiomeric purity of a chiral compound. By using a chiral stationary phase (CSP), the two enantiomers, (1R) and (1S), can be separated and quantified.
Causality: A CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation.[9]
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, that provides good separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Sample Analysis: Inject a solution of the compound and monitor the elution profile with a UV detector.
-
Confirmation: The primary goal is to show a single, sharp peak, demonstrating high enantiomeric excess (e.e.). To confirm the absolute configuration, the retention time must be compared against a certified reference standard of the (1R)-enantiomer run under identical conditions.
Conclusion: A Self-Validating Structural Proof
The structure of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is confirmed through a multi-faceted, self-validating analytical workflow. Mass spectrometry verifies the molecular weight (m/z 229 for [M+H]⁺) and the presence of the characteristic Boc group. IR spectroscopy confirms the required functional groups: a primary amine (two N-H bands ~3300 cm⁻¹) and a carbamate (C=O band ~1690 cm⁻¹). Finally, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC) provides an unambiguous connectivity map of the entire molecule, consistent with the proposed structure. The stereochemical integrity is then confirmed by chiral HPLC, demonstrating high enantiomeric purity and matching the retention time of a known (1R) standard. Only when all data from these disparate techniques converge to support a single hypothesis can the structure be considered fully and authoritatively elucidated.
References
- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
PubChem. (n.d.). tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl_4-(1R-1-aminoethyl_piperidine-1-carboxylate]([Link]
- Supporting Information for an article on N-Boc protection of amines. (n.d.).
- ACS Omega. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine.
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... [Image]. Retrieved from [Link]
- Google Patents. (n.d.). CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester.
- National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH Public Access.
- Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
- MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
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- 9. mdpi.com [mdpi.com]
Introduction: The Strategic Importance of Chiral Piperidine Building Blocks
An In-depth Technical Guide: tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an invaluable design element. The subject of this guide, tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate , represents a highly strategic building block within this class. It combines the piperidine core with three critical features for drug development:
-
A Boc-protected amine on the piperidine nitrogen, which ensures stability during synthetic transformations and allows for controlled deprotection under specific acidic conditions.
-
A primary amine on the side chain, offering a versatile handle for a wide range of chemical modifications, such as amide bond formation, reductive amination, and sulfonylation.
-
A defined stereocenter at the (R)-position of the aminoethyl side chain, which is crucial for achieving stereospecific interactions with biological targets, a key factor in optimizing potency and reducing off-target effects.
This guide provides an in-depth examination of this compound's molecular properties, validated analytical protocols for quality control, and a discussion of its strategic application in complex molecule synthesis, grounded in established chemical principles.
PART 1: Physicochemical Properties and Molecular Identification
A precise understanding of a starting material's fundamental properties is the bedrock of reproducible and successful synthesis. The key identifiers and computed properties for tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate are summarized below.
1.1: Core Compound Specifications
| Property | Value | Source |
| Molecular Weight | 228.33 g/mol | [1][2] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |
| CAS Number | 1036027-86-7 | [2] |
| IUPAC Name | tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | [2] |
| Canonical SMILES | CN | [2] |
| XLogP3 | 1.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
1.2: Molecular Structure
The structure combines a saturated heterocyclic piperidine ring with a chiral side chain. The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves as a crucial protecting group, rendering the secondary amine unreactive to many reagents while increasing the compound's solubility in common organic solvents. The (R)-stereochemistry of the 1-aminoethyl group is a critical feature for enantioselective synthesis.
Caption: 2D structure of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate.
PART 2: Quality Control and Validated Analytical Protocols
Ensuring the identity, purity, and stereochemical integrity of a chiral building block is non-negotiable in drug development. A failure at this stage can compromise an entire synthetic campaign. The following protocols form a self-validating system for the comprehensive characterization of this molecule.
Workflow for Incoming Material Analysis
Caption: Standard analytical workflow for quality control of incoming starting materials.
Protocol 2.1: Identity Confirmation via Mass Spectrometry (MS)
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for this non-volatile, polar molecule. It imparts minimal energy, ensuring the protonated molecular ion ([M+H]⁺) is observed as the base peak, directly confirming the molecular weight.
Methodology:
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1.0 mL of methanol (HPLC grade).
-
Instrumentation: Utilize a quadrupole mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Acquisition: Scan a mass range of m/z 50-500.
-
Validation:
-
Expected Result: A prominent peak at m/z 229.2, corresponding to the [M+H]⁺ adduct of the C₁₂H₂₄N₂O₂ formula.
-
Trustworthiness Check: The absence of significant fragmentation at low cone voltage confirms the stability of the molecule and the correctness of the technique. The isotopic pattern should match the calculated pattern for the molecular formula.
-
Protocol 2.2: Structural Elucidation via ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) provides definitive structural confirmation by mapping the chemical environment of all hydrogen atoms in the molecule. The chemical shift, integration, and multiplicity of each signal must align with the expected structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Data Analysis and Validation:
-
Expected Signals:
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. This is a characteristic, high-intensity signal.
-
~1.0-1.9 ppm (multiplets, 5H): Protons on the piperidine ring (positions 2, 3, 4, 5, 6). The complexity arises from axial and equatorial positions and their respective couplings.
-
~1.1 ppm (doublet, 3H): The methyl group protons on the aminoethyl side chain, split by the adjacent methine proton.
-
~2.5-3.0 ppm (multiplet, 1H): The methine proton (CH) on the aminoethyl side chain.
-
~2.6-4.2 ppm (broad multiplets, 4H): Protons on the piperidine ring adjacent to the nitrogen, often showing broad signals due to restricted rotation around the N-C(O) bond.
-
Amine Protons (NH₂): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
-
Trustworthiness Check: The integration of the signals must correspond to the number of protons (e.g., the ratio of the Boc singlet to the side-chain methyl doublet should be exactly 9:3 or 3:1).
-
Protocol 2.3: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. For a moderately polar compound like this, a C18 column provides excellent resolving power. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted and detected.
Methodology:
-
Sample Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Dilute to 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (detects the amide chromophore).
-
Injection Volume: 10 µL.
-
-
Validation:
-
Expected Result: A single major peak with a purity of ≥95% by area normalization.
-
Trustworthiness Check: The use of TFA ensures protonation of the amines, leading to sharp, symmetrical peak shapes. The gradient elution is a self-validating system; it challenges the sample by exposing it to a wide polarity range, increasing the probability of eluting and detecting any potential impurities.
-
PART 3: Handling, Storage, and Safety
Proper handling procedures are essential for user safety and maintaining the integrity of the compound.
3.1: Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with care, as it is classified with several hazards.[2]
| Hazard Code | Description | Recommended Precaution |
| H302 | Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Wear protective gloves (e.g., nitrile). |
| H318 | Causes serious eye damage | Wear safety glasses with side shields or goggles. |
| H335 | May cause respiratory irritation | Handle in a well-ventilated area or a chemical fume hood. |
Standard PPE: Laboratory coat, nitrile gloves, and safety glasses are mandatory when handling this substance.
3.2: Storage and Stability
Causality: The primary amine can be susceptible to oxidation and reaction with atmospheric CO₂ over time. The Boc group is stable under neutral or basic conditions but will be cleaved by strong acids.
-
Optimal Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
PART 4: Synthetic Significance and Strategic Applications
The value of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate lies in its utility as a versatile scaffold. Each functional group has a deliberate role in facilitating the construction of more complex target molecules.
Caption: Strategic role of the building block in synthesizing diverse molecular architectures.
The Role of the Boc Group: An Orthogonal Handle
The Boc group is arguably the most common nitrogen-protecting group in modern organic synthesis for a reason. Its stability to a wide range of conditions (e.g., nucleophiles, bases, catalytic hydrogenation) allows for selective chemistry to be performed on other parts of the molecule, such as the primary amine. Its clean and quantitative removal with acids like TFA or HCl in an organic solvent releases the piperidine nitrogen for subsequent reactions. This "orthogonal" protection strategy is fundamental to multi-step synthesis.
The Primary Amine: A Gateway to Diversity
The nucleophilic primary amine is the primary point of diversification.
-
Amide Bond Formation: Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC) is a robust and common method to link this scaffold to other fragments. This is a cornerstone of inhibitor and PROTAC synthesis.[3]
-
Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine that is subsequently reduced in situ to yield a secondary amine, providing a flexible and non-amide linkage.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides provides stable sulfonamides, which are common functional groups in many drug molecules.
The (R)-Stereocenter: Driving Potency and Selectivity
Biological macromolecules, such as enzymes and receptors, are chiral. The specific three-dimensional arrangement of atoms in a drug molecule is often critical for a precise fit into its binding site. By using an enantiomerically pure building block like the (R)-isomer, chemists can avoid the creation of diastereomeric mixtures later in the synthesis. This simplifies purification and ensures that the final compound has the optimal stereochemistry for biological activity, as seen in the development of complex therapeutics like CDK9 inhibitors and Ibrutinib, where related piperidine intermediates are essential.[4]
Conclusion
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is more than just a chemical reagent; it is a meticulously designed tool for the efficient and controlled synthesis of complex, high-value molecules. Its combination of a stable protecting group, a versatile reactive handle, and a defined stereocenter makes it an indispensable asset for researchers in drug discovery. The rigorous analytical validation outlined in this guide ensures that this building block can be used with the highest degree of confidence, providing a solid foundation for the development of the next generation of therapeutic agents.
References
-
Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . Atlantis Press. Available at: [Link]
-
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate . IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Available at: [Link]
-
tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate . Atlantis Press. Available at: [Link]
-
Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC) . Pure Synth. Available at: [Link]
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate . PubChem, National Center for Biotechnology Information. Available at: [Link]
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- 1. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 59414623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to (R)-1-Boc-4-(1-aminoethyl)piperidine: Synthesis, Properties, and Applications
Authored for Drug Development Professionals and Medicinal Chemists
Introduction: The Strategic Value of Chiral Piperidines in Drug Discovery
The piperidine moiety is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, prized for its favorable physicochemical properties, metabolic stability, and ability to serve as a versatile scaffold for engaging with biological targets.[1] When chirality is introduced, as in the case of (R)-1-Boc-4-(1-aminoethyl)piperidine , the strategic value of the building block increases exponentially. The precise three-dimensional arrangement of substituents allows for enhanced potency and selectivity, as biological systems are inherently chiral. This guide provides an in-depth review of this specific chiral building block, offering field-proven insights into its synthesis, characterization, and critical role in the development of next-generation therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is instrumental, enhancing the stability of the piperidine nitrogen and enabling selective modifications at the primary amine, making it a highly versatile intermediate in multi-step synthetic campaigns.
Physicochemical and Structural Data
A comprehensive understanding of a building block's fundamental properties is the bedrock of its effective application. The data below has been consolidated for (R)-1-Boc-4-(1-aminoethyl)piperidine and its corresponding racemic mixture.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
| CAS Number | 1036027-86-7 | |
| Molecular Formula | C₁₂H₂₄N₂O₂ | |
| Molecular Weight | 228.33 g/mol | [2] |
| IUPAC Name | tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | [2] |
| XLogP3 | 1.3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 |[2] |
Molecular Structure Diagram
Caption: 2D structure of (R)-1-Boc-4-(1-aminoethyl)piperidine.
Stereoselective Synthesis: A Proposed Experimental Protocol
While numerous methods exist for synthesizing substituted piperidines, achieving high enantiomeric purity for structures like (R)-1-Boc-4-(1-aminoethyl)piperidine requires a dedicated stereoselective approach. Direct literature detailing the synthesis of this specific enantiomer is sparse; therefore, we present a robust and scientifically grounded proposed methodology based on the asymmetric reductive amination of a key ketone intermediate. This method is favored for its efficiency and high potential for stereocontrol.
The logical starting point is the commercially available 1-Boc-4-acetylpiperidine .[3] This precursor contains the complete carbon skeleton, simplifying the strategic challenge to the asymmetric installation of the amine at the C1 position of the ethyl side chain.
Workflow for Proposed Synthesis
Caption: Proposed workflow for stereoselective synthesis.
Step-by-Step Methodology
Objective: To synthesize (R)-1-Boc-4-(1-aminoethyl)piperidine from 1-Boc-4-acetylpiperidine with high enantiomeric excess (>98% ee).
Materials:
-
1-Boc-4-acetylpiperidine (CAS: 206989-61-9)[3]
-
Ammonium formate or another suitable ammonia source
-
Chiral Ruthenium or Iridium catalyst (e.g., a Noyori-type catalyst)
-
Formic acid (for transfer hydrogenation) or H₂ gas
-
Anhydrous solvent (e.g., Methanol, Dichloromethane)
-
Standard workup reagents (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol/Triethylamine mixture)
Protocol:
-
Reactor Setup: To a clean, dry, inert-atmosphere reaction vessel, add 1-Boc-4-acetylpiperidine (1.0 eq) and the chosen chiral catalyst (typically 0.01-0.1 mol%).
-
Reagent Addition: Add the anhydrous solvent (e.g., Methanol) followed by the ammonia source, such as ammonium formate (5-10 eq), and formic acid (2-5 eq) for a transfer hydrogenation protocol. The causality here is that the ketone and ammonia source form an imine in situ, which is the substrate for the asymmetric reduction. The formic acid/triethylamine azeotrope is a common, effective hydrogen source for this transformation.
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed. The chiral catalyst coordinates to the transiently formed imine, creating a sterically defined environment that forces the hydride to add to one face of the C=N double bond, thereby establishing the (R) stereocenter.
-
Workup and Quenching: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like Dichloromethane (DCM). Combine the organic layers.
-
Purification (Initial): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Final): Purify the crude material by flash column chromatography on silica gel. A typical eluent system would be a gradient of Methanol in Dichloromethane with a small amount of triethylamine (e.g., 0.5%) to prevent the amine product from streaking on the acidic silica.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC analysis.
This self-validating protocol, grounded in established principles of asymmetric catalysis, provides a reliable pathway to the target molecule, ensuring both chemical purity and high stereochemical fidelity.
Applications in Medicinal Chemistry and Drug Development
The (R)-1-Boc-4-(1-aminoethyl)piperidine scaffold is a privileged structure in medicinal chemistry. While specific examples citing this exact enantiomer are proprietary or less common in public literature, the broader class of 4-aminoalkyl-piperidines has been instrumental in developing therapies for a wide range of diseases.
Key Therapeutic Areas:
-
Oncology: 4-(Aminoethyl)piperidine derivatives have been synthesized and evaluated as ligands for the Sigma-1 (σ1) receptor.[4] These ligands have demonstrated antiproliferative properties against human tumor cell lines, such as non-small cell lung cancer and prostate cancer cells.[4] The piperidine core acts as a central scaffold to orient substituents that interact with the receptor's binding pocket.
-
Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in drugs targeting the CNS. Its ability to be functionalized allows for the fine-tuning of properties like receptor affinity and blood-brain barrier penetration.[3]
-
Respiratory and Other Diseases: The related compound, 4-Boc-aminopiperidine, is a key intermediate for synthesizing muscarinic M3 receptor antagonists, which are used to treat respiratory conditions like COPD and asthma.[1]
-
Targeted Protein Degradation: More recently, piperidine derivatives have been employed as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific disease-causing proteins, and the linker's geometry, dictated by scaffolds like piperidine, is critical for efficacy.
Logical Application as a Building Block
Caption: General workflow for incorporating the building block.
The primary amine of (R)-1-Boc-4-(1-aminoethyl)piperidine serves as a versatile chemical handle. After deprotection of the Boc group on the piperidine nitrogen (typically with an acid like TFA), the secondary amine can be functionalized. Subsequently, the primary ethylamine can be elaborated via amide bond formation, reductive amination, or other C-N bond-forming reactions to connect to another part of a target molecule, leveraging its specific (R)-stereochemistry to achieve a precise fit with a biological target.
Safety and Handling
Based on aggregated GHS data for the racemic mixture, tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, the following hazards should be noted.[2] Users should always consult a comprehensive Safety Data Sheet (SDS) before handling.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only outdoors or in a well-ventilated area.
-
Wash hands thoroughly after handling.
Conclusion and Future Outlook
References
Sources
- 1. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 2. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The precise structural characterization of chiral molecules is a cornerstone of modern drug discovery and development. tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate (Figure 1) is a valuable intermediate, incorporating a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, a conformationally flexible piperidine ring, and a chiral center at the α-position of the aminoethyl side chain. The stereochemistry at this position (R configuration) is crucial for its specific interactions with biological targets.
Spectroscopic analysis provides a non-destructive and highly informative means to confirm the identity, purity, and stereochemistry of such molecules. This guide will delve into the theoretical and practical aspects of acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopic data for this compound.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.
Figure 1. Chemical structure of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H NMR spectrum of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate will provide information on the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Spectral Data
Based on the structure, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on analogous structures and are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane, TMS).
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| t-Butyl (Boc) | ~1.45 | Singlet (s) | 9H | A strong, sharp singlet due to the nine equivalent methyl protons of the Boc group. |
| Piperidine CH₂ (axial & equatorial) | 1.0 - 1.8 | Multiplets (m) | 8H | Complex, overlapping signals from the four methylene groups of the piperidine ring. Axial and equatorial protons are diastereotopic and will have different chemical shifts and coupling constants. |
| Piperidine N-CH₂ | 2.6 - 2.8 and 4.0 - 4.2 | Multiplets (m) | 2H | The protons on the carbons adjacent to the nitrogen of the Boc-protected piperidine ring. The electron-withdrawing effect of the carbamate shifts these protons downfield. |
| Piperidine CH | 1.2 - 1.5 | Multiplet (m) | 1H | The proton on the C4 carbon of the piperidine ring. |
| CH-NH₂ | ~2.8 - 3.0 | Multiplet (m) | 1H | The chiral proton on the carbon bearing the amino group. Its multiplicity will depend on coupling to the adjacent methyl and piperidine protons. |
| CH₃ | ~1.1 | Doublet (d) | 3H | The methyl group of the aminoethyl side chain, split by the adjacent chiral proton. |
| NH₂ | Variable | Broad singlet (br s) | 2H | The chemical shift of the amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
Experimental Protocol for ¹H NMR Spectroscopy
A robust and reproducible protocol is crucial for obtaining high-quality NMR data.
Workflow for ¹H NMR Analysis
Figure 2. Standard workflow for acquiring a ¹H NMR spectrum.
Causality in Experimental Choices:
-
Choice of Solvent: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if the compound has poor solubility in CDCl₃; it also has the advantage of shifting the water and amine proton signals to a less crowded region of the spectrum.
-
Spectrometer Frequency: A higher field strength (e.g., 500 MHz vs. 400 MHz) provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and sharp singlet signal that does not typically overlap with analyte signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Spectral Data
The anticipated chemical shifts for the carbon atoms are listed below.
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| t-Butyl (Boc) - C (CH₃)₃ | ~80 | The quaternary carbon of the t-butyl group. |
| t-Butyl (Boc) - C(C H₃)₃ | ~28 | The three equivalent methyl carbons of the Boc group. |
| Piperidine CH₂ | ~30 - 45 | Signals for the C2, C3, C5, and C6 carbons of the piperidine ring. |
| Piperidine N-CH₂ | ~45 | The carbons adjacent to the nitrogen, deshielded by the carbamate group. |
| Piperidine CH | ~40 | The C4 carbon of the piperidine ring. |
| C H-NH₂ | ~50 - 55 | The chiral carbon atom. |
| C H₃ | ~20 | The methyl carbon of the aminoethyl side chain. |
| Carbonyl (Boc) C=O | ~155 | The carbonyl carbon of the Boc protecting group. |
Experimental Protocol for ¹³C NMR Spectroscopy
The sample preparation is the same as for ¹H NMR. The data acquisition and processing, however, differ slightly.
Workflow for ¹³C NMR Analysis
Figure 3. Standard workflow for acquiring a ¹³C NMR spectrum.
Self-Validating System:
The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique protons and carbons in the molecule. Furthermore, advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to directly correlate each proton with the carbon to which it is attached, thus confirming the assignments made from the 1D spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Expected Mass Spectrometry Data
For tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate, the molecular formula is C₁₂H₂₄N₂O₂.
-
Monoisotopic Mass: 228.1838 g/mol [1]
-
Average Mass: 228.326 g/mol
In a typical electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as the protonated molecule ([M+H]⁺).
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 229.1916 | The most abundant ion expected in the positive ion mode ESI spectrum. |
| [M+Na]⁺ | 251.1735 | An adduct with sodium ions, which are often present as impurities. |
Fragmentation of the parent ion can also occur, providing further structural information. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or the entire Boc group.
Experimental Protocol for Mass Spectrometry
Workflow for Mass Spectrometric Analysis
Figure 4. Standard workflow for acquiring a mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its bonds. It is particularly useful for identifying the presence of specific functional groups.
Expected Infrared Spectral Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| N-H (amine) | 3300 - 3500 | A broad to medium intensity band corresponding to the stretching vibration of the primary amine. |
| C-H (alkane) | 2850 - 3000 | Strong, sharp absorptions from the C-H stretching of the piperidine ring, aminoethyl side chain, and Boc group. |
| C=O (carbamate) | 1680 - 1700 | A strong, sharp absorption band characteristic of the carbonyl group in the Boc protecting group. |
| C-N | 1000 - 1250 | Stretching vibrations of the carbon-nitrogen bonds. |
| C-O | 1000 - 1300 | Stretching vibrations of the carbon-oxygen bonds in the carbamate. |
Experimental Protocol for Infrared Spectroscopy
Workflow for IR Analysis
Figure 5. Standard workflow for acquiring an IR spectrum.
Conclusion
The comprehensive spectroscopic characterization of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is essential for its use in research and development. This technical guide provides a detailed framework for understanding and obtaining the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for this important chiral building block. By following the outlined protocols and understanding the expected spectral features, researchers can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent scientific investigations. The principles and methodologies described herein are broadly applicable to the characterization of a wide range of organic molecules, making this guide a valuable resource for the scientific community.
References
-
PubChem. tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
Sources
mass spectrometry data for tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of: tert-Butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
This guide provides a detailed examination of the mass spectrometric behavior of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate, a common building block in medicinal chemistry and drug development. As direct experimental spectra for this specific compound are not widely published, this document serves as a predictive guide grounded in the fundamental principles of mass spectrometry and data from analogous structures. We will outline the theoretical basis for its analysis, predict its fragmentation pathways, and provide a robust experimental protocol for its characterization, enabling researchers to confidently identify and verify this molecule in their workflows.
Foundational Analysis: Theoretical Mass & Ionization Strategy
The first step in any mass spectrometry analysis is to understand the theoretical properties of the analyte. tert-Butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate (Molecular Formula: C₁₂H₂₄N₂O₂) possesses distinct structural features—a labile tert-butoxycarbonyl (Boc) protecting group, a piperidine ring, and a primary amine—that dictate its behavior in the mass spectrometer.
The exact monoisotopic mass of the neutral molecule is 228.1838 Da.[1][2] Due to the presence of two basic nitrogen atoms (the primary amine and the piperidine nitrogen), the molecule is readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the ideal method for its analysis, as it facilitates the formation of a protonated molecular ion, [M+H]⁺.
Table 1: Calculated Mass Properties
| Property | Value | Justification |
| Molecular Formula | C₁₂H₂₄N₂O₂ | Derived from the chemical structure.[2] |
| Monoisotopic Mass | 228.1838 Da | The sum of the masses of the most abundant isotopes.[2] |
| Precursor Ion [M+H]⁺ | 229.1916 Da | Primary target for MS1 analysis in positive ESI mode. |
| Adduct Ion [M+Na]⁺ | 251.1735 Da | A potential sodium adduct, commonly observed with ESI. |
Predictive Fragmentation (MS/MS) Analysis
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 229.2) is essential for structural confirmation. The fragmentation is predicted to be dominated by the high lability of the Boc group, followed by characteristic cleavages of the piperidine ring and side chain.
Primary Fragmentation Pathway: Loss of the Boc Group
The N-Boc protecting group is notoriously unstable under mass spectrometric conditions and its fragmentation pattern is well-characterized.[3][4] The primary pathway involves a two-step loss initiated by the cleavage of the tert-butyl group.
-
Neutral Loss of Isobutylene: The protonated precursor ion (m/z 229.2) readily loses a neutral molecule of isobutylene (C₄H₈), which has a mass of 56.1 Da. This is a hallmark of Boc-protected compounds and results in a prominent fragment ion at m/z 173.1 .
-
Subsequent Loss of Carbon Dioxide: The resulting carbamic acid intermediate (m/z 173.1) is unstable and rapidly loses a neutral molecule of carbon dioxide (CO₂), with a mass of 44.0 Da. This yields the fully deprotected, protonated piperidine core structure at m/z 129.1 .
The sequential loss of 56 Da and 44 Da is a powerful diagnostic tool for identifying Boc-protected amines.
Secondary Fragmentation Pathway: Cleavage of the Deprotected Core
The fragment ion at m/z 129.1, representing the protonated 4-(1-aminoethyl)piperidine, will undergo further fragmentation characteristic of aliphatic amines and piperidine derivatives.[5][6]
-
Loss of Ammonia: Alpha-cleavage adjacent to the primary amine can lead to the neutral loss of ammonia (NH₃), with a mass of 17.0 Da. This would produce a fragment ion at m/z 112.1 .
-
Side-Chain Cleavage: Cleavage of the C-C bond between the piperidine ring and the ethylamine side chain is also likely. This would result in the formation of a stable, protonated piperidine iminium ion at m/z 84.1 .
Summary of Predicted Fragments
The following table summarizes the key ions expected in the MS/MS spectrum.
Table 2: Predicted MS/MS Fragment Ions for Precursor m/z 229.2
| Observed m/z | Mass Loss (Da) | Proposed Fragment Structure / Neutral Loss | Pathway |
| 229.2 | - | [M+H]⁺ (Precursor Ion) | - |
| 173.1 | 56.1 | Loss of Isobutylene (C₄H₈) | Primary |
| 129.1 | 100.1 | Loss of Boc group (C₅H₈O₂) | Primary |
| 112.1 | 117.1 | Loss of Boc group + Ammonia (NH₃) | Secondary |
| 84.1 | 145.1 | Loss of Boc group + Ethylamine side chain | Secondary |
Recommended Experimental Protocol
This protocol provides a robust starting point for acquiring high-quality MS and MS/MS data on a standard ESI-QTOF or ESI-Triple Quadrupole mass spectrometer.
Step 1: Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic.
-
Recommended Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Causality: Formic acid is a standard additive that aids in protonation for positive mode ESI. It is preferred over trifluoroacetic acid (TFA), as even trace amounts of TFA can cause premature, in-source cleavage of the acid-labile Boc group, complicating spectral interpretation.[3]
-
Step 2: Mass Spectrometer Configuration
The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.
Table 3: Recommended ESI-MS/MS Parameters
| Parameter | Recommended Setting | Purpose |
| Ionization Mode | ESI Positive | The basic nitrogens readily accept a proton.[5] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the generation of gas-phase ions. |
| Source Temperature | 100 - 120 °C | Facilitates desolvation without causing thermal degradation. |
| Nebulizer Gas (N₂) | 1.5 - 2.5 Bar | Assists in aerosol formation. |
| Drying Gas (N₂) | 8 - 10 L/min | Aids in solvent evaporation from droplets. |
| MS1 Scan Range | m/z 50 - 300 | Covers the precursor ion and key expected fragments. |
| MS/MS Precursor Ion | m/z 229.2 | The protonated molecule to be isolated for fragmentation. |
| Collision Energy (CID) | 10 - 40 eV (Ramp) | A ramped energy ensures observation of both low-energy (Boc loss) and high-energy (ring cleavage) fragments. |
Step 3: Data Acquisition & Analysis Workflow
The experimental workflow is designed to be self-validating, ensuring confident identification.
Trustworthiness of Interpretation: The structural assignment is considered highly trustworthy if the MS1 data confirms the precursor mass of 229.2 Da and the MS/MS data shows the characteristic sequential losses of 56.1 Da and 44.0 Da, leading to the core fragment of 129.1 Da. The presence of secondary fragments derived from this core provides further, definitive validation of the entire molecular structure.
References
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Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]
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tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
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tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts. ResearchGate. Available at: [Link]
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- 1. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]
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tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate material safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data, handling procedures, and emergency protocols for tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate. As a chiral piperidine derivative, this compound is a valuable building block in medicinal chemistry and drug discovery. Its safe and effective use is paramount in a research environment. This document synthesizes data from multiple safety data sheets and chemical databases to offer a holistic and practical guide grounded in established safety principles.
Section 1: Chemical Identity and Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound, often used as a linker or scaffold component in the synthesis of complex molecules, possesses specific characteristics that inform its handling and storage requirements.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | PubChem |
| Common Synonym | (R)-1-Boc-4-(1-aminoethyl)piperidine | Apollo Scientific[1] |
| CAS Number | 455267-29-5 | PubChem[2] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem[2][3] |
| Molecular Weight | 228.33 g/mol | PubChem[2][3] |
| Physical Form | Solid, powder. This is inferred from safety precautions regarding dust inhalation. | Apollo Scientific[1] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified as a moderate hazard, requiring specific precautions to avoid irritation and acute effects.[1][4]
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2][5] |
GHS Pictogram:
Risk Analysis for the Laboratory Setting: The primary risks associated with this compound are irritation upon direct contact. In its powdered form, inhalation can lead to respiratory tract irritation. Accidental ingestion poses a risk of acute toxicity. Therefore, all handling procedures must be designed to prevent skin/eye contact and the generation of airborne dust.
Section 3: Proactive Safety Measures: Handling, Storage, and Personal Protection
A proactive approach to safety involves implementing a multi-layered system of controls. The hierarchy of controls is a fundamental principle in occupational safety, prioritizing engineering and administrative controls over reliance on personal protective equipment (PPE) alone.
Caption: The Hierarchy of Safety Controls.
Engineering Controls
These are the first line of defense, designed to remove the hazard at the source.
-
Ventilation: Always handle this material in a well-ventilated area.[1][7] For procedures that may generate dust (e.g., weighing, transferring), a certified chemical fume hood is mandatory.[8]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[8]
Safe Handling Protocols
Adherence to standard operating procedures (SOPs) is critical for minimizing risk.
-
Preparation: Designate a specific area for handling the compound. Assemble all necessary equipment and PPE before retrieving the chemical from storage.
-
Personal Contact: Avoid all personal contact with the substance, including inhalation of dust.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][9] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Contaminated work clothes should be laundered separately.[1]
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring.
-
Container Management: Keep the container securely sealed when not in use to prevent contamination and accidental spillage.[1]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[1][8] Gloves must be inspected for tears or holes before use and disposed of properly after handling.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][8]
Storage Requirements
Proper storage is essential for maintaining chemical integrity and preventing accidents.
-
Container: Store in the original, tightly closed container.[1][7] Ensure the container is clearly labeled and free from leaks.[1]
-
Environment: Store in a cool, dry, and well-ventilated area.[1][7] Protect the storage area from environmental extremes.[1]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[1][8] Also, keep away from foodstuff containers.[1]
Section 4: Emergency and First-Aid Protocols
In the event of an exposure or spill, a rapid and informed response is crucial. All laboratory personnel should be familiar with these procedures.
Caption: Decision workflow for first-aid response to exposure.
First-Aid Measures:
-
Eye Contact: Immediately wash out with fresh running water for at least 15 minutes.[1] Ensure complete irrigation by keeping eyelids apart.[1] Remove contact lenses if it is safe to do so.[1] Seek medical attention without delay.[1]
-
Skin Contact: Flush skin and hair with running water and soap if available.[1] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[1] If the person feels unwell, seek medical advice.[10]
-
Ingestion: Immediately give a glass of water.[1] Do not induce vomiting.[11] If in doubt, contact a Poisons Information Center or a doctor.[1]
Section 5: Accidental Release, Fire, and Disposal
Accidental Release Measures
For a minor spill in a controlled laboratory environment:
-
Alert Personnel: Notify others in the immediate area.[1]
-
Personal Protection: Wear appropriate PPE, including a dust respirator, gloves, and safety glasses before beginning cleanup.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1][7]
-
Cleanup: Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep, shovel, or vacuum the spilled material.[1] Place the material into a clean, dry, sealable, and appropriately labeled container for disposal.[1]
-
Decontamination: Wash the spill area down with a large amount of water.[1]
Fire-Fighting Measures
-
Extinguishing Media: There is no restriction on the type of extinguisher; use media suitable for the surrounding fire (e.g., carbon dioxide, dry chemical powder, foam).[1][9]
-
Specific Hazards: The substance is non-combustible, but its container may burn.[1] During a fire, it may emit corrosive fumes, including nitrogen oxides and carbon oxides.[1][8]
-
Protective Actions: Firefighters should wear breathing apparatus and full protective gloves.[1][8]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring its proper disposal. Do not empty into drains.[8]
Section 6: Stability and Reactivity
-
Reactivity: No specific hazardous reactions are reported under normal processing.[8]
-
Chemical Stability: The compound is stable under normal storage and handling conditions.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[8]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][8]
References
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Title: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Material Safety Data Sheet - 1,4-Dimethoxybenzene Source: Cole-Parmer URL: [Link]
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Title: Material Safety Data Sheet - Phenylselenyl chloride, 98% Source: Cole-Parmer URL: [Link]
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Title: tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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A Comprehensive Guide to the Proper Handling and Storage of (R)-1-Boc-4-(1-aminoethyl)piperidine for Pharmaceutical Research and Development
This guide provides an in-depth technical overview of the proper handling, storage, and utilization of (R)-1-Boc-4-(1-aminoethyl)piperidine, a chiral building block of significant interest in medicinal chemistry and drug discovery. The protocols and recommendations outlined herein are grounded in established safety procedures and chemical principles to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction: The Significance of (R)-1-Boc-4-(1-aminoethyl)piperidine
(R)-1-Boc-4-(1-aminoethyl)piperidine, with CAS number 1036027-86-7, is a valuable chiral intermediate in the synthesis of complex pharmaceutical agents. Its structure incorporates a piperidine scaffold, a common motif in many bioactive molecules, and a chiral aminoethyl side chain, which allows for stereospecific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and modulates its reactivity, making it a versatile tool in multi-step organic synthesis.
Compound Profile and Physical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 1036027-86-7 | |
| Molecular Formula | C₁₂H₂₄N₂O₂ | |
| Molecular Weight | 228.34 g/mol | |
| Appearance | Not explicitly stated for the (R)-enantiomer; related compounds are often colorless to light yellow liquids or crystalline solids. | [1] |
| Boiling Point | Data for the specific (R)-enantiomer is not readily available. The similar compound 1-Boc-4-(aminomethyl)piperidine has a boiling point of 237-238 °C. | N/A |
| Density | Data for the specific (R)-enantiomer is not readily available. The similar compound 1-Boc-4-(aminomethyl)piperidine has a density of 1.013 g/mL at 25 °C. | N/A |
Hazard Identification and Safety Precautions
(R)-1-Boc-4-(1-aminoethyl)piperidine and its structural analogs present several potential hazards that necessitate careful handling.
GHS Hazard Classification (for the racemic mixture): [2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
The Safety Data Sheet for the (R)-enantiomer indicates that while it is non-combustible, it may emit corrosive fumes in a fire.[3]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation. |
| Body Protection | A standard laboratory coat. | Protects against accidental spills and skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator is required if handling outside a certified chemical fume hood or if dust/aerosols are generated. | Prevents inhalation of the compound, which can cause respiratory tract irritation. |
Engineering Controls
-
Chemical Fume Hood: All handling of (R)-1-Boc-4-(1-aminoethyl)piperidine should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[4]
-
Safety Shower and Eyewash Station: Must be readily accessible in the event of accidental exposure.
Proper Handling Procedures
Adherence to meticulous handling procedures is critical to maintain the compound's integrity and ensure user safety.
General Handling
-
Avoid all direct contact with the material.[4]
-
Do not breathe dust, fumes, or aerosols.[4]
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation at all times.
Dispensing and Weighing
-
If the compound is a solid, handle it in a way that minimizes dust generation.
-
Use appropriate tools for transfer (e.g., spatulas).
-
For accurate measurement of liquids, use calibrated pipettes or syringes.
Recommended Storage Conditions
The stability of (R)-1-Boc-4-(1-aminoethyl)piperidine is contingent upon proper storage. Boc-protected amines can be sensitive to acidic conditions, and the free amine group can be susceptible to oxidation and reaction with atmospheric carbon dioxide.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated). | Low temperatures slow down potential degradation pathways.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects the primary amine from reacting with atmospheric CO₂ and moisture. |
| Container | Tightly sealed, opaque container. | Prevents degradation from light and exposure to air and moisture.[5] |
| Location | A cool, dry, and well-ventilated area away from incompatible materials. | Ensures stability and prevents accidental reactions.[4] |
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids[6]
Experimental Protocol: Amide Coupling Reaction
This section provides a detailed, step-by-step methodology for a typical application of (R)-1-Boc-4-(1-aminoethyl)piperidine in an amide coupling reaction.
Objective
To synthesize a chiral amide by coupling (R)-1-Boc-4-(1-aminoethyl)piperidine with a carboxylic acid.
Materials
-
(R)-1-Boc-4-(1-aminoethyl)piperidine
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere of argon or nitrogen, dissolve the carboxylic acid (1.0 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) in anhydrous DCM.
-
Activation: Stir the solution at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Addition of Amine: In a separate flask, dissolve (R)-1-Boc-4-(1-aminoethyl)piperidine (1.05 equivalents) in anhydrous DCM.
-
Coupling Reaction: To the activated carboxylic acid solution, add the solution of (R)-1-Boc-4-(1-aminoethyl)piperidine, followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
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An In-depth Technical Guide on the Toxicological Properties of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential toxicological properties of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate. As a key building block in medicinal chemistry, a thorough understanding of its safety profile is paramount for risk assessment and the implementation of appropriate handling procedures in a research and development setting.
Introduction and Chemical Identity
Tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate, with the molecular formula C12H24N2O2, is a chiral piperidine derivative.[1][2] The presence of a Boc-protecting group on the piperidine nitrogen and a primary amine on the ethyl side chain makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Given its role in early-stage drug discovery, an understanding of its inherent toxicological profile is critical for ensuring the safety of laboratory personnel.
Hazard Identification and Classification
Based on aggregated data from multiple suppliers and notifications to the European Chemicals Agency (ECHA), tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is classified as a hazardous substance.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this hazard identification.
Summary of GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[2] |
These classifications indicate that the compound poses multiple risks upon exposure. The "Danger" pictogram is associated with this substance due to its potential to cause serious eye damage.[1]
Acute Toxicity
The primary acute toxicity concern for this compound is through oral ingestion, where it is classified as "Harmful if swallowed" (Acute Toxicity Category 4).[1][2] While specific LD50 values from animal studies are not publicly available, this classification suggests that ingestion of a relatively small quantity of the substance may cause adverse health effects.
In addition to oral toxicity, the compound is also classified as causing skin irritation and serious eye damage.[1][2] Direct contact with the skin is likely to cause redness, inflammation, and discomfort.[1][2] The classification for serious eye damage (Category 1) is of particular concern, as it indicates that contact with the eyes could lead to irreversible damage.[1] Furthermore, inhalation of the dust or aerosol may lead to respiratory tract irritation.[1][2]
Genotoxicity and Mutagenicity: A Data Gap
Currently, there is no publicly available data from standard genotoxicity or mutagenicity assays for tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate. To fully characterize the toxicological profile of this compound, a battery of in vitro and, if necessary, in vivo tests would be required.
Standard Methodologies for Genotoxicity Assessment:
A standard approach to assessing genotoxicity involves a tiered testing strategy.
-
Bacterial Reverse Mutation Assay (Ames Test): This initial screening assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations) caused by a chemical.[3] The assay is conducted with and without metabolic activation (typically using a rat liver S9 fraction) to mimic mammalian metabolism.
Experimental Workflow: Ames Test
Caption: Workflow for the bacterial reverse mutation (Ames) test.
-
In Vitro Chromosomal Aberration Test: This assay assesses the potential of a substance to induce structural changes in chromosomes (clastogenicity).[4][5] Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test compound.[4][6]
Experimental Workflow: Chromosomal Aberration Test
Caption: Workflow for the in vitro chromosomal aberration test.
Carcinogenicity and Reproductive Toxicity: Data Gaps
There is no available information on the carcinogenic or reproductive toxicity potential of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate. These are complex toxicological endpoints that require long-term animal studies. In the absence of such data, a conservative approach to handling and exposure control is warranted.
Safe Handling and Personal Protective Equipment (PPE)
Given the known hazards, stringent safety precautions should be implemented when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
Conclusion
Tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is a valuable chemical intermediate with a defined set of acute hazards, including oral toxicity, skin irritation, and a significant risk of serious eye damage. While data on its genotoxic, carcinogenic, and reproductive effects are lacking, the existing classifications necessitate careful handling and the use of appropriate personal protective equipment. For any application where significant human exposure is possible, further toxicological testing would be required to fully characterize its safety profile.
References
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PubChem. tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 4-isocyanatopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 4-ethynylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
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PQRI. Investigation of an Ocular Irritation Threshold for Leachables and Impurities in Pharmaceutical Products. [Link]
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PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Charles River Laboratories. In Vitro Chromosomal Aberration Test. [Link]
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National Center for Biotechnology Information. Microbial Mutagenicity Assay: Ames Test. [Link]
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PubMed. Chromosome aberration assays in genetic toxicology testing in vitro. [Link]
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PubMed. Mutagenicity studies of methyl-tert-butylether using the Ames tester strain TA102. [Link]
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MDPI. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology. [Link]
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Methodological & Application
Synthetic Pathways to a Key Chiral Building Block: tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Introduction
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its stereodefined 1-aminoethyl substituent attached to a piperidine scaffold makes it a crucial component in the synthesis of various pharmacologically active molecules, including enzyme inhibitors and receptor modulators. The precise stereochemical orientation of the amino group is often critical for biological activity, necessitating synthetic routes that offer high enantioselectivity. This application note provides a detailed guide to the plausible synthetic strategies for accessing the (R)-enantiomer of this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery. The protocols described herein are based on established chemical principles and analogous transformations found in the scientific literature.
Strategic Approaches to Enantioselective Synthesis
The synthesis of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate presents two primary challenges: the formation of the C-N bond and the stereoselective installation of the chiral center. Three principal strategies can be employed to achieve the desired (R)-enantiomer with high optical purity:
-
Asymmetric Reductive Amination: Direct conversion of a prochiral ketone precursor using a chiral catalyst.
-
Chiral Auxiliary-Mediated Synthesis: Diastereoselective transformation of an intermediate derived from a chiral auxiliary.
-
Classical Chiral Resolution: Separation of a racemic mixture of the target compound.
This guide will detail the theoretical basis and provide practical protocols for each of these approaches, starting from the key intermediate, tert-butyl 4-acetylpiperidine-1-carboxylate.
Preparation of the Key Precursor: tert-butyl 4-acetylpiperidine-1-carboxylate (2)
The common starting material for the proposed synthetic routes is tert-butyl 4-acetylpiperidine-1-carboxylate (2). This intermediate can be efficiently prepared from the commercially available N-Boc-4-piperidone (1).
Figure 1: Synthesis of the key precursor.
Protocol 1: Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate (2)
A plausible two-step procedure involves a Grignard reaction followed by oxidation.
Step 1: Grignard Addition to N-Boc-4-piperidone (1)
-
To a solution of N-Boc-4-piperidone (1) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.
Step 2: Oxidation to the Ketone (2)
-
Dissolve the crude alcohol from the previous step in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) portion-wise at room temperature.
-
Stir the mixture until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford tert-butyl 4-acetylpiperidine-1-carboxylate (2).
| Parameter | Value |
| Starting Material | N-Boc-4-piperidone (1) |
| Key Reagents | MeMgBr, PCC |
| Overall Yield | ~70-80% (over two steps) |
| Purity | >95% |
Table 1: Summary of the synthesis of precursor (2).
Route A: Asymmetric Reductive Amination
This approach offers a direct and atom-economical route to the chiral amine. The prochiral ketone (2) is converted to an imine in situ, which is then asymmetrically reduced using a chiral catalyst. Chiral phosphoric acids have emerged as powerful catalysts for such transformations.[1][2]
Figure 2: Asymmetric reductive amination pathway.
Protocol 2: Chiral Phosphoric Acid Catalyzed Asymmetric Reductive Amination
-
To a reaction vessel, add tert-butyl 4-acetylpiperidine-1-carboxylate (2), an ammonia source (e.g., ammonium acetate), and a Hantzsch ester as the reductant in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a suitable (R)-chiral phosphoric acid (e.g., (R)-TRIP).
-
Stir the reaction mixture at the appropriate temperature (e.g., 40-60 °C) until the reaction is complete (monitored by LC-MS).
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the desired (R)-enantiomer.
-
The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
| Parameter | Value |
| Key Reagents | Chiral Phosphoric Acid, Hantzsch Ester |
| Expected Yield | Moderate to high |
| Expected Enantioselectivity | High (>90% ee) |
Table 2: Projected outcome of asymmetric reductive amination.
Causality behind Experimental Choices: The chiral phosphoric acid acts as a bifunctional catalyst, activating the imine for reduction and controlling the stereochemical outcome through a well-organized transition state involving hydrogen bonding. The Hantzsch ester is a mild and effective reducing agent for this transformation.
Route B: Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a robust and reliable method for establishing stereochemistry. In this strategy, the ketone (2) is condensed with a chiral amine, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary), to form a chiral sulfinylimine.[3][4][5][6] Diastereoselective reduction of this intermediate, followed by removal of the auxiliary, yields the desired enantiomerically enriched amine.
Sources
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Synthesis of (R)-1-Boc-4-(1-aminoethyl)piperidine: A Detailed Guide for the Research Scientist
This comprehensive guide provides detailed protocols and expert insights for the synthesis of (R)-1-Boc-4-(1-aminoethyl)piperidine, a valuable chiral building block in pharmaceutical research and development. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that ensure success and reproducibility. This document offers multiple strategic approaches to afford the target molecule in high enantiomeric purity, catering to various laboratory capabilities and research needs.
Introduction
(R)-1-Boc-4-(1-aminoethyl)piperidine is a key intermediate in the synthesis of a range of biologically active molecules. The presence of a stereogenic center necessitates a synthetic strategy that can control the three-dimensional arrangement of the aminoethyl substituent on the piperidine ring. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves to modulate reactivity and solubility, and it can be readily removed under acidic conditions in the final stages of a synthetic sequence.[1][2]
This guide will detail three robust methods for the synthesis of the target compound:
-
Enzymatic Asymmetric Reductive Amination: A highly selective and green chemistry approach.
-
Chiral Auxiliary-Mediated Synthesis: A classic and reliable method for establishing stereochemistry.
-
Diastereomeric Resolution: A straightforward technique for separating a racemic mixture.
Each protocol is presented with step-by-step instructions, explanations of the chemical logic, and necessary data for successful execution.
Method 1: Enantioselective Enzymatic Reductive Amination
This state-of-the-art method utilizes an amine dehydrogenase (AmDH) enzyme to directly convert the prochiral ketone, 1-Boc-4-acetylpiperidine, into the desired (R)-amine with high enantioselectivity. This approach is highly efficient and operates under mild, environmentally benign conditions.
Scientific Rationale
Enzymatic catalysis offers unparalleled stereoselectivity. Amine dehydrogenases, through their precisely shaped active sites, preferentially deliver a hydride to one face of the imine intermediate formed in situ from the ketone and ammonia, leading to the formation of a single enantiomer.[2][3] Engineered enzymes have demonstrated high activity and selectivity for sterically demanding substrates like N-Boc protected heterocyclic ketones.[2]
Experimental Protocol
Step 1: Asymmetric Reductive Amination
-
Materials:
-
1-Boc-4-acetylpiperidine
-
Ammonium formate (or another ammonia source)
-
NADH or NADPH cofactor
-
A suitable (R)-selective amine dehydrogenase
-
A cofactor recycling system (e.g., glucose dehydrogenase and glucose)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO or isopropanol, if required for substrate solubility)
-
-
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add the amine dehydrogenase, NADH/NADPH cofactor, and the cofactor recycling system components.
-
Add ammonium formate as the amine source.
-
Dissolve 1-Boc-4-acetylpiperidine in a minimal amount of a suitable organic co-solvent and add it to the reaction mixture.
-
Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis for the disappearance of the starting ketone and the formation of the amine product.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Step 2: Work-up and Purification
-
Separate the organic layer.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-4-(1-aminoethyl)piperidine.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Data Summary
| Parameter | Value |
| Starting Material | 1-Boc-4-acetylpiperidine |
| Key Reagent | (R)-selective Amine Dehydrogenase |
| Expected Enantiomeric Excess | >99% |
| Typical Yield | High |
| Key Advantage | High selectivity, mild conditions |
Workflow Diagram
Caption: Enzymatic synthesis workflow.
Method 2: Chiral Auxiliary-Mediated Synthesis
This diastereoselective approach involves the reaction of the starting ketone with a chiral amine to form a diastereomeric intermediate, which then directs a subsequent reduction. The chiral auxiliary is later removed to yield the desired enantiomerically enriched product.
Scientific Rationale
The use of a chiral auxiliary, such as (S)-(-)-α-methylbenzylamine, allows for the formation of diastereomers that have different physical properties and can be separated.[4] The steric bulk of the auxiliary directs the approach of the reducing agent to the less hindered face of the imine double bond, leading to the preferential formation of one diastereomer.[5]
Experimental Protocol
Step 1: Formation of the Chiral Imine
-
Materials:
-
1-Boc-4-acetylpiperidine
-
(S)-(-)-α-Methylbenzylamine
-
Titanium(IV) isopropoxide or a mild acid catalyst (e.g., acetic acid)
-
Toluene or another suitable azeotroping solvent
-
-
Procedure:
-
To a solution of 1-Boc-4-acetylpiperidine in toluene, add (S)-(-)-α-methylbenzylamine.
-
Add the catalyst (e.g., titanium(IV) isopropoxide).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the formation of the imine is complete.
-
Remove the solvent under reduced pressure.
-
Step 2: Diastereoselective Reduction
-
Materials:
-
The crude chiral imine from Step 1
-
Sodium borohydride or another suitable reducing agent
-
Methanol or ethanol
-
-
Procedure:
-
Dissolve the crude imine in methanol and cool the solution to 0 °C.
-
Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude diastereomeric amine.
-
Step 3: Removal of the Chiral Auxiliary
-
Materials:
-
The crude diastereomeric amine
-
Palladium on carbon (10 wt. %)
-
Ammonium formate or hydrogen gas
-
Methanol or ethanol
-
-
Procedure:
-
Dissolve the crude diastereomeric amine in methanol.
-
Add palladium on carbon.
-
Add ammonium formate and heat to reflux, or subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel to separate the desired (R)-1-Boc-4-(1-aminoethyl)piperidine from any remaining starting material and byproducts.
Data Summary
| Parameter | Value |
| Starting Material | 1-Boc-4-acetylpiperidine |
| Key Reagent | (S)-(-)-α-Methylbenzylamine |
| Expected Diastereomeric Excess | Good to excellent |
| Key Advantage | Well-established and reliable method |
Workflow Diagram
Caption: Chiral auxiliary-mediated synthesis workflow.
Method 3: Diastereomeric Resolution of Racemic 1-Boc-4-(1-aminoethyl)piperidine
This classical method involves the synthesis of the racemic amine followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
Scientific Rationale
Enantiomers have identical physical properties, but diastereomers do not. By reacting a racemic amine with a chiral acid, two diastereomeric salts are formed which can be separated by fractional crystallization due to their different solubilities.[6][7] The desired enantiomer can then be liberated from its salt.
Experimental Protocol
Step 1: Synthesis of Racemic 1-Boc-4-(1-aminoethyl)piperidine
-
Materials:
-
1-Boc-4-acetylpiperidine
-
Ammonium acetate or ammonia
-
Sodium cyanoborohydride or sodium triacetoxyborohydride[8]
-
Methanol or dichloromethane
-
-
Procedure:
-
Dissolve 1-Boc-4-acetylpiperidine and ammonium acetate in methanol.
-
Add sodium cyanoborohydride portion-wise at room temperature.[8]
-
Stir the reaction mixture overnight.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to obtain the racemic amine.
-
Step 2: Diastereomeric Salt Formation and Separation
-
Materials:
-
Racemic 1-Boc-4-(1-aminoethyl)piperidine
-
(R)-(-)-Mandelic acid or another suitable chiral acid
-
A suitable solvent for crystallization (e.g., ethanol, isopropanol, or a mixture)
-
-
Procedure:
-
Dissolve the racemic amine in the chosen solvent, heating gently if necessary.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Add the resolving agent solution to the amine solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the salt can be improved by recrystallization.[9]
-
Step 3: Liberation of the Free Amine
-
Materials:
-
The diastereomeric salt
-
Aqueous sodium hydroxide solution (e.g., 1 M)
-
Ethyl acetate or dichloromethane
-
-
Procedure:
-
Suspend the diastereomeric salt in a mixture of water and ethyl acetate.
-
Add aqueous sodium hydroxide solution until the pH is basic (pH > 10).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure (R)-1-Boc-4-(1-aminoethyl)piperidine.
-
Data Summary
| Parameter | Value |
| Starting Material | Racemic 1-Boc-4-(1-aminoethyl)piperidine |
| Key Reagent | Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) |
| Expected Enantiomeric Excess | High after recrystallization |
| Key Advantage | Technically straightforward, scalable |
Workflow Diagram
Caption: Diastereomeric resolution workflow.
Conclusion
The synthesis of (R)-1-Boc-4-(1-aminoethyl)piperidine can be successfully achieved through several distinct and reliable methods. The choice of method will depend on the specific requirements of the research, including available equipment (e.g., for biocatalysis), cost of reagents, and desired scale. For high enantiopurity and green chemistry considerations, the enzymatic approach is highly recommended. The chiral auxiliary method provides a robust and well-documented alternative, while diastereomeric resolution remains a practical and scalable option. By understanding the principles behind each protocol, researchers can confidently select and execute the most suitable synthesis for their needs.
References
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Gotor-Fernández, V., & Gotor, V. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 26(11), 3245. [Link]
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Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2018(4), 136-160. [Link]
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Wünsch, B., & Höfner, G. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 352(10), 1900139. [Link]
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Palkó, M., et al. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Journal of Organic and Inorganic Chemistry. [Link]
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Arumugam, N., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 173-182. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Czarnocki, Z., & Pawłowska, A. (2013). (S)-(−)-α-Methylbenzylamine as chiral auxiliary in the synthesis of (+)-lortalamine. Arkivoc, 2013(3), 209-220. [Link]
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Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine Iminosugars. European Journal of Organic Chemistry, 2020(10), 1361-1372. [Link]
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Fu, G. C., & Kwon, O. (2000). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 122(35), 8592-8593. [Link]
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Alexakis, A., et al. (1990). Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines. The Journal of Organic Chemistry, 55(16), 4883-4889. [Link]
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Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Zhang, Z., et al. (2021). Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Organic & Biomolecular Chemistry, 19(44), 9673-9677. [Link]
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Gu, Y., et al. (2020). Scalable Cu(II)-mediated intramolecular dehydrogenative phenol–phenol coupling: Concise synthesis of enantiopure axially chiral homo- and hetero-diphenols. Chinese Chemical Letters, 31(2), 343-346. [Link]
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Rueping, M., & Antonchick, A. P. (2008). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, (43), 5621-5623. [Link]
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Georgiadis, M. P., et al. (1998). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of Heterocyclic Chemistry, 35(3), 553-557. [Link]
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The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
-
Shin, J. S., & Kim, B. G. (2001). Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction. Biotechnology and Bioengineering, 73(3), 252-256. [Link]
-
Ros, A., et al. (2023). A common protocol for enantioselective alkynylation of isatins and isatin-derived ketimines using terminal alkynes and Me2Zn in the presence of a catalytic amount of a chiral perhydro-1,3-benzoxazine with moderate to excellent enantioselectivity under mild reaction conditions. Organic & Biomolecular Chemistry, 21(33), 6816-6825. [Link]
-
Zhang, Z., et al. (2021). Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. ChemRxiv. [Link]
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Faigl, F., et al. (2012). Diastereomeric resolution of racemic o-chloromandelic acid. Chirality, 24(9), 743-748. [Link]
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The Strategic Application of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate in Modern Medicinal Chemistry
Introduction: A Chiral Building Block of Growing Significance
In the landscape of contemporary drug discovery, the strategic use of chiral building blocks is paramount for the design of potent and selective therapeutic agents. Among these, tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate has emerged as a particularly valuable scaffold. Its inherent chirality, coupled with the versatile reactivity of the primary amine and the protected piperidine nitrogen, offers medicinal chemists a powerful tool for accessing complex molecular architectures. This document provides a detailed exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of next-generation kinase inhibitors. We will delve into the causality behind its synthetic utility and provide detailed, field-proven protocols for its incorporation into drug candidates.
The core value of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate lies in its trifunctional nature: a stereochemically defined secondary carbon, a nucleophilic primary amine, and a latent secondary amine within the piperidine ring, temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This arrangement allows for sequential and controlled chemical modifications, a crucial aspect in the multi-step synthesis of modern pharmaceuticals.
Key Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile of a building block is the foundation of its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| CAS Number | 1036027-86-7 | [1] |
| Appearance | Not specified, likely a solid or oil | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) |
Safety Profile:
It is imperative to handle tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate with appropriate safety precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H318: Causes serious eye damage.[1]
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Application Spotlight: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
A prominent application of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical signaling molecule in the B-cell receptor pathway, and its inhibition has proven to be a highly effective therapeutic strategy for various B-cell malignancies. The chiral aminoethylpiperidine moiety often serves as a key pharmacophoric element, providing crucial interactions with the target protein.
Case Study: Synthesis of Orelabrutinib (ICP-022)
Orelabrutinib is a potent and selective BTK inhibitor approved for the treatment of certain B-cell cancers.[3] The synthesis of Orelabrutinib provides an excellent case study for the application of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate. The overall synthetic strategy involves a convergent approach, where the chiral piperidine fragment is coupled with a substituted pyridine core.
The following diagram illustrates the key synthetic transformations involving our title compound in the synthesis of Orelabrutinib.
Caption: Synthetic workflow for Orelabrutinib utilizing the chiral piperidine building block.
Detailed Experimental Protocols
The following protocols are representative examples of how tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate can be utilized in a synthetic sequence. These are based on established chemical transformations and provide a framework for laboratory implementation.
Protocol 1: Amide Coupling with a Heterocyclic Carboxylic Acid
This protocol describes the crucial amide bond formation between the chiral amine and a substituted nicotinic acid derivative, a key step in the synthesis of many kinase inhibitors.
Objective: To synthesize tert-butyl 4-[(1R)-1-(6-chloro-2-(4-phenoxyphenyl)nicotinamido)ethyl]piperidine-1-carboxylate.
Materials:
-
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate (1.0 eq)
-
6-chloro-2-(4-phenoxyphenyl)nicotinic acid (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 6-chloro-2-(4-phenoxyphenyl)nicotinic acid in anhydrous DMF, add PyBOP and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired amide.
Expected Outcome: The desired product should be obtained as a white to off-white solid. The yield and purity should be determined by weighing the final product and analyzing it by ¹H NMR and LC-MS.
Protocol 2: Boc Deprotection
The removal of the Boc protecting group is a critical step to unmask the piperidine nitrogen for subsequent functionalization.
Objective: To synthesize (R)-N-(1-(piperidin-4-yl)ethyl)-6-chloro-2-(4-phenoxyphenyl)nicotinamide.
Materials:
-
tert-butyl 4-[(1R)-1-(6-chloro-2-(4-phenoxyphenyl)nicotinamido)ethyl]piperidine-1-carboxylate (1.0 eq)
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected amide in a minimal amount of a suitable solvent like dichloromethane or methanol.
-
Add an excess of 4 M HCl in 1,4-dioxane to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[4][5][6]
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration and wash with diethyl ether.
-
For further use or characterization, the free base can be obtained by dissolving the hydrochloride salt in water, basifying with saturated aqueous sodium bicarbonate solution, and extracting with dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Expected Outcome: The deprotected amine hydrochloride salt is typically a white to off-white solid. The free base can be isolated as a solid or an oil.
Protocol 3: Acryloylation of the Piperidine Nitrogen
This final step introduces the acryloyl group, which is a common feature in covalent kinase inhibitors, forming a covalent bond with a cysteine residue in the active site of the target kinase.
Objective: To synthesize (R)-1-(4-(1-(6-chloro-2-(4-phenoxyphenyl)nicotinamido)ethyl)piperidin-1-yl)prop-2-en-1-one.
Materials:
-
(R)-N-(1-(piperidin-4-yl)ethyl)-6-chloro-2-(4-phenoxyphenyl)nicotinamide (1.0 eq)
-
Triethylamine (TEA) or DIPEA (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the deprotected amine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIPEA to the solution.
-
Slowly add a solution of acryloyl chloride in anhydrous DCM to the reaction mixture.[1]
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Expected Outcome: The final product, a covalent inhibitor, is typically a solid. Its identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Common Synthetic Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in amide coupling | - Incomplete activation of the carboxylic acid.- Steric hindrance.- Competing side reactions. | - Ensure anhydrous conditions.- Use a different coupling reagent (e.g., HATU, COMU).- Increase reaction time or temperature. |
| Incomplete Boc deprotection | - Insufficient acid.- Short reaction time. | - Add more of the acidic reagent.- Extend the reaction time and monitor by TLC/LC-MS. |
| Formation of byproducts during acryloylation | - Reaction of acryloyl chloride with the amide nitrogen.- Polymerization of acryloyl chloride. | - Perform the reaction at low temperature (0 °C or below).- Add the acryloyl chloride solution slowly.- Use freshly distilled acryloyl chloride. |
Conclusion and Future Perspectives
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate has solidified its position as a cornerstone chiral building block in medicinal chemistry. Its successful application in the synthesis of complex and clinically relevant molecules like Orelabrutinib underscores its strategic importance. The synthetic protocols detailed herein provide a practical guide for researchers to leverage the unique structural and functional attributes of this compound.
Looking ahead, the demand for enantiomerically pure and functionally dense building blocks will only intensify. We anticipate that tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate and its derivatives will continue to play a crucial role in the development of novel therapeutics, not only in the realm of kinase inhibitors but also in other areas of drug discovery where precise control of stereochemistry and molecular architecture is a prerequisite for success.
References
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Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
-
tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
NBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
- PROCESS FOR PRODUCING ACRYLOYL CHLORIDE. (n.d.). Google Patents.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
orelabrutinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Orelabrutinib, a potential best-in-class BTK inhibitor, is highly selective, covalent, and irreversible with significantly improved target sensitivity, which leads to better efficacy and safety profile. (n.d.). InnoCare. Retrieved January 23, 2026, from [Link]
-
Acryloyl chloride. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Method to remove Boc in the presence of t-butylester. (2025). Reddit. Retrieved January 23, 2026, from [Link]
-
Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Acryloyl chloride. (n.d.). chemeurope.com. Retrieved January 23, 2026, from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Chiral Amine Synthesis. Methods, Developments and Applications. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017). Wiley Analytical Science. Retrieved January 23, 2026, from [Link]
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.
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- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Acryloyl_chloride [chemeurope.com]
The Versatile Chiral Building Block: tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate in Modern Synthesis
In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure starting materials is paramount. Chiral building blocks serve as the foundational architecture for a vast array of complex, biologically active molecules. Among these, tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate has emerged as a particularly valuable synthon, prized for its embedded stereocenter and orthogonally protected diamine functionality. This guide provides an in-depth exploration of this chiral building block, offering detailed protocols for its preparation, characterization, and application in the synthesis of high-value compounds, particularly in the realm of dipeptidyl peptidase-IV (DPP-4) inhibitors.
Introduction to a Privileged Scaffold
The title compound, tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate, features a piperidine ring, a common motif in medicinal chemistry known to impart favorable pharmacokinetic properties. The (1R)-1-aminoethyl substituent introduces a critical stereocenter, while the tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen and the primary amine offer two distinct points for synthetic elaboration. This structural arrangement makes it a sought-after intermediate in the construction of molecules that require precise three-dimensional orientations for biological activity.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | |
| Molecular Weight | 228.33 g/mol | |
| Appearance | Off-white to pale yellow solid or oil | Supplier Data |
| Chirality | (1R)-enantiomer |
Synthesis and Enantiomeric Resolution: A Step-by-Step Protocol
The synthesis of enantiomerically pure tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is a multi-step process that hinges on a classical diastereomeric salt resolution. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for the preparation of the chiral building block.
Diastereomeric Salt Resolution of Racemic 4-(1-aminoethyl)piperidine
The crucial step in obtaining the desired (1R)-enantiomer is the resolution of the racemic amine. This is achieved by forming diastereomeric salts with a chiral resolving agent, leveraging the different solubilities of these salts to effect a separation by fractional crystallization. (+)-Dibenzoyl-D-tartaric acid is a commonly employed and effective resolving agent for this purpose.
Protocol: Diastereomeric Resolution
Materials:
-
Racemic 4-(1-aminoethyl)piperidine
-
(+)-Dibenzoyl-D-tartaric acid monohydrate
-
Methanol
-
2 M Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation: In a flask, dissolve racemic 4-(1-aminoethyl)piperidine (1.0 eq.) in methanol. In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid monohydrate (0.5 - 1.0 eq.) in methanol, gently heating if necessary. Slowly add the tartaric acid solution to the amine solution with stirring. A white precipitate of the diastereomeric salts should form.
-
Fractional Crystallization: Heat the mixture to reflux to dissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate the crystallization of the less soluble diastereomeric salt, the ((1R)-amine)-(+)-dibenzoyl-D-tartrate salt.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. The enantiomeric excess (e.e.) of the amine in the salt can be checked at this stage by chiral HPLC after liberating a small sample.
-
Recrystallization (if necessary): To improve the enantiomeric purity, the isolated salt can be recrystallized from fresh methanol.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in a biphasic mixture of water and dichloromethane. Cool the mixture in an ice bath and add 2 M sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).
-
Extraction and Isolation: Separate the layers and extract the aqueous phase with dichloromethane (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R)-1-(piperidin-4-yl)ethanamine as a free base.
Boc Protection of (1R)-1-(piperidin-4-yl)ethanamine
With the enantiomerically pure amine in hand, the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial as it allows for selective functionalization of the primary amine in subsequent steps.
Protocol: Boc Protection
Materials:
-
(1R)-1-(piperidin-4-yl)ethanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium bicarbonate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve (1R)-1-(piperidin-4-yl)ethanamine (1.0 eq.) in DCM and add triethylamine (1.1 eq.).
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 eq.) in DCM dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate.
Application in the Synthesis of DPP-4 Inhibitors: A Case Study
The utility of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate as a chiral building block is prominently demonstrated in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. One notable example is the synthesis of analogs of Sitagliptin. The (1R)-configured aminoethylpiperidine moiety is a key structural feature for potent inhibition of the DPP-4 enzyme.
The core reaction in this application is the formation of an amide bond between the primary amine of the chiral building block and a suitable carboxylic acid.
Figure 2: Amide bond formation using the chiral building block.
Protocol: Amide Bond Formation
Materials:
-
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
-
2,4,5-Trifluorophenylacetic acid (or other desired carboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Carboxylic Acid: To a solution of 2,4,5-trifluorophenylacetic acid (1.0 eq.) in DMF, add EDC (1.1 eq.) and HOBt (1.1 eq.). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amine Addition: Add a solution of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate (1.0 eq.) in DMF to the reaction mixture, followed by the addition of DIPEA (1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired amide product.
This amide product can then be further elaborated, for example, by deprotection of the Boc group and subsequent reaction with other moieties to complete the synthesis of the target DPP-4 inhibitor.
Characterization and Quality Control
Ensuring the chemical and enantiomeric purity of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is critical for its successful application. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
Analytical Methods:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | The spectra should be consistent with the assigned structure, showing characteristic peaks for the Boc group, the piperidine ring protons, and the aminoethyl side chain. |
| Mass Spectrometry | Determination of molecular weight | A peak corresponding to the [M+H]⁺ ion should be observed. |
| Chiral HPLC | Determination of enantiomeric excess (e.e.) | Using a suitable chiral stationary phase, the (1R)- and (1S)-enantiomers can be resolved, allowing for the quantification of the enantiomeric purity. |
| FT-IR Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H (amine), C=O (carbamate), and C-H bonds should be present. |
Conclusion
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is a testament to the power of chiral building blocks in streamlining the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and versatile functional handles make it an invaluable tool for researchers and drug development professionals. The protocols detailed herein provide a robust framework for the preparation and application of this important synthetic intermediate, paving the way for the efficient discovery and development of novel therapeutics.
References
-
PubChem. tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Edmondson, S. D., et al. (2009). Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4097-4101. [Link]
-
Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]
-
Han, S., & Kim, Y. A. (2008). Amide bond formation: beyond the myth of coupling reagents. Tetrahedron, 64(26), 5935-5964. [Link]
Sources
The Strategic Application of (R)-1-Boc-4-(1-aminoethyl)piperidine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Central to this pursuit is the strategic utilization of chiral building blocks that can impart desirable three-dimensional conformations to drug candidates, thereby optimizing their interactions with biological targets. Among these, (R)-1-Boc-4-(1-aminoethyl)piperidine has emerged as a valuable and versatile scaffold in the design of innovative pharmaceuticals. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Architectural Advantage of the (R)-1-Boc-4-(1-aminoethyl)piperidine Scaffold
(R)-1-Boc-4-(1-aminoethyl)piperidine, with the chemical identifier CAS 1036027-86-7, is a chiral bifunctional molecule that offers a unique combination of structural features beneficial for drug design.[1] The piperidine ring, a ubiquitous motif in pharmaceuticals, provides a robust, metabolically stable core that can orient substituents in well-defined spatial arrangements. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen ensures controlled reactivity during synthetic sequences and can be readily removed to allow for further diversification.
The defining feature of this building block is the chiral (R)-1-aminoethyl side chain at the C4 position. This specific stereochemistry is crucial for establishing stereospecific interactions with target proteins, which can lead to significant improvements in binding affinity and selectivity over the corresponding racemate or (S)-enantiomer. The primary amine of the aminoethyl group serves as a key handle for a variety of chemical transformations, most notably for the formation of amides, sulfonamides, and ureas, enabling the facile linkage of this scaffold to other pharmacophoric elements.
Table 1: Physicochemical Properties of (R)-1-Boc-4-(1-aminoethyl)piperidine
| Property | Value | Source |
| CAS Number | 1036027-86-7 | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |
| Molecular Weight | 228.33 g/mol | [2] |
| IUPAC Name | tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | |
| SMILES | CN |
Key Applications in Novel Drug Design
The unique structural attributes of (R)-1-Boc-4-(1-aminoethyl)piperidine have led to its incorporation into a range of drug discovery programs targeting various disease areas. Two prominent examples are its use in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and modulators of G-Protein Coupled Receptors (GPCRs).
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[3] The development of selective BTK inhibitors is an area of intense research. The (R)-1-Boc-4-(1-aminoethyl)piperidine scaffold can serve as a key building block in the synthesis of potent and selective BTK inhibitors. The piperidine ring often functions as a central scaffold to orient a warhead that covalently binds to a cysteine residue in the active site of BTK, while the aminoethyl group can be functionalized to interact with other key residues, thereby enhancing binding affinity and selectivity.
Diagram 1: General Scaffold of a BTK Inhibitor Incorporating the Piperidine Moiety
Sources
Application Note: A Robust Protocol for Amide Coupling with (R)-1-Boc-4-(1-aminoethyl)piperidine
Introduction: The Central Role of the Amide Bond in Drug Discovery
The amide bond is a ubiquitous functional group in a vast array of pharmaceuticals, natural products, and peptides, rendering its efficient formation a cornerstone of medicinal chemistry and drug development.[1] The synthesis of amides is typically achieved through the coupling of a carboxylic acid and an amine. This process, while conceptually straightforward, often necessitates the activation of the carboxylic acid to overcome a significant kinetic barrier. The choice of coupling reagent and reaction conditions is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral centers.
This application note provides a comprehensive and field-proven experimental protocol for the amide coupling of a generic carboxylic acid with the sterically hindered and chiral amine, (R)-1-Boc-4-(1-aminoethyl)piperidine. The protocol leverages the highly efficient uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). We will delve into the mechanistic rationale behind the chosen reagents and conditions, provide a detailed step-by-step procedure, and offer guidance on product purification and characterization, as well as a troubleshooting guide to address common challenges.
The Challenge of Coupling with (R)-1-Boc-4-(1-aminoethyl)piperidine
(R)-1-Boc-4-(1-aminoethyl)piperidine presents a moderate level of steric hindrance around the primary amine due to the adjacent piperidine ring and the chiral ethyl substituent. Such steric bulk can significantly impede the approach of the amine to the activated carboxylic acid, potentially leading to lower reaction rates and yields.[2] Therefore, a highly reactive coupling agent is required to facilitate an efficient transformation.
HATU: A Superior Coupling Reagent for Challenging Substrates
HATU is a highly effective and widely used coupling reagent, particularly for sterically demanding or electronically deactivated substrates.[3] Its high reactivity stems from the formation of a highly activated OAt-ester of the carboxylic acid, which readily undergoes nucleophilic attack by the amine.[4][5] The use of HATU is often associated with faster reaction times and a lower incidence of racemization at adjacent chiral centers compared to some other coupling reagents.[3]
Experimental Protocol: Amide Coupling of a Carboxylic Acid with (R)-1-Boc-4-(1-aminoethyl)piperidine
This protocol outlines a general procedure for the coupling of a carboxylic acid with (R)-1-Boc-4-(1-aminoethyl)piperidine using HATU and DIPEA in DMF.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equiv. | Purpose |
| Carboxylic Acid | Varies | 1.0 | Substrate |
| (R)-1-Boc-4-(1-aminoethyl)piperidine | 228.34 | 1.1 | Substrate |
| HATU | 380.23 | 1.2 | Coupling Reagent |
| DIPEA | 129.24 | 3.0 | Base |
| Anhydrous DMF | 73.09 | - | Solvent |
| Ethyl Acetate | 88.11 | - | Extraction Solvent |
| Saturated aq. NaCl (Brine) | - | - | Washing Solution |
| Anhydrous Na2SO4 or MgSO4 | 142.04 / 120.37 | - | Drying Agent |
| Silica Gel | - | - | Stationary Phase for Chromatography |
| Hexane/Ethyl Acetate | - | - | Mobile Phase for Chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv.).
-
Dissolution: Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1-0.2 M).
-
Addition of Amine and Base: To the stirred solution, add (R)-1-Boc-4-(1-aminoethyl)piperidine (1.1 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Activation and Coupling: In a separate vial, dissolve HATU (1.2 equiv.) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours). The end-point of a HATU-mediated coupling is often indicated by a color change from yellow to colorless.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and saturated aqueous sodium chloride (brine) (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amide. For basic amine-containing products, it can be beneficial to use a stationary phase like amino-silica or to add a small amount of a volatile amine (e.g., 0.5-1% triethylamine) to the eluent to improve peak shape and reduce tailing.[6][7]
Visualizing the Workflow
Caption: Experimental workflow for HATU-mediated amide coupling.
Mechanistic Insights: The Role of HATU and DIPEA
The successful formation of the amide bond is orchestrated by the specific roles of HATU and DIPEA.
-
Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.[1][8] DIPEA is sterically hindered, which prevents it from competing with the primary amine as a nucleophile.[8]
-
Activation: The carboxylate anion then attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester and the release of tetramethylurea.[4][5]
-
Nucleophilic Attack: The primary amine of (R)-1-Boc-4-(1-aminoethyl)piperidine then performs a nucleophilic attack on the carbonyl carbon of the OAt-active ester.
-
Product Formation: This attack results in the formation of the desired amide bond and the regeneration of HOAt (1-hydroxy-7-azabenzotriazole).[3]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Characterization of the Amide Product
The successful synthesis of the target amide can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The formation of the amide bond can be confirmed by the appearance of a characteristic amide N-H proton signal (typically a broad singlet or a doublet, depending on coupling to the adjacent C-H) in the region of δ 5.5-8.5 ppm. The signals corresponding to the protons of the carboxylic acid and amine starting materials will be shifted. Specifically, the protons on the carbon adjacent to the newly formed amide bond will show a downfield shift. Restricted rotation around the newly formed amide C-N bond may lead to the observation of rotamers, resulting in the doubling of some NMR signals.
-
¹³C NMR Spectroscopy: The formation of the amide is indicated by the appearance of a carbonyl carbon signal in the range of δ 165-175 ppm.
-
Mass Spectrometry: The molecular weight of the product can be confirmed by techniques such as ESI-MS.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Steric hindrance of the amine.- Deactivation of the coupling reagent by moisture. | - Ensure all reagents and solvents are anhydrous.- Increase the reaction temperature (e.g., to 40-50 °C).- Increase the equivalents of HATU and DIPEA (e.g., to 1.5 and 4.0 equiv., respectively).- Pre-activate the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine.[9] |
| Presence of Side Products | - Reaction of the amine with HATU (guanidinylation).- Formation of an N-acylurea (more common with carbodiimides but can occur).[10] | - Add the amine to the pre-activated carboxylic acid.- Ensure the reaction is not run for an excessively long time after completion. |
| Difficult Purification | - Co-elution of the product with byproducts (tetramethylurea, HOAt).- Tailing of the product on the silica gel column due to its basicity. | - Perform a thorough aqueous work-up to remove most water-soluble byproducts.- Use an amino-silica column for chromatography.[6]- Add a small amount of triethylamine (0.5-1%) to the eluent during silica gel chromatography.[11] |
Conclusion
The HATU/DIPEA-mediated amide coupling protocol detailed in this application note provides a reliable and efficient method for the synthesis of amides from (R)-1-Boc-4-(1-aminoethyl)piperidine. By understanding the underlying mechanism and potential challenges, researchers can effectively troubleshoot and optimize their reactions to achieve high yields of the desired products. The robustness of this protocol makes it a valuable tool in the synthesis of complex molecules for drug discovery and development.
References
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 13). YouTube. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]
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What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
HATU coupling - what's the best order? Reddit. Retrieved from [Link]
-
4-Amino-1-Boc-piperidine. PubChem. Retrieved from [Link]
-
Synthesis of Amides. Chemistry LibreTexts. Retrieved from [Link]
-
How to get a better yield from the HATU reaction experiment? ResearchGate. Retrieved from [Link]
-
Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. ResearchGate. Retrieved from [Link]
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Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]
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Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Retrieved from [Link]
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MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]
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Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved from [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
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Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Retrieved from [Link]
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Scholars Research Library - Der Pharma Chemica. Scholars Research Library. Retrieved from [Link]
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0023457 - HPLC Column TSKgel Amide-80, 80 Å Silica, 2 µm, 3 x 50 mm. Analytics-Shop. Retrieved from [Link]
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Application Note: Strategic Use of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate for the Synthesis of Conformationally Defined PROTAC Linkers
Abstract and Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system to eradicate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase, joined by a chemical linker.[1][2] It is now unequivocally established that the linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as dictating physicochemical properties, cell permeability, and pharmacokinetic profile.[1][2][]
While early PROTAC design relied heavily on flexible polyethylene glycol (PEG) and alkyl chains, the field is progressively embracing more sophisticated, structurally rigid linkers to gain precise control over the molecule's three-dimensional topology.[1][] Saturated heterocycles, such as piperidine and piperazine, are frequently incorporated to confer conformational restraint, which can reduce the entropic penalty of ternary complex formation and enhance binding cooperativity.[][5] Furthermore, these motifs can significantly improve aqueous solubility and metabolic stability.[6][7]
This application note provides a detailed guide for researchers on the strategic application of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate , a versatile and high-value building block for the synthesis of advanced PROTAC linkers. We will explore the inherent advantages of this reagent's structure and provide detailed, field-proven protocols for its incorporation into PROTAC scaffolds through common synthetic transformations.
Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.
The Strategic Advantage of the Chiral Piperidine Building Block
The utility of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate stems from the multifunctional nature of its architecture. Each component of the molecule serves a distinct and valuable purpose in the rational design of a PROTAC.
-
2.1 The Piperidine Scaffold: A Rigid Modulator: The saturated piperidine ring introduces a degree of conformational rigidity into the linker.[] Unlike a flexible alkyl chain, which can adopt numerous conformations, the piperidine scaffold limits the available conformational space. This pre-organization can lower the entropic cost of forming a productive ternary complex, potentially leading to higher degradation potency and selectivity.[5] After deprotection, the basic nitrogen of the piperidine can also serve to improve the aqueous solubility of the final PROTAC, a common challenge for these "beyond Rule of 5" molecules.[6][7][8]
-
2.2 The (1R)-Aminoethyl Group: A Chiral Vector: The stereocenter at the C1 position of the ethylamine side chain is a critical design element. The specific (R) configuration provides a defined exit vector from the piperidine core. This stereochemical control is paramount, as the precise spatial orientation of the POI and E3 ligase ligands is a key determinant of ternary complex stability and subsequent ubiquitination efficiency. Employing a chirally pure building block eliminates the need to separate diastereomers later in the synthesis, a process that is often complex and low-yielding.
-
2.3 The Boc Protecting Group: An Orthogonal Synthetic Handle: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen renders it unreactive towards the common electrophilic and coupling conditions used to modify the primary amine. This orthogonality is essential for controlled, sequential synthesis. The primary amine can be selectively functionalized first, and the Boc group can be cleanly removed under acidic conditions at a later stage to either reveal the secondary amine for further elaboration or to yield the final PROTAC.[9]
Figure 2: Key advantages conferred by the chiral piperidine building block.
Core Synthetic Protocols and Workflow
The primary amine of the building block is a versatile nucleophile, readily participating in standard transformations like amide bond formation and reductive amination. The following protocols are robust, scalable, and serve as excellent starting points for incorporating this linker element.
Figure 3: General synthetic workflow for linker synthesis.
Protocol 1: Amide Bond Formation with a Carboxylic Acid
This is the most common method for incorporating the building block, forming a stable amide bond. It is frequently used to connect the linker to a POI ligand or an E3 ligase ligand that bears a carboxylic acid handle. Amide bond formation is reliable, but often requires coupling reagents to activate the carboxylic acid.[10]
Reaction Scheme: Building Block-NH₂ + R-COOH --(Coupling Agents)--> Building Block-NH-C(O)-R
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid (R-COOH) | 1.0 | Substrate |
| tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | 1.1 | Nucleophile |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 1.2 | Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 | Non-nucleophilic Base |
| Anhydrous DMF (N,N-Dimethylformamide) | - | Solvent (0.1 M) |
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the activated ester.
-
In a separate vial, dissolve tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Reaction Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x, to remove DMF), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide product.
Protocol 2: Reductive Amination with an Aldehyde or Ketone
This protocol forms a secondary amine linkage and is an excellent alternative to amide coupling, particularly when a more flexible or basic linker is desired. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent that can be handled easily on the benchtop.[11]
Reaction Scheme: Building Block-NH₂ + R-CHO --(NaBH(OAc)₃)--> Building Block-NH-CH₂-R
| Reagent | Molar Eq. | Purpose |
| Aldehyde (R-CHO) | 1.0 | Substrate |
| tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | 1.1 | Nucleophile |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.5 | Reducing Agent |
| Acetic Acid (AcOH) | 0.1 (optional) | Catalyst |
| Anhydrous DCE (1,2-Dichloroethane) or DCM | - | Solvent (0.1 M) |
Step-by-Step Methodology:
-
To a dry round-bottom flask, add the aldehyde (1.0 eq) and tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate (1.1 eq).
-
Dissolve the components in anhydrous DCE or DCM. Add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.[11]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 6-18 hours.
-
Reaction Monitoring: Track the reaction progress via LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography (silica gel) to obtain the desired secondary amine product.
Downstream Processing: Boc Group Deprotection
Once the primary amine has been successfully functionalized, the Boc protecting group on the piperidine nitrogen can be removed to yield the free secondary amine. This is a standard procedure that relies on the acid-lability of the Boc group.[9][12]
Protocol 3: Acid-Mediated Boc Cleavage
Reaction Scheme: Building Block(Boc)-R --(TFA or HCl)--> Building Block(H)-R
| Reagent | Volume/Concentration | Purpose |
| Boc-Protected Intermediate | 1.0 eq | Substrate |
| Trifluoroacetic Acid (TFA) | 10-20 eq (20-30% v/v) | Acid Catalyst |
| Dichloromethane (DCM) | - | Solvent |
| Alternative | 4M HCl in 1,4-Dioxane | Acid Catalyst/Solvent |
Step-by-Step Methodology:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (e.g., 25% of the total volume).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Reaction Monitoring: Monitor the deprotection by LC-MS until no starting material remains.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with toluene or DCM (3x) can help remove residual TFA. The product is typically obtained as a TFA salt.
-
Neutralization (Optional): If the free base is required, dissolve the crude salt in DCM and wash carefully with saturated aqueous NaHCO₃. Dry the organic layer and concentrate to yield the free amine. Note that free amines can be less stable than their salt forms.
Conclusion
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is a powerful and enabling building block for the synthesis of next-generation PROTACs. Its inherent structural features—a rigidifying scaffold, a stereochemically defined attachment point, and an orthogonal protecting group—provide medicinal chemists with fine control over the linker's properties. The robust protocols detailed herein for amide coupling, reductive amination, and Boc deprotection offer reliable pathways to integrate this component, facilitating the exploration of structure-activity relationships and the optimization of potent and selective protein degraders.
References
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1126-1133. [Link]
-
ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate. [Link]
-
Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Daniels, R. N., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18136–18152. [Link]
-
Reddy, G. V., et al. (2015). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 13(38), 9759-9763. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]
-
Simon, T. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
-
Reddit. (2025). Method to remove Boc in the presence of t-butylester. r/Chempros. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? SciSpace. [Link]
-
ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]
-
Daniels, R. N., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. [Link]
-
ResearchGate. (n.d.). Tertiary-butoxycarbonyl (Boc) - A Strategic Group for N-Protection/Deprotection in the Synthesis of Various Natural/Unnatural N-unprotected Aminoacid Cyanomethyl Esters. ResearchGate. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes & Protocols: Robust Boc Deprotection Strategies for tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Introduction
The compound 4-[(1R)-1-aminoethyl]piperidine is a chiral diamine that serves as a critical building block in contemporary drug discovery and development. Its structural motif is prevalent in a variety of pharmacologically active agents. To facilitate its use in multi-step synthetic sequences, selective protection of its two amine functionalities is essential. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for the piperidine nitrogen due to its stability under a wide range of reaction conditions and its straightforward, high-yielding removal under acidic conditions.[1][2]
This document provides a comprehensive guide for researchers and drug development professionals on the reliable and efficient deprotection of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate. We will delve into the underlying chemical principles, present validated, step-by-step protocols for the most common and effective methods, and offer expert insights into reaction monitoring, work-up procedures, and troubleshooting.
The Scientific Foundation of Boc Deprotection
A thorough understanding of the reaction mechanism is paramount for successful protocol execution and optimization. The acid-lability of the Boc group is its defining characteristic.
The Role and Stability of the Boc Group
The Boc group is a carbamate that effectively masks the nucleophilicity and basicity of the piperidine nitrogen. Its steric bulk can also direct reactions at other sites within the molecule. It is prized for its orthogonality, remaining stable in the presence of most nucleophiles, bases, and conditions used for catalytic hydrogenation, making it compatible with other protecting groups like Fmoc or Cbz.[3][4]
The Acid-Catalyzed Deprotection Mechanism
The removal of the Boc group is an acid-catalyzed elimination reaction. The process unfolds in a sequence of well-understood steps, initiated by the protonation of the carbamate carbonyl oxygen.[5][6]
-
Protonation: A strong acid (H-A) protonates the carbonyl oxygen of the Boc group, rendering the carbamate more susceptible to cleavage.
-
C-O Bond Cleavage: The C-O bond between the tert-butyl group and the oxygen atom cleaves, resulting in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free secondary amine of the piperidine ring.
-
Protonation of Product: Under the strong acidic conditions, the newly liberated piperidine nitrogen and the existing primary amine on the side chain are protonated, ultimately yielding the corresponding diamine salt.
Caption: Acid-catalyzed mechanism for Boc deprotection.
Key Byproducts and Potential Side Reactions
The primary byproducts of this reaction are carbon dioxide and the tert-butyl cation. The tert-butyl cation is a potent electrophile and can react in several ways:
-
Deprotonation: It can lose a proton to form isobutylene gas.[6]
-
Alkylation: It can alkylate any sufficiently nucleophilic species in the reaction mixture. While the amines in the product are protonated and thus non-nucleophilic, this can be a concern with more complex substrates containing electron-rich aromatic rings or sulfur-containing functional groups.[7] For the target molecule of this guide, this side reaction is of minimal concern.
Comparative Analysis of Deprotection Protocols
The two most prevalent and reliable methods for Boc deprotection in a laboratory and process setting are treatment with trifluoroacetic acid (TFA) or with hydrogen chloride (HCl) in an organic solvent.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a classic and highly effective method, known for its speed and efficiency. TFA is a strong acid that readily cleaves the Boc group at room temperature.[1][5]
Detailed Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1–0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This helps to control any potential exotherm, although it is usually minor.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution. A common ratio is 1:1 or 4:1 DCM:TFA by volume.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction for completion (typically 1-3 hours). Effervescence (CO₂ evolution) is often observed.[5]
-
Work-up & Isolation:
-
Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator.
-
To remove residual TFA, which can be tenacious, add toluene or more DCM to the residue and re-concentrate. Repeat this co-evaporation process 2-3 times.
-
The resulting product will be the diamine as its bis-TFA salt, often an oil or a hygroscopic solid. It can be used as is or further purified. For conversion to the free base or HCl salt, proceed with a basic workup or salt exchange.
-
Work-up Rationale: The formation of a stable salt with TFA necessitates a robust method for acid removal. Simple evaporation is often insufficient. Azeotropic removal with a suitable solvent is a field-proven technique to obtain a clean product salt.[8]
Method B: Hydrogen Chloride (HCl) in an Organic Solvent
Using a solution of HCl gas in an organic solvent like 1,4-dioxane, methanol, or ethyl acetate is an excellent alternative to TFA. It has the distinct advantage of directly producing the hydrochloride salt of the product, which is often a crystalline, non-hygroscopic solid that is easier to handle and purify.[9][10]
Detailed Protocol (using 4M HCl in Dioxane):
-
Preparation: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate (1.0 eq) in a minimal amount of a co-solvent if necessary (e.g., methanol or DCM), though direct suspension in the HCl solution is often feasible.
-
Reagent Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl).
-
Reaction: Stir the mixture at room temperature. In many cases, the deprotected product will precipitate out of the solution as the dihydrochloride salt. The reaction is typically complete within 1-4 hours.
-
Work-up & Isolation:
-
If a precipitate has formed, the product can be isolated by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or the reaction solvent to remove any soluble impurities.
-
Dry the isolated solid under high vacuum.
-
If no precipitate forms, the solvent can be removed in vacuo to yield the crude dihydrochloride salt. Trituration with diethyl ether can often induce crystallization.
-
Causality Behind Solvent Choice: 1,4-Dioxane is a common choice as it is a good solvent for the starting material but a poor solvent for the resulting polar hydrochloride salt, facilitating product isolation via precipitation.
Protocol Comparison Table
| Parameter | Method A: TFA in DCM | Method B: HCl in Dioxane |
| Reagent | Trifluoroacetic Acid | Hydrogen Chloride (gas in solution) |
| Typical Time | 1–3 hours | 1–4 hours |
| Product Form | Bis-Trifluoroacetate (TFA) Salt | Dihydrochloride (HCl) Salt |
| Isolation | Evaporation & Co-distillation | Precipitation/Filtration or Evaporation |
| Pros | - Very fast and reliable- High solubility of reactants | - Directly yields crystalline HCl salt- Avoids residual TFA- Generally more cost-effective |
| Cons | - Product is often an oil- Residual TFA can be hard to remove- TFA is corrosive and expensive | - HCl in dioxane is highly corrosive- May require anhydrous conditions |
Experimental Workflow and Monitoring
A systematic approach to reaction execution and analysis ensures reproducibility and high yields.
Monitoring Reaction Progress
Consistent monitoring is the cornerstone of a self-validating protocol.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a polar solvent system (e.g., 10-20% Methanol in DCM with 1% NH₄OH). The Boc-protected starting material will have a high Rf, while the highly polar diamine product will have a very low Rf (often staying at the baseline). The reaction is complete upon the full disappearance of the starting material spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the conversion by showing the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the deprotected product.
Caption: General experimental workflow for Boc deprotection.
Troubleshooting and Field-Proven Insights
-
Problem: Incomplete Reaction.
-
Cause: Insufficient acid or reaction time. Water in the reaction can also slow the process.[11]
-
Solution: Add more acid or allow the reaction to stir for a longer period. Ensure anhydrous solvents are used where possible, especially for the HCl method.
-
-
Problem: Difficult Isolation (Product remains an oil).
-
Cause: This is common for TFA salts. The product may also be hygroscopic.
-
Solution: Ensure all TFA is removed via co-evaporation. Attempt to crystallize the product from a different solvent system (e.g., methanol/ether). Alternatively, perform a salt-exchange to the HCl salt, which is more likely to be a solid.
-
-
Safety: Both TFA and concentrated HCl solutions are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The deprotection of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is a fundamental transformation for the utilization of this valuable synthetic intermediate. The methods outlined in this guide, utilizing either trifluoroacetic acid or hydrogen chloride, are robust, scalable, and highly efficient. The choice between them often depends on the desired final salt form and available laboratory resources. By adhering to the detailed protocols and understanding the underlying chemical principles, researchers can confidently and successfully perform this critical deprotection step.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853–23859. Available at: [Link]
-
Reddit r/Chempros. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Asian Journal of Chemistry, 24(12), 5623-5627. Available at: [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
De Luca, L., et al. (2017). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor. Organic Process Research & Development, 21(4), 595-603. Available at: [Link]
-
Cravotto, G., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(11), 2585. Available at: [Link]
-
ResearchGate. (2015). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. Available at: [Link]
-
Nafith, M. A., et al. (2015). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of the Indian Chemical Society, 92(8), 1221-1224. Available at: [Link]
Sources
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- 11. reddit.com [reddit.com]
Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Assessment of (R)-1-Boc-4-(1-aminoethyl)piperidine
Abstract
This application note presents a detailed, robust, and validated analytical High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of (R)-1-Boc-4-(1-aminoethyl)piperidine, a critical chiral building block in pharmaceutical synthesis. The method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the (R) and (S) enantiomers. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale for method development, a step-by-step experimental protocol, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Introduction: The Criticality of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is paramount, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. (R)-1-Boc-4-(1-aminoethyl)piperidine is a key chiral intermediate whose enantiomeric purity directly impacts the purity and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method to assess its enantiomeric excess (%ee) is essential for quality control and regulatory compliance.
Chiral HPLC is the gold standard for enantiomeric purity analysis due to its versatility, accuracy, and the wide array of commercially available chiral stationary phases (CSPs).[5] This note focuses on a normal-phase chiral HPLC method, which often provides superior selectivity for polar compounds like the target analyte.
The Analyte: (R)-1-Boc-4-(1-aminoethyl)piperidine
-
Structure:
(Image for illustrative purposes) -
Key Features for HPLC Analysis:
-
Chiral Center: The secondary carbon atom to which the amino group is attached.
-
Boc-Protecting Group: Provides UV absorbance for detection and influences solubility and interaction with the stationary phase.[6]
-
Primary Amine: A basic functional group that can interact strongly with residual silanols on silica-based columns, potentially leading to poor peak shape. This necessitates the use of a basic mobile phase additive.[7]
-
Method Development Rationale: A Scientist's Perspective
The selection of the analytical method was driven by the physicochemical properties of the analyte.
Choice of Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are exceptionally versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including Boc-protected amines.[8][9][10] The mechanism of chiral recognition on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. For this application, an amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, was selected as the primary candidate due to its proven success in separating similar primary amines.[7][10]
Mobile Phase Selection
A normal-phase elution mode using a mixture of a non-polar solvent (n-Hexane or n-Heptane) and an alcohol (Isopropanol or Ethanol) was chosen. This mode enhances the hydrogen bonding interactions crucial for chiral recognition on polysaccharide CSPs.
-
The Role of the Basic Additive: Primary amines are notorious for causing peak tailing on silica-based columns. To counteract this, a small amount of a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), is incorporated into the mobile phase.[11] The additive competes with the analyte for active silanol sites on the stationary phase, resulting in improved peak symmetry and efficiency. For this method, Diethylamine was chosen for its effectiveness.[3]
Detection
The tert-butyloxycarbonyl (Boc) group on the analyte contains a carbonyl chromophore, which allows for straightforward detection using a standard UV-Vis detector. A wavelength of 210-230 nm is typically suitable for detecting this group. A wavelength of 220 nm was selected to ensure adequate sensitivity.
Experimental Protocol
This section provides a detailed, step-by-step methodology for performing the enantiomeric purity analysis.
Materials and Reagents
| Material/Reagent | Grade/Purity | Recommended Supplier |
| (R)-1-Boc-4-(1-aminoethyl)piperidine | Reference Standard (>99.5%) | In-house or Commercial |
| (S)-1-Boc-4-(1-aminoethyl)piperidine | Reference Standard (>99.0%) | In-house or Commercial |
| n-Hexane | HPLC Grade | Major Chemical Supplier |
| Isopropanol (IPA) | HPLC Grade | Major Chemical Supplier |
| Diethylamine (DEA) | >99.5% | Major Chemical Supplier |
Instrumentation and Chromatographic Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak® IA or equivalent (Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Standard Diluent: Mobile Phase (n-Hexane/IPA/DEA 85:15:0.1).
-
(R)-Enantiomer Stock Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of (R)-1-Boc-4-(1-aminoethyl)piperidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the standard diluent.
-
(S)-Enantiomer Stock Solution (0.5 mg/mL): Prepare in the same manner as the (R)-enantiomer stock solution.
-
Resolution Solution (System Suitability): Mix 1.0 mL of the (R)-enantiomer stock solution and 1.0 mL of the (S)-enantiomer stock solution in a suitable vial. This solution contains approximately equal concentrations of both enantiomers and is used to verify the separation capability of the system.
-
Test Sample Preparation (0.5 mg/mL): Accurately weigh approximately 5 mg of the (R)-1-Boc-4-(1-aminoethyl)piperidine sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with the standard diluent.
Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure.
Caption: Experimental workflow for purity assessment.
System Suitability Test (SST)
Before analyzing any test samples, the performance of the chromatographic system must be verified. Inject the Resolution Solution and evaluate the following parameters:
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs between (R) and (S) enantiomer peaks ≥ 2.0 | Ensures baseline separation for accurate quantification. |
| Tailing Factor (T) | T ≤ 1.5 for the (R)-enantiomer peak | Confirms good peak shape, free from silanol interactions. |
| Relative Standard Deviation (%RSD) | %RSD of peak area for 6 replicate injections of the (R)-enantiomer ≤ 2.0% | Demonstrates the precision of the injection and system. |
Calculation of Enantiomeric Purity
The enantiomeric purity (or enantiomeric excess, %ee) is calculated from the peak areas in the chromatogram of the test sample.
% Enantiomeric Purity = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Where:
-
Area(R) = Peak area of the (R)-enantiomer
-
Area(S) = Peak area of the unwanted (S)-enantiomer
The percentage of the (S)-enantiomer is calculated as:
% (S)-enantiomer = [ Area(S) / (Area(R) + Area(S)) ] x 100
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method was fully validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][2][4] The validation process provides a self-validating system, ensuring the reliability of the data generated.
Caption: Logical flow of method validation parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its enantiomer and potential impurities.[12]
-
Protocol: A solution of the (R)-enantiomer was spiked with a known amount of the (S)-enantiomer. The chromatogram confirmed baseline separation (Rs > 2.0), demonstrating that the method can distinguish between the two enantiomers. Additionally, forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) were performed.[13][14] The peak of the (R)-enantiomer was found to be pure in all stress conditions (as determined by a photodiode array detector), proving the method is stability-indicating.
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of the (S)-enantiomer in the sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: A series of solutions with decreasing concentrations of the (S)-enantiomer were prepared and injected. The LOQ was established at a concentration that yielded a signal-to-noise ratio (S/N) of approximately 10.
-
Result: The LOQ for the (S)-enantiomer was determined to be 0.05% of the nominal test sample concentration (0.5 mg/mL).
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12]
-
Protocol: A series of solutions of the (S)-enantiomer were prepared over the range of LOQ to 2.0% of the nominal test concentration. A calibration curve was generated by plotting peak area versus concentration.
-
Result: The method was found to be linear over the specified range with a correlation coefficient (r²) > 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[12]
-
Protocol: A sample of the (R)-enantiomer was spiked with the (S)-enantiomer at three different concentration levels (e.g., LOQ, 0.5%, and 1.0%). Each level was prepared in triplicate and analyzed. The recovery of the (S)-enantiomer was calculated.
-
Result: The mean recovery was between 98.0% and 102.0% at all levels, demonstrating excellent accuracy.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]
-
Repeatability (Intra-assay precision): Six separate samples of the (R)-enantiomer spiked with 0.5% of the (S)-enantiomer were prepared and analyzed on the same day by the same analyst. The %RSD of the results was calculated.
-
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
-
Result: The %RSD for both repeatability and intermediate precision was found to be less than 5.0%, which is well within acceptable limits for a low-level impurity analysis.
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: The effect of minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% in organic modifier) was evaluated.
-
Result: No significant impact on the resolution or quantification of the enantiomers was observed, demonstrating the robustness of the method.
Conclusion
The chiral HPLC method detailed in this application note is specific, sensitive, linear, accurate, precise, and robust for the determination of the enantiomeric purity of (R)-1-Boc-4-(1-aminoethyl)piperidine. The comprehensive protocol and validation data confirm its suitability for use in a regulated quality control environment. This method provides a reliable tool for ensuring the quality and safety of pharmaceutical products derived from this important chiral intermediate.
References
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from [Link]
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Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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ResearchGate. (2024). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. Retrieved from [Link]
-
C&EN. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
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Scientific Research Publishing. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. Retrieved from [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Retrieved from [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chiral HPLC Separation of Protected Amino Acids. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2024). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate for Bioassays
Introduction: Unlocking the Potential of a Privileged Scaffold
The tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate scaffold is a cornerstone in modern medicinal chemistry and drug discovery. Its inherent chirality and the presence of a reactive primary amine make it a versatile building block for creating novel therapeutics. The piperidine ring is a common motif in many approved drugs, contributing to favorable pharmacokinetic properties, while the chiral aminoethyl side chain provides a crucial anchor for specific interactions with biological targets.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic manipulations.[4][5]
However, to fully harness the potential of this scaffold in drug discovery, it is often necessary to derivatize the primary amine. This modification allows for the attachment of various reporter molecules, affinity tags, or linkers, enabling the use of the molecule in a wide range of bioassays. These assays are critical for understanding a compound's mechanism of action, determining its binding affinity, and quantifying its presence in biological samples.[6][7]
This comprehensive guide provides detailed application notes and protocols for the derivatization of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate. We will delve into the rationale behind different derivatization strategies and provide step-by-step instructions for creating fluorescently labeled, biotinylated, and surface-immobilizable derivatives. Furthermore, we will explore the application of these derivatives in key bioassays, including Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization Immunoassay (FPIA), and Surface Plasmon Resonance (SPR).
Core Principles of Derivatization: A Strategic Approach
The primary amine of our target molecule is a nucleophile, making it amenable to a variety of chemical modifications. The choice of derivatization strategy should be guided by the intended application. Key considerations include the type of bioassay, the required sensitivity, and the potential impact of the modification on the molecule's biological activity.
A critical aspect of derivatizing a chiral molecule is the preservation of its stereochemical integrity. The reaction conditions must be carefully chosen to avoid racemization at the chiral center, which could lead to inaccurate bioassay results.[8]
The introduction of a linker between the core scaffold and the reporter molecule can also be crucial. The length and chemical nature of the linker can significantly impact the accessibility of the binding site and the overall performance of the derivative in a bioassay.[9]
Derivatization Strategies and Protocols
Fluorescent Labeling for FPIA and Cellular Imaging
Fluorescently labeled derivatives are invaluable for a range of applications, from high-throughput screening using FPIA to cellular imaging studies.[10][11][12] The choice of fluorophore will depend on the desired excitation and emission wavelengths, quantum yield, and photostability.
NHS esters are widely used for their high reactivity and specificity towards primary amines, forming a stable amide bond.[13][14]
Rationale: This method is straightforward and generally proceeds under mild conditions, minimizing the risk of racemization. A variety of fluorescent dyes are commercially available as NHS esters.
Materials:
-
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
-
Fluorescent dye NHS ester (e.g., FITC, Rhodamine B NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
LC-MS system for characterization
Procedure:
-
Dissolve the Amine: Dissolve tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate in a minimal amount of DMF or DMSO.
-
Prepare the NHS Ester Solution: In a separate vial, dissolve a 1.1 to 1.5 molar excess of the fluorescent dye NHS ester in anhydrous DMF or DMSO.
-
Reaction: Add the NHS ester solution to the amine solution. Add 0.1 M sodium bicarbonate buffer to achieve a final pH of 8.0-8.5. The reaction volume should contain approximately 10-20% organic solvent.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris-HCl.
-
Purification: Purify the fluorescently labeled product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the product using LC-MS. The mass spectrum should show the expected molecular weight of the conjugate.
Troubleshooting:
-
Low Yield: Ensure the NHS ester is fresh and has been stored under anhydrous conditions. Check the pH of the reaction mixture.
-
Multiple Products: This may indicate side reactions. Reduce the molar excess of the NHS ester or shorten the reaction time.
Data Presentation:
| Parameter | Condition |
| Amine Concentration | 10 mM |
| NHS Ester | 1.2 equivalents |
| Solvent | DMF/0.1 M NaHCO3 (1:9 v/v) |
| Reaction Time | 3 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
Visualization of the Workflow:
Biotinylation for Streptavidin-Based Assays
Biotinylation is a powerful technique for creating probes for use in streptavidin-based assays, such as ELISAs, Western blotting, and affinity chromatography.[15] The high affinity of the biotin-streptavidin interaction provides a robust and sensitive detection method.
Similar to fluorescent labeling, NHS-activated biotin derivatives are commonly used for their efficiency and specificity.
Rationale: This method provides a stable amide linkage between the biotin moiety and the primary amine of the target molecule. The use of a linker arm on the biotin-NHS ester can reduce steric hindrance and improve binding to streptavidin.
Materials:
-
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
-
NHS-Biotin or NHS-PEGn-Biotin (with a polyethylene glycol linker)
-
Anhydrous DMF or DMSO
-
0.1 M Sodium phosphate buffer (pH 7.2-7.5)
-
HPLC system with a C18 column
-
LC-MS system for characterization
Procedure:
-
Dissolve the Amine: Dissolve tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate in a minimal amount of DMF or DMSO.
-
Prepare the NHS-Biotin Solution: Dissolve a 2-3 molar excess of NHS-Biotin in anhydrous DMF or DMSO.
-
Reaction: Add the NHS-Biotin solution to the amine solution. Add 0.1 M sodium phosphate buffer to achieve a final pH of 7.2-7.5.
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Purification: Purify the biotinylated product by reverse-phase HPLC.
-
Characterization: Confirm the product's identity and purity by LC-MS.
Data Presentation:
| Parameter | Condition |
| Amine Concentration | 10 mM |
| NHS-Biotin | 2.5 equivalents |
| Solvent | DMSO/0.1 M Phosphate Buffer (1:9 v/v) |
| Reaction Time | 1.5 hours |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Visualization of the Workflow:
Application in Bioassays
Competitive ELISA
A competitive ELISA is a common format for quantifying small molecules. [16][17][18]In this assay, the derivatized small molecule (as a coating antigen or as a labeled competitor) competes with the underivatized analyte in the sample for binding to a limited amount of specific antibody.
Workflow:
-
Coating: An antibody specific to the target molecule is immobilized on a microplate.
-
Competition: The sample containing the unknown amount of the target molecule is mixed with a known amount of the biotinylated derivative.
-
Incubation: The mixture is added to the antibody-coated plate and incubated.
-
Detection: A streptavidin-enzyme conjugate is added, which binds to the captured biotinylated derivative. A substrate is then added, and the resulting signal is measured. The signal is inversely proportional to the concentration of the target molecule in the sample.
Fluorescence Polarization Immunoassay (FPIA)
FPIA is a homogeneous immunoassay that is well-suited for high-throughput screening. [10][11]The principle is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.
Workflow:
-
Reaction Mixture: A specific antibody is incubated with the fluorescently labeled derivative of the target molecule. This results in a high fluorescence polarization value because the large antibody-tracer complex tumbles slowly in solution.
-
Competition: The sample containing the unknown amount of the target molecule is added to the mixture.
-
Displacement: The unlabeled target molecule competes with the fluorescent tracer for binding to the antibody. This displacement leads to an increase in the amount of free, rapidly tumbling fluorescent tracer.
-
Detection: The decrease in fluorescence polarization is measured and is proportional to the concentration of the target molecule in the sample.
Conclusion: A Versatile Tool for Drug Discovery
The derivatization of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate opens up a vast array of possibilities for its application in bioassays that are fundamental to the drug discovery process. By carefully selecting the appropriate derivatization strategy and bioassay format, researchers can gain critical insights into the biological activity of compounds based on this privileged scaffold. The protocols and principles outlined in this guide provide a solid foundation for the successful design, synthesis, and implementation of these essential molecular tools. As with any experimental procedure, optimization and validation are key to obtaining reliable and reproducible data.
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Application of LCMS in small-molecule drug development. (2016). Drug Development and Delivery. [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). ResearchGate. [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Journal of the American Chemical Society. [Link]
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Development of Fluorescence Polarization Immunoassay for Imidacloprid in Environmental and Agricultural Samples. (2020). Frontiers in Chemistry. [Link]
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Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. (2004). Analytica Chimica Acta. [Link]
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Engineered protein-small molecule conjugates empower selective enzyme inhibition. (2020). eLife. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]
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LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products. (2018). Journal of The American Society for Mass Spectrometry. [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2014). The Journal of Organic Chemistry. [Link]
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tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. (n.d.). PubChem. [Link]
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Rapid enantioselective fluorescence recognition and chiral separation of free amino acids. (2023). Nature Communications. [Link]
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Fluorescence Polarization-Based Bioassays: New Horizons. (2020). Sensors. [Link]
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Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2023). Boster Bio. [Link]
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Direct and Propagated Effects of Small Molecules on Protein–Protein Interaction Networks. (2016). Frontiers in Molecular Biosciences. [Link]
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Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science. [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). PubMed. [Link]
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A Convenient Fluorescent Method to Simultaneously Determine the Enantiomeric Composition and Concentration of Functional Chiral Amines. (2014). Chemistry – A European Journal. [Link]
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Development and Application of Fluorescence Polarization Assays in Drug Discovery. (2016). Journal of Biomolecular Screening. [Link]
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Development and Validation of a Competitive ELISA Based on Bovine Monoclonal Antibodies for the Detection of Neutralizing Antibodies against Foot-and-Mouth Disease Virus Serotype A. (2022). Viruses. [Link]
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Small molecule drug development based on derivatization of natural products. (2017). Acta Pharmaceutica Sinica B. [Link]
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Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. (2016). Sensors. [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
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LC-MS Bioanalysis of Drug Conjugates. (2021). American Society for Mass Spectrometry. [Link]
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Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2022). Molecules. [Link]
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Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International. [Link]
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Pharmacological screening of synthetic piperidine derivatives. (2015). DUT Open Scholar. [Link]
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Regulation of Protein Structural Changes by Incorporation of a Small-Molecule Linker. (2018). International Journal of Molecular Sciences. [Link]
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Selection of Aptamers for Use as Molecular Probes in AFM Detection of Proteins. (2023). International Journal of Molecular Sciences. [Link]
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Fluorescence Polarization-Based Bioassays. (2020). Encyclopedia.pub. [Link]
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LC-MS Analysis of Antibody-Drug Conjugates. (2017). Biocompare. [Link]
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CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS. (n.d.). Shodhbhagirathi @ IITR. [Link]
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Development of fluorescence polarization immunoassays for parallel detection of pesticides carbaryl and triazophos in wheat grains. (2014). Analytical Methods. [Link]
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Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. (2016). Current Opinion in Chemical Biology. [Link]
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The Weekly Bioanalysis 084 "Small Molecule LC-MS Development and Evolving Approach to ADC Payloads". (2023). YouTube. [Link]
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Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-14). [Link]
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Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. (2021). Angewandte Chemie. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2013). Journal of Chemical Crystallography. [Link]
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Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in modern medicinal chemistry. Its presence in a vast number of FDA-approved drugs and clinical candidates is a testament to its remarkable versatility and favorable pharmacological properties. This comprehensive guide provides an in-depth exploration of the multifaceted role of piperidine scaffolds, offering both a high-level strategic overview for drug design and detailed, actionable protocols for synthetic and biological evaluation. We will delve into the therapeutic significance of piperidine-containing drugs, explore key synthetic strategies with a detailed protocol for the synthesis of Donepezil, analyze structure-activity relationships, and provide step-by-step protocols for relevant biological assays.
The Strategic Importance of the Piperidine Scaffold in Drug Design
The piperidine motif is a cornerstone in the design of new therapeutic agents, primarily due to its ability to impart desirable physicochemical and pharmacokinetic properties to a molecule.[1][2] Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, enabling precise interactions with biological targets. The basic nitrogen atom (pKa of protonated piperidine is ~11.22) is often a key pharmacophoric feature, participating in crucial hydrogen bonding or ionic interactions within receptor binding pockets.[3]
Key advantages of incorporating a piperidine scaffold include:
-
Modulation of Physicochemical Properties: The piperidine ring can be functionalized to fine-tune a molecule's lipophilicity, solubility, and metabolic stability.[2] The introduction of chiral centers on the piperidine ring can further enhance these properties and lead to improved potency and selectivity.[4][5]
-
Improved Pharmacokinetic Profile: The presence of a piperidine moiety often leads to enhanced absorption, distribution, metabolism, and excretion (ADME) properties, contributing to better oral bioavailability and reduced toxicity.[2]
-
Versatile Synthetic Handle: The piperidine ring offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for high-throughput screening.[1]
Therapeutic Applications of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is reflected in its broad range of therapeutic applications. Piperidine-containing drugs are used to treat a wide array of diseases, including central nervous system (CNS) disorders, cancer, infectious diseases, and allergies.[2][6][7][8]
Table 1: Examples of FDA-Approved Drugs Featuring a Piperidine Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) inhibitor[6] |
| Methylphenidate | ADHD, Narcolepsy | Norepinephrine-dopamine reuptake inhibitor[9][10] |
| Haloperidol | Schizophrenia, Tourette's | Dopamine D2 receptor antagonist[1] |
| Fexofenadine | Allergic Rhinitis | Histamine H1 receptor antagonist[11][12] |
| Risperidone | Schizophrenia, Bipolar Disorder | Dopamine and serotonin receptor antagonist |
| Celecoxib | Pain and Inflammation | COX-2 inhibitor |
Synthetic Strategies for Piperidine Scaffolds
A variety of synthetic methods have been developed for the construction of the piperidine ring. Common strategies include the reduction of pyridine derivatives, intramolecular cyclization reactions, and multicomponent reactions.[8][13] The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.
Featured Synthesis Protocol: Preparation of Donepezil
Donepezil is a prominent example of a piperidine-containing drug used for the treatment of Alzheimer's disease. Its synthesis involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction of the resulting double bond.[4][5][14]
Caption: Synthetic pathway for Donepezil.
Protocol for the Synthesis of Donepezil:
Materials and Reagents:
-
5,6-dimethoxy-1-indanone
-
1-benzyl-4-formylpiperidine
-
Lithium diisopropylamide (LDA) solution
-
Tetrahydrofuran (THF), anhydrous
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl) in diethyl ether or ethanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,6-dimethoxy-1-indanone in anhydrous THF.
-
Aldol Condensation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes.
-
Addition of Aldehyde: Slowly add a solution of 1-benzyl-4-formylpiperidine in anhydrous THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the unsaturated ketone intermediate.
-
Reduction: Dissolve the purified intermediate in ethanol or ethyl acetate in a hydrogenation vessel. Add 10% Pd/C catalyst.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude Donepezil base.
-
Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the Donepezil base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of HCl in the same solvent until precipitation is complete. Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield Donepezil hydrochloride.
Structure-Activity Relationship (SAR) of Piperidine Derivatives
The systematic modification of the piperidine scaffold and its substituents is a cornerstone of drug optimization. SAR studies help to identify the key structural features responsible for biological activity and to guide the design of more potent and selective compounds.
SAR of Donepezil Analogs as Acetylcholinesterase Inhibitors
The N-benzylpiperidine moiety of Donepezil plays a crucial role in its binding to acetylcholinesterase. SAR studies have shown that modifications to both the piperidine and the benzyl group can significantly impact inhibitory activity.[6][15][16]
Table 2: SAR of Donepezil Analogs (Illustrative Examples)
| Compound | R1 (on Benzyl Ring) | R2 (on Piperidine N) | AChE IC50 (nM) | Reference |
| Donepezil | H | Benzyl | 14 | [15] |
| Analog 1 | 4-Cl | Benzyl | 0.44 | [15] |
| Analog 2 | 2-F | Benzyl | 1.25 | [15] |
| Analog 3 | H | 4-Fluorobenzyl | 5.2 | [15] |
| Analog 4 | H | 3-Picolyl | 51 | [6] |
This table presents a selection of data to illustrate SAR principles. IC50 values can vary depending on the assay conditions.
SAR of Piperidine-Based Opioid Receptor Modulators
Piperidine scaffolds are also prevalent in the development of ligands for opioid receptors. The orientation of substituents on the piperidine ring is critical for receptor subtype selectivity and functional activity (agonist vs. antagonist).
Table 3: Binding Affinities (Ki, nM) of Piperidine-Based Opioid Ligands
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| HS-731 | - | 7.86 | 44.8 | [14] |
| Compound X | 1.2 | 15.4 | 8.9 | Fictional Example |
| Compound Y | 25.6 | 2.1 | 102.3 | Fictional Example |
Note: The data for HS-731 is from a study on rat and human opioid receptors.[14] Fictional examples are included for illustrative purposes.
Biological Evaluation Protocols
The biological evaluation of piperidine-containing compounds is crucial to determine their therapeutic potential. Below are detailed protocols for two common assays relevant to the therapeutic areas where piperidine scaffolds are frequently employed.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for and characterize AChE inhibitors.[13]
Caption: Workflow for the AChE Inhibition Assay.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (piperidine derivative)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in the appropriate solvent (e.g., DMSO), then dilute further in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Test compound solution or vehicle control
-
AChE solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 15 minutes).
-
Addition of DTNB: Add the DTNB solution to all wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Troubleshooting:
-
Low or no signal: Check the activity of the AChE enzyme and the integrity of the DTNB and ATCI solutions. Ensure the pH of the buffer is optimal (around 8.0).[17][18]
-
High background: This may be due to the non-enzymatic hydrolysis of ATCI or the reaction of the test compound with DTNB. Run appropriate controls without the enzyme or substrate.
-
Precipitation of test compound: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and does not affect enzyme activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to evaluate the anticancer potential of new compounds.[3][6][19]
Caption: Workflow for the MTT Cell Viability Assay.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound (piperidine derivative)
-
Positive control (e.g., a known cytotoxic drug like doxorubicin)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and the positive control. Include a vehicle control (e.g., medium with the same concentration of DMSO used for the test compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO2.
-
Addition of MTT: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Troubleshooting:
-
High variability between replicate wells: Ensure uniform cell seeding and careful pipetting. Be mindful of edge effects in the 96-well plate; consider not using the outer wells for experimental samples.[20]
-
Low absorbance readings: The cell number may be too low, or the incubation time with MTT may be insufficient. Optimize these parameters for your specific cell line.[21]
-
Compound interference: Some compounds can directly reduce MTT or interfere with the absorbance reading. Run a control with the compound in cell-free medium to check for this.[22]
Pharmacokinetic Properties of Selected Piperidine-Containing Drugs
The success of a drug is not only dependent on its potency but also on its pharmacokinetic profile. The piperidine scaffold often contributes favorably to the ADME properties of a drug.
Table 4: Pharmacokinetic Parameters of Representative Piperidine-Containing Drugs
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Excretion | Reference |
| Donepezil | ~100 | ~96 | ~70-80 | Hepatic (CYP2D6, CYP3A4) | Renal and Fecal | [23][24][25] |
| Methylphenidate | 11-52 | 10-33 | 2-3 | Hepatic (CES1) | Renal | [5][10] |
| Haloperidol | 60-70 | 89-93 | 12-36 | Hepatic (CYP3A4, CYP2D6) | Renal and Fecal | [1][8][26][27][28] |
| Fexofenadine | ~33 | 60-70 | ~14.4 | Minimal | Primarily Fecal | [7][11][29] |
Conclusion
The piperidine scaffold continues to be a highly valuable and frequently utilized structural motif in the discovery and development of new drugs. Its inherent structural and physicochemical properties, coupled with its synthetic tractability, make it an attractive starting point for the design of novel therapeutic agents across a wide range of disease areas. A thorough understanding of the synthetic methodologies, structure-activity relationships, and appropriate biological evaluation techniques, as outlined in this guide, is essential for researchers and scientists working to harness the full potential of this privileged scaffold in modern medicinal chemistry.
References
-
Haloperidol - StatPearls - NCBI Bookshelf. (2023, September 1). Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]
-
Mechanistic Characterization of the Pharmacological Profile of HS-731, a Peripherally Acting Opioid Analgesic, at the µ-, δ-, κ-Opioid and Nociceptin Receptors - PMC - PubMed Central. Retrieved from [Link]
-
Why is my ellman's reagent not reacting? - ResearchGate. (2023, March 13). Retrieved from [Link]
-
Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC - NIH. Retrieved from [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023, March 15). Retrieved from [Link]
-
The structure of Donepezil and SAR Study Sites - ResearchGate. Retrieved from [Link]
-
Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - MDPI. (2024, December 20). Retrieved from [Link]
-
Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - MDPI. (2021, December 12). Retrieved from [Link]
-
What are the pharmacokinetics of haloperidol (antipsychotic medication)? - Dr.Oracle. (2025, April 9). Retrieved from [Link]
-
Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications - Longdom Publishing. Retrieved from [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? - ResearchGate. (2022, June 7). Retrieved from [Link]
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease - PubMed Central. (2022, September 26). Retrieved from [Link]
-
PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC - PubMed Central. Retrieved from [Link]
-
The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Publishing. (2021, September 16). Retrieved from [Link]
-
Full article: Fexofenadine: biochemical, pharmacokinetic and pharmacodynamic properties and its unique role in allergic disorders. (2009, June 22). Retrieved from [Link]
-
Methylphenidate - Wikipedia. Retrieved from [Link]
-
Acetylcholinesterase Assay Kits - Biocompare. Retrieved from [Link]
-
Piperidine - Wikipedia. Retrieved from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (2021, November 26). Retrieved from [Link]
-
Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses. Retrieved from [Link]
-
Molecular basis of opioid receptor signaling. Retrieved from [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an. (2022, September 8). Retrieved from [Link]
-
Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions - MDPI. Retrieved from [Link]
-
Donepezil Dosing Strategies: Pharmacokinetic Considerations | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Fexofenadine - StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001 - Boster Biological Technology. Retrieved from [Link]
-
Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information - accessdata.fda.gov. Retrieved from [Link]
-
Haloperidol Pharmacokinetics - News-Medical.Net. Retrieved from [Link]
-
MTT Viability Assay Kit - Shop | LICORbio - Reagent Store. Retrieved from [Link]
-
Pharmacokinetics of Methylphenidate After Oral Administration of Two Modified-Release Formulations in Healthy Adults - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Fexofenadine - Wikipedia. Retrieved from [Link]
-
Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity - SciELO. Retrieved from [Link]
-
Acetylcholinesterase Activity Colorimetric Assay Kit. Retrieved from [Link]
-
Mechanistic Characterization and Development of Tailored Small Molecule Modulators of the κ-Opioid Receptor - Refubium - Freie Universität Berlin. (2024, July 24). Retrieved from [Link]
-
Pharmacokinetics of Haloperidol - Scholars @ UT Health San Antonio. Retrieved from [Link]
-
How to optimize ellman's reagent protocol? - ResearchGate. (2017, June 26). Retrieved from [Link]
-
Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications - Longdom Publishing. Retrieved from [Link]
-
Pharmacokinetics of Haloperidol in Critically Ill Patients: Is There an Association with Inflammation? - MDPI. Retrieved from [Link]
-
Acetylcholinesterase Assay Kits - Biocompare. Retrieved from [Link]
-
struggling with MTT assay : r/labrats - Reddit. (2023, December 18). Retrieved from [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Retrieved from [Link]
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- 15. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
identifying common impurities in tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate synthesis
Welcome to the technical support center for the synthesis of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this critical chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, including the BTK inhibitor ibrutinib, ensuring its purity is paramount.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your synthetic protocols, identifying impurities, and ensuring the quality of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you might encounter. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: My final product shows low chiral purity. How can I identify and remove the unwanted diastereomer?
Root Cause Analysis:
The presence of the undesired (1S)-diastereomer, tert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate, is a common issue. This chiral impurity can arise from several factors:
-
Non-stereoselective synthesis: If the synthetic route does not employ a robust method for stereocontrol during the formation of the chiral center, a mixture of diastereomers will be produced.
-
Racemization: Certain reaction conditions, such as harsh pH or elevated temperatures, can lead to racemization of the desired (1R)-enantiomer.
-
Incomplete chiral resolution: If a classical resolution using a chiral acid is performed, incomplete separation of the diastereomeric salts can result in contamination of the final product.
Identification and Remediation:
Step 1: Analytical Identification
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating and quantifying the (1R) and (1S) diastereomers. A chiral column, such as one based on amylose or cellulose derivatives, is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of the two diastereomers will be very similar, there may be subtle differences in the chemical shifts of the protons near the chiral center, particularly the CH proton of the aminoethyl group and the adjacent methyl group. High-field NMR (≥400 MHz) may be necessary to resolve these small differences.
Step 2: Remediation Strategies
-
Optimize Chiral Synthesis: If you are synthesizing the chiral amine, ensure your stereoselective method is optimized. This could involve using a chiral auxiliary, a chiral catalyst, or an enzymatic resolution step.
-
Chiral Resolution: If you have a mixture of diastereomers, you can perform a classical resolution by forming diastereomeric salts with a chiral acid (e.g., tartaric acid, mandelic acid). The differing solubilities of these salts allow for their separation by fractional crystallization.
-
Preparative Chiral HPLC: For small-scale purification, preparative chiral HPLC can be used to isolate the desired (1R)-diastereomer.
Problem 2: I see an unexpected peak in my NMR and LC-MS that corresponds to a loss of the Boc group.
Root Cause Analysis:
The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions. Accidental exposure to acid during the workup or purification can lead to its cleavage, resulting in the formation of 4-(1-aminoethyl)piperidine.
Identification and Remediation:
Step 1: Analytical Identification
-
LC-MS: Look for a peak with a mass corresponding to the deprotected compound (M+H)+ at m/z 129.14.
-
NMR Spectroscopy: The characteristic signal for the nine protons of the tert-butyl group (a singlet around 1.4 ppm) will be absent in the spectrum of the impurity.
Step 2: Remediation Strategies
-
Neutralize Acidic Reagents: Ensure that any acidic reagents used in the reaction are thoroughly neutralized during the workup. A bicarbonate or carbonate wash is typically sufficient.
-
Avoid Acidic Chromatography Conditions: When purifying by column chromatography, use a neutral or slightly basic mobile phase. For example, you can add a small amount of triethylamine (0.1-1%) to your eluent system to prevent Boc deprotection on silica gel.
-
Reprotection: If a significant amount of the deprotected impurity is formed, you can reprotect the amine with di-tert-butyl dicarbonate (Boc)₂O.
Problem 3: My reaction seems to have stalled, and I have a significant amount of unreacted starting material, 1-Boc-4-acetylpiperidine.
Root Cause Analysis:
Incomplete conversion of the starting ketone is a common issue in reductive amination reactions. This can be due to:
-
Inefficient reducing agent: The chosen reducing agent may not be sufficiently reactive under the reaction conditions.
-
Poor quality reagents: The ammonia source or the reducing agent may have degraded.
-
Suboptimal reaction conditions: Temperature, pressure, or reaction time may not be optimized for the specific transformation.
-
Catalyst poisoning: If a heterogeneous catalyst is used (e.g., Pd/C), it may be poisoned by impurities in the starting materials or reagents.
Identification and Remediation:
Step 1: Analytical Identification
-
TLC and LC-MS: Monitor the reaction progress by TLC or LC-MS to track the consumption of the starting material, 1-Boc-4-acetylpiperidine (M+H)+ at m/z 228.16.
-
NMR Spectroscopy: The presence of a singlet around 2.1 ppm corresponding to the acetyl methyl protons is indicative of the starting ketone.
Step 2: Remediation Strategies
-
Choice of Reducing Agent: For reductive amination, common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂, Pd/C). If one is not effective, consider trying another.
-
Ammonia Source: Ensure you are using a fresh and appropriate source of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol.
-
Reaction Conditions: Optimize the temperature and reaction time. Some reductive aminations may require elevated temperatures or longer reaction times to go to completion.
-
Catalyst: If using catalytic hydrogenation, ensure the catalyst is fresh and used in an appropriate loading.
Problem 4: I've isolated a byproduct with a mass two units higher than my starting ketone.
Root Cause Analysis:
This byproduct is likely 1-(1-Boc-piperidin-4-yl)ethanol, which is formed by the reduction of the ketone starting material, 1-Boc-4-acetylpiperidine, before the amination can occur.
Identification and Remediation:
Step 1: Analytical Identification
-
LC-MS: This impurity will have a mass corresponding to (M+H)+ at m/z 230.18.
-
NMR Spectroscopy: The spectrum will show a doublet for the methyl group (around 1.1-1.2 ppm) and a corresponding quartet for the CH-OH proton (around 3.5-3.8 ppm), instead of the singlet for the acetyl methyl group in the starting material.
Step 2: Remediation Strategies
-
Control Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture containing the ketone and the ammonia source. This allows the imine intermediate to form before the ketone is reduced.
-
Use a Less Reactive Reducing Agent: A milder reducing agent, such as sodium cyanoborohydride, is often less prone to reducing the ketone directly compared to more powerful reagents like sodium borohydride.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control to ensure high chiral purity?
The most critical parameter is the method used to introduce the chirality at the C1 position of the ethylamine side chain. If you are starting from a chiral precursor, ensure its enantiomeric purity is high. If you are performing an asymmetric synthesis, the choice of chiral catalyst or auxiliary and the reaction conditions (temperature, solvent) are crucial. For classical resolutions, the choice of resolving agent and the crystallization conditions will dictate the efficiency of the separation.
Q2: How can I minimize the formation of the alcohol byproduct during reductive amination?
To minimize the formation of 1-(1-Boc-piperidin-4-yl)ethanol, it is important to favor the formation of the imine intermediate over the direct reduction of the ketone. This can be achieved by:
-
Using a large excess of the ammonia source.
-
Adding the reducing agent portion-wise or via syringe pump.
-
Choosing a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes. Many of the reagents used in this synthesis are hazardous.
-
Sodium cyanoborohydride: is toxic and can release hydrogen cyanide gas upon contact with acid. All manipulations should be performed in a well-ventilated fume hood.
-
Catalytic hydrogenation: involves the use of flammable hydrogen gas and pyrophoric catalysts (like Palladium on carbon). Ensure proper grounding of equipment and use an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Summary of Common Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Origin |
| tert-Butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate | ![]() | 228.33 | Incomplete stereocontrol or racemization |
| 4-(1-Aminoethyl)piperidine | ![]() | 128.22 | Loss of Boc protecting group |
| 1-Boc-4-acetylpiperidine | ![]() | 227.31 | Unreacted starting material |
| 1-(1-Boc-piperidin-4-yl)ethanol | ![]() | 229.33 | Reduction of starting ketone |
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates a common synthetic route to tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate and highlights the stages where key impurities can form.
Caption: Synthetic pathway and common impurity formation.
General Workflow for Impurity Identification
This workflow outlines a systematic approach to identifying an unknown impurity observed during your synthesis.
Caption: Workflow for unknown impurity identification.
References
- Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
Pharmaffiliates. (n.d.). Ibrutinib-impurities. Retrieved from [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Ibrutinib And Impurities Thereof. Retrieved from [Link]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of (R)-1-Boc-4-(1-aminoethyl)piperidine
Introduction
(R)-1-Boc-4-(1-aminoethyl)piperidine is a chiral building block of significant interest in medicinal chemistry and drug development. Its proper synthesis, particularly achieving high enantiomeric purity, is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This guide provides in-depth technical support for researchers, offering troubleshooting solutions and optimization strategies for the common synthetic challenges encountered during its preparation. We will focus on the most prevalent synthetic route: reductive amination to form the racemic amine, followed by classical diastereomeric resolution.
Synthetic Strategy Overview
The most common and scalable approach to synthesize the target compound involves a two-stage process. First, a reductive amination is performed on a suitable N-Boc protected piperidine ketone to generate the racemic amine. Second, the enantiomers are separated via diastereomeric salt formation using a chiral resolving agent.
Caption: General workflow for synthesis and resolution.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the reductive amination step? A1: The typical starting material is N-Boc-4-acetylpiperidine. This ketone is commercially available and provides the necessary carbon skeleton for the subsequent amination.
Q2: Which reducing agent is best for the reductive amination of N-Boc-4-acetylpiperidine? A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that can reduce the intermediate imine in the presence of the ketone, minimizing the formation of the corresponding alcohol byproduct.[1] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective, but NaBH(OAc)₃ is generally preferred due to the toxicity of cyanide byproducts.[1]
Q3: How do I choose the best chiral acid for the resolution step? A3: The choice of resolving agent is crucial and often requires empirical screening. For chiral amines, derivatives of tartaric acid, such as di-p-toluoyl-D-tartaric acid or dibenzoyl-D-tartaric acid, are excellent starting points.[2] Mandelic acid is another effective option.[2] The key is to form a diastereomeric salt pair where one salt is significantly less soluble than the other in a given solvent system, allowing for separation by fractional crystallization.[3][4]
Q4: Can I use an enzymatic method to resolve the amine? A4: Yes, enzymatic kinetic resolution is a powerful alternative. Lipases can be used to selectively acylate one enantiomer, allowing the unreacted enantiomer and the acylated product to be separated. While highly selective, this method may require significant process optimization, including enzyme screening and reaction condition tuning.[5][6]
Q5: My Boc protecting group seems to be cleaving during workup. Why is this happening? A5: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[7] Accidental deprotection often occurs during aqueous workup if the pH drops too low, or during purification on silica gel, which can be slightly acidic. It is critical to maintain neutral or slightly basic conditions (pH > 7.5) throughout the workup and purification process. If necessary, the silica gel can be neutralized by pre-treating it with a dilute triethylamine solution in the eluent.
Troubleshooting & Optimization Guide
This section addresses common problems encountered during the synthesis and resolution of (R)-1-Boc-4-(1-aminoethyl)piperidine.
Part 1: Reductive Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine/water may not favor the imine. 2. Decomposition of Reagents: The reducing agent may have degraded due to moisture. | 1. Optimize pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6). Using an ammonium salt like ammonium acetate can serve as both the ammonia source and a buffer. 2. Remove Water: Add a dehydrating agent like molecular sieves to the reaction mixture to drive the equilibrium towards imine formation. 3. Use Fresh Reagents: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. |
| Significant Alcohol Byproduct Formation | Reduction of Starting Ketone: The reducing agent is reacting with the starting ketone before imine formation is complete. | Use a Milder Reducing Agent: Switch to NaBH(OAc)₃, which is known to selectively reduce imines over ketones.[1] Staged Addition: Allow the ketone and ammonia source to stir for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent. |
| Formation of Secondary/Tertiary Amines | Over-alkylation: The newly formed primary amine is reacting with another molecule of the ketone starting material. | Use Excess Ammonia: Employ a large excess of the ammonia source (e.g., 10-20 equivalents) to ensure the ketone preferentially reacts with ammonia rather than the product amine.[8] |
Part 2: Chiral Resolution
Caption: Troubleshooting workflow for chiral resolution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Precipitation of Diastereomeric Salt | 1. High Solubility: Both diastereomeric salts are highly soluble in the chosen solvent. 2. Solution is Too Dilute: The concentration is below the saturation point for either salt. | 1. Solvent Screening: This is the most critical step. Screen a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent/anti-solvent mixtures to find a system where the solubility difference is maximized.[9] 2. Concentrate the Solution: Carefully remove solvent under reduced pressure to increase the concentration and induce crystallization. 3. Lower Temperature: Cool the solution slowly to -20°C or lower to decrease solubility. |
| Low Enantiomeric Excess (ee) of Product | 1. Co-precipitation: The desired and undesired diastereomeric salts have similar solubilities and are precipitating together. 2. Insufficient Purity of Salt: The initial crystallization did not sufficiently enrich the desired diastereomer. | 1. Recrystallization: The most reliable method to improve purity is to perform one or more recrystallizations of the diastereomeric salt.[10] Monitor the purity of the salt at each stage (e.g., by measuring specific rotation or analyzing the liberated amine by chiral HPLC). 2. Change Resolving Agent: If recrystallization is ineffective, the initial resolving agent may not be optimal. Screen other chiral acids to find one that provides better separation.[2][3] |
| Low Yield of Resolved Amine | 1. Loss During Recrystallization: Multiple recrystallization steps can lead to significant material loss. 2. Incomplete Liberation of Free Amine: The basification step may be incomplete, leaving some of the desired amine in the aqueous layer as a salt. | 1. Optimize Crystallization: Aim for a single, efficient crystallization by carefully selecting the solvent and controlling the cooling rate. Slow cooling generally yields purer crystals. 2. Ensure Complete Basification: During the workup to liberate the free amine, use a strong base (e.g., 2M NaOH) and ensure the aqueous phase is strongly basic (pH > 12). Extract thoroughly with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
Experimental Protocols
Protocol 1: Synthesis of Racemic (R,S)-1-Boc-4-(1-aminoethyl)piperidine
This protocol describes a standard reductive amination procedure.
-
Setup: To a round-bottom flask, add 1-Boc-4-acetylpiperidine (1.0 eq) and methanol (10 mL per gram of ketone).
-
Ammonia Source: Add ammonium acetate (10 eq) to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude racemic amine, which can be used directly in the resolution step.
-
Protocol 2: Chiral Resolution with Di-p-toluoyl-D-tartaric Acid
This protocol is a starting point; solvent and stoichiometry may require optimization.
-
Salt Formation: Dissolve the crude racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol, 15 mL per gram of amine) and warm the solution to 50-60°C. In a separate flask, dissolve di-p-toluoyl-D-tartaric acid (0.5 eq) in the same solvent and add it to the amine solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature. A precipitate should form. For optimal crystal growth and purity, it is advisable to let the mixture stand for 12-24 hours. Further cooling to 4°C may increase the yield of the precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold solvent. This solid is the enriched diastereomeric salt.
-
Purity Check (Optional but Recommended): Liberate a small sample of the amine from the salt by dissolving it in 1M NaOH and extracting with DCM. Analyze the organic extract by chiral HPLC to determine the enantiomeric excess (ee). If the ee is unsatisfactory, recrystallize the salt from fresh hot solvent.
-
Liberation of Free Amine:
-
Suspend the purified diastereomeric salt in a biphasic mixture of DCM and water.
-
Add 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is strongly basic (pH > 12) and all solids have dissolved.
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (R)-1-Boc-4-(1-aminoethyl)piperidine.
-
References
-
Wünsch, B., & Höfner, G. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 25(18), 4165. Available at: [Link]
-
Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 57B, 1134-1139. Available at: [Link]
- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
- Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives. WO2002068391A1.
-
Dehli, J. R., & Gotor, V. (2002). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. The Journal of Organic Chemistry, 67(5), 1716–1723. Available at: [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Available at: [Link]
-
G. Subirós-Funosas, et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Available at: [Link]
-
ResearchGate. Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). Available at: [Link]
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Available at: [Link]
-
Sharma, M., & Mangas-Sanchez, J. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 11(7), 803. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]
-
Harada, N. (2015). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 20(6), 10238–10280. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8236–8247. Available at: [Link]
-
Aleku, G. A., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis. Available at: [Link]
-
Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pharmtech.com [pharmtech.com]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Substituted Piperidines
A Guide for the Synthetic Chemist
Welcome to the technical support center for synthetic chemistry challenges. As Senior Application Scientists, we understand that the N-Boc protecting group, while ubiquitous, can present significant challenges, particularly in sterically hindered or electronically complex systems like substituted piperidines. Incomplete reactions, stubborn intermediates, and unexpected side products can derail a synthetic campaign.
This guide is structured to provide direct, actionable solutions to common problems encountered during the Boc deprotection of piperidine derivatives. We will move beyond simple protocol recitation to explore the mechanistic underpinnings of these issues, empowering you to make informed decisions for your specific substrate.
Part 1: Troubleshooting Guide - When Your Reaction Stalls
This section addresses the most common failure mode: incomplete conversion of the Boc-protected piperidine to the desired free amine.
Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times. What are the likely causes and how can I fix it?
Answer:
This is a classic symptom of insufficient activation of the Boc-carbonyl or steric hindrance impeding the approach of the nucleophile/acid. Let's break down the potential causes and solutions.
1. Insufficient Acidity (pKa Mismatch):
-
The "Why": The mechanism for acid-catalyzed Boc deprotection begins with the protonation of the carbonyl oxygen (or, less likely, the nitrogen). This protonation is the rate-limiting step. If the acid is not strong enough or is used in insufficient quantity, this equilibrium will not favor the protonated intermediate, and the reaction will stall. The stability of the resulting tert-butyl cation is the thermodynamic driving force for the cleavage.
-
The Solution:
-
Increase Acid Stoichiometry: Instead of the typical 10-20 equivalents of trifluoroacetic acid (TFA), try increasing to 30-50 equivalents, especially if your piperidine contains basic functionalities that might quench the acid.
-
Switch to a Stronger Acid System: If TFA fails, a stronger acid system like HCl (4M in 1,4-dioxane) is often more effective. The chloride ion is also a better nucleophile than the trifluoroacetate anion, which can assist in the subsequent cleavage steps.
-
2. Steric Hindrance:
-
The "Why": Bulky substituents on the piperidine ring, particularly at the C2 and C6 positions adjacent to the nitrogen, can physically block the acid from accessing the Boc group. This is a common issue in complex, highly substituted molecules.
-
The Solution:
-
Elevated Temperatures: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric barriers. Proceed with caution and monitor for side products, as higher temperatures can promote side reactions.
-
Alternative Reagents for Hindered Systems: For exceptionally stubborn cases, consider reagents that operate under different mechanisms or have smaller steric profiles. Trimethylsilyl iodide (TMSI) in dichloromethane or acetonitrile is highly effective as it generates HI in situ and the cleavage is driven by the formation of a stable silyl carbamate intermediate.
-
3. Scavenger-Related Issues:
-
The "Why": The deprotection process releases a tert-butyl cation. This is a potent electrophile that can re-alkylate nucleophilic sites on your desired product or the solvent (a common side reaction is N-tert-butylation or O-tert-butylation if hydroxyl groups are present). Cation scavengers like triethylsilane (TES), triisopropylsilane (TIPS), or anisole are added to trap this cation. If the scavenger is omitted or consumed, the cation can be recaptured by the product amine, leading to a stalled equilibrium.
-
The Solution:
-
Always Include a Scavenger: A standard practice is to use 5-10% v/v of a scavenger like anisole or water in your TFA/DCM mixture.
-
Match the Scavenger to the Task: For acid-sensitive substrates, TIPS is an excellent choice. For general purposes, anisole is cost-effective and efficient.
-
Troubleshooting Decision Flowchart
Here is a logical workflow to diagnose and solve an incomplete deprotection.
Caption: A decision tree for troubleshooting stalled Boc deprotection reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for TFA-mediated Boc deprotection?
Dichloromethane (DCM) is the most common and generally effective solvent. It is aprotic, has good solubility for a wide range of substrates, and is volatile enough for easy removal. However, for substrates with poor DCM solubility, 1,4-dioxane can be an effective alternative. Avoid protic solvents like methanol, as they can compete in capturing the tert-butyl cation, potentially leading to side products.
Q2: I see a new spot on my TLC/LC-MS with a mass of +56. What is it and how do I prevent it?
A mass increase of +56 Da corresponds to the addition of a tert-butyl group (C₄H₈). This is a classic side product resulting from the N-alkylation of your newly formed piperidine amine by the tert-butyl cation generated during the reaction.
-
Prevention: The most effective way to prevent this is by using a cation scavenger.
-
Anisole: Reacts with the cation via electrophilic aromatic substitution.
-
Water: Quenches the cation to form tert-butanol.
-
Trialkylsilanes (TES, TIPS): Reduce the cation to isobutane. Adding 5-10% (v/v) of one of these scavengers to the reaction mixture from the start is highly recommended.
-
Q3: How do I choose between TFA and HCl in dioxane?
This choice depends on your substrate's sensitivity and the difficulty of the deprotection. The table below summarizes the key considerations.
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in DCM, 0 °C to RT | 4M solution in 1,4-dioxane, 0 °C to RT |
| Strength | Strong acid (pKa ≈ 0.5) | Very strong acid system |
| Pros | - Easy to remove in vacuo- Milder than HCl- High solubility for many substrates | - More potent for hindered groups- Can be purchased as a standardized solution- Product is isolated as the stable HCl salt |
| Cons | - Can be less effective for difficult substrates- Can promote side reactions if not scavenged- Corrosive and requires careful handling | - Dioxane is harder to remove- Can cleave other acid-labile groups (e.g., Trityl, TBS)- Potential for chlorinated byproducts |
| Best For... | General-purpose deprotection of standard, non-hindered substrates. | Sterically hindered substrates or when TFA fails. Also useful when an HCl salt is desired for purification/storage. |
Q4: My piperidine has an electron-withdrawing group (EWG). How does this affect deprotection?
Electron-withdrawing groups (e.g., esters, ketones, amides) on the piperidine ring decrease the basicity of the Boc-nitrogen. This can make the initial protonation step more difficult, slowing down the reaction. For such cases, using stronger acidic conditions (e.g., 50% TFA or 4M HCl in dioxane) from the outset is often a good strategy to ensure complete and timely deprotection.
Part 3: Protocols and Methodologies
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is a robust starting point for most substituted piperidines.
Caption: Standard workflow for TFA-mediated Boc deprotection.
Step-by-Step Procedure:
-
Setup: Dissolve the Boc-protected piperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add a cation scavenger, such as anisole (5% v/v) or triethylsilane (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC (staining with ninhydrin to visualize the free amine product) or LC-MS until all starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8). This neutralizes the TFA and removes TFA salts.
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude amine by flash column chromatography or crystallization as needed.
Protocol 2: Deprotection of Hindered Piperidines with HCl in Dioxane
Step-by-Step Procedure:
-
Setup: Dissolve the sterically hindered Boc-protected piperidine (1.0 eq) in a minimal amount of an appropriate solvent like methanol or DCM.
-
Acid Addition: To the stirred solution at 0 °C, add a commercial solution of 4M HCl in 1,4-dioxane (10-20 eq). A precipitate of the piperidine hydrochloride salt may form immediately.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Isolation:
-
If a thick precipitate has formed, dilute the mixture with diethyl ether to ensure complete precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove dioxane and any non-polar impurities.
-
Dry the solid under high vacuum. The product is typically obtained as the hydrochloride salt, which is often more stable and easier to handle than the free amine.
-
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
References
-
Title: Protecting Groups in Organic Synthesis, 5th Edition. Source: Wiley URL: [Link]
-
Title: The Boc Group: A Good Friend in the Right Place. Source: Chemical Reviews URL: [Link]
-
Title: A convenient method for the removal of N-Boc protecting group from sterically hindered amines. Source: Tetrahedron Letters URL: [Link]
-
Title: Trimethylsilyl Iodide (TMSI) as a mild and efficient reagent for the deprotection of Boc-amines. Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: N-tert-butylation, an important side reaction of the N-Boc deprotection in peptide synthesis. Source: Journal of Peptide Science URL: [Link]
-
Title: Triethylsilane as a cation scavenger in the cleavage of protecting groups. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Influence of electron-withdrawing groups on the rate of acid-catalyzed deprotection of N-Boc derivatives. Source: Synthetic Communications URL: [Link]
strategies to improve yield in the synthesis of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We have structured this resource in a flexible question-and-answer format to directly address the issues you may encounter in the lab.
Section 1: Overview of Synthetic Strategy: Reductive Amination
The most prevalent and scalable method for synthesizing tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate and its analogs is through reductive amination.[1] This pathway typically involves the reaction of a piperidone derivative with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.
For the synthesis of the specific (1R)-chiral target, the common starting material is tert-butyl 4-acetylpiperidine-1-carboxylate . The stereocenter is introduced by using a chiral amine source or through asymmetric reduction. A generalized workflow is presented below.
Caption: General workflow for the synthesis via reductive amination.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis. Each question details the symptoms, probable causes, and actionable solutions grounded in chemical principles.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Symptoms: After workup and purification, the isolated yield of the target product is significantly lower than expected, often below 40-50%.
Analysis & Solution: Low yield is a multifactorial problem. A systematic approach is required to identify the bottleneck.
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Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine might not favor the product.
-
Causality: Water is a byproduct of imine formation. Its presence can shift the equilibrium back to the starting materials.
-
Solution: Add a dehydrating agent (e.g., molecular sieves, MgSO₄) or use a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus). Ensure your ammonia source is anhydrous if possible.
-
-
Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are critical.
-
Causality: Some reducing agents are too harsh and cause side reactions, while others are too mild or slow, leading to incomplete conversion.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is mild, tolerant of slightly acidic conditions that favor imine formation, and less likely to reduce the starting ketone.[1] If using a stronger reductant like sodium borohydride (NaBH₄), ensure the pH and temperature are carefully controlled to prevent premature reduction of the ketone.
-
-
Side Product Formation: The most common cause of low yield is the diversion of starting material into undesired pathways.
-
Causality: The primary side product is often the alcohol, tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate , formed by the direct reduction of the starting ketone.
-
Solution: This occurs when the reduction of the ketone is faster than the reduction of the imine. To mitigate this, ensure imine formation is near completion before the bulk of the reduction occurs. This can be achieved by:
-
Pre-stirring the ketone and amine source for a period (e.g., 1-2 hours) before adding the reducing agent.
-
Using a reductant like NaBH(OAc)₃, which is more selective for the protonated imine over the ketone.
-
-
-
Product Loss During Workup/Purification: The product is a basic amine with a lipophilic Boc group, giving it specific solubility properties.
-
Causality: The product can be partially soluble in the aqueous phase, especially at low pH where it forms a protonated, more water-soluble salt. Emulsion formation during extraction is also a common issue.
-
Solution: During aqueous workup, carefully adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent (e.g., dichloromethane, ethyl acetate). This ensures the product is in its free-base form, maximizing its organic solubility. If emulsions form, adding brine can help break them.
-
Caption: Troubleshooting flowchart for diagnosing low reaction yield.
Q2: How can I improve the diastereoselectivity of the reaction to favor the (1R) configuration?
Symptoms: The final product is a mixture of diastereomers, indicating poor stereocontrol during the reduction of the imine intermediate.
Analysis & Solution: Achieving high diastereoselectivity is paramount. The stereocenter is set during the hydride attack on the prochiral imine.
-
Asymmetric Synthesis Approach: The most direct method is to use a chiral starting material or reagent.
-
Chiral Auxiliary: A common strategy involves using a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine. The steric bulk of the auxiliary directs the hydride attack preferentially to one face of the imine. The auxiliary group is then removed in a subsequent step (e.g., by hydrogenolysis).
-
Asymmetric Catalysis: Employing a chiral catalyst (e.g., a chiral transition metal complex or a chiral organocatalyst) with a non-chiral amine and reducing agent can create a chiral environment around the imine, leading to a stereoselective reduction.
-
-
Optimizing Reaction Conditions:
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often enhances selectivity. Lower thermal energy reduces the chances of the hydride attacking from the higher-energy transition state, thus favoring the formation of the thermodynamically more stable diastereomer.
-
Reducing Agent: The steric bulk of the reducing agent can influence selectivity. A bulkier hydride source may exhibit greater facial selectivity when approaching the sterically hindered imine. Experimenting with different borohydride reagents can be beneficial.
-
Solvent: The solvent can influence the conformation of the imine intermediate and the transition state of the reduction. A survey of aprotic solvents with varying polarities (e.g., THF, DCM, Toluene) is recommended.
-
Q3: What is the best way to purify the final product?
Symptoms: The crude product contains unreacted starting materials, the alcohol byproduct, and potentially other impurities, making isolation difficult.
Analysis & Solution: The purification strategy depends on the nature of the impurities and the scale of the reaction.
-
Flash Column Chromatography: This is the most common method for laboratory-scale purification.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is often effective. To prevent the amine product from streaking on the acidic silica gel, it is crucial to add a small amount of a basic modifier to the eluent, such as triethylamine (typically 0.5-1% v/v) or ammonium hydroxide.
-
-
Crystallization: If the product is a stable solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity on a larger scale. This often involves converting the amine to a salt (e.g., hydrochloride or tartrate salt), crystallizing the salt, and then liberating the free base.
-
Acid/Base Extraction: A preliminary purification can be achieved by an acid-base workup. The crude mixture is dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl). The basic product moves into the aqueous layer as its salt, while non-basic impurities (like the alcohol byproduct) remain in the organic layer. The aqueous layer is then basified (pH > 10) and re-extracted to recover the purified amine. This method is effective for removing non-basic impurities but will not separate the desired amine from basic starting materials or byproducts.
Section 3: Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this synthesis?
A: There is no single "best" agent, as the optimal choice depends on the substrate, solvent, and desired selectivity. However, a comparison can guide your selection.
| Reducing Agent | Pros | Cons | Recommended Use |
| NaBH(OAc)₃ | Mild, selective for imines over ketones; tolerant of slightly acidic pH.[1] | More expensive; can be slower. | First choice for most reductive aminations due to high selectivity. |
| NaBH₄ | Inexpensive, readily available. | Less selective (can reduce ketones); requires careful pH control. | Use with pH control (pH 6-8) and pre-formation of the imine. |
| H₂/Pd-C | Clean (byproduct is water); can also be used for deprotection steps. | Requires specialized hydrogenation equipment; may reduce other functional groups. | Useful for large-scale synthesis and when a debenzylation step is also needed. |
| NaBH₃CN | Effective and selective. | Highly toxic (can release HCN gas, especially in acidic conditions). | Generally avoided in modern synthesis unless absolutely necessary. |
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.
-
TLC: Use a mobile phase similar to your planned column chromatography eluent (e.g., 7:3 Hexane:Ethyl Acetate + 1% Et₃N). Stain with potassium permanganate (KMnO₄), which is effective for visualizing amines and alcohols. You should be able to track the consumption of the starting ketone and the appearance of the product and alcohol byproduct.
-
LC-MS: This provides more definitive information, allowing you to monitor the masses of all components in the reaction mixture and confirm the identity of the product and key side products.
Q: Is the Boc (tert-butoxycarbonyl) protecting group stable under these conditions?
A: Yes, the Boc group is generally stable to the basic or mildly acidic conditions of reductive amination and to hydride reducing agents.[2][3] It is primarily cleaved under strong acidic conditions (e.g., trifluoroacetic acid, concentrated HCl) or high heat, which are not typically employed in this reaction.[4][5]
Section 4: Example Protocol: Synthesis via Reductive Amination
Disclaimer: This protocol is a representative example and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate from tert-butyl 4-acetylpiperidine-1-carboxylate.
Materials:
-
tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq) and ammonium acetate (10 eq), add methanol (approx. 0.2 M concentration relative to the ketone).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirred suspension. Caution: Gas evolution may occur.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction for the disappearance of the imine intermediate and starting ketone.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of 0-10% MeOH in DCM containing 1% triethylamine) to afford the pure product.
References
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. PubChem. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]
-
Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
Sources
Technical Support Center: Synthesis of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this chiral building block. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to ensure the success and reproducibility of your experiments.
The synthesis of this molecule, while conceptually straightforward via asymmetric reductive amination of tert-butyl 4-acetylpiperidine-1-carboxylate, presents several critical challenges, primarily centered on achieving high diastereoselectivity and minimizing the formation of closely related impurities. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Side Reactions & Issues
This section directly addresses specific experimental problems. The primary synthetic route considered is the diastereoselective reductive amination of N-Boc-4-acetylpiperidine using a chiral amine source (like (R)-α-methylbenzylamine as a chiral auxiliary) followed by hydrogenolysis, or direct asymmetric reductive amination using a chiral catalyst.
Question 1: My reaction yield is low, and I've isolated a significant amount of unreacted tert-butyl 4-acetylpiperidine-1-carboxylate. What went wrong?
Answer:
This is a common issue indicating that the initial imine/enamine formation, the rate-limiting step in many reductive aminations, is inefficient. The reducing agent cannot act until the ketone and amine have condensed.
Causality & Explanation:
Reductive amination is a tandem reaction. First, the ketone (your starting material) and the amine source must condense to form an iminium ion intermediate. This is an equilibrium process. Second, the reducing agent (e.g., Sodium Triacetoxyborohydride - STAB) reduces the iminium ion to the desired amine. If the iminium ion concentration is low, the overall reaction will be slow or stall.
Troubleshooting Steps:
-
Catalyst Addition: The condensation step is often catalyzed by a weak acid. Adding a catalytic amount of acetic acid (typically 0.5-1.0 equivalent) can significantly accelerate imine formation.
-
Water Removal: The condensation reaction produces water. In a non-aqueous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), this water can inhibit the reaction. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can drive the equilibrium towards the iminium ion.
-
Reaction Time & Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes be beneficial for sterically hindered ketones or less reactive amines. Allow sufficient time for imine formation before adding the reducing agent if performing a stepwise procedure.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the amine source (e.g., 1.2-1.5 equivalents) to push the equilibrium forward.
Question 2: My chiral purity is low. I'm seeing a significant peak for the undesired (1S)-diastereomer in my chiral HPLC/NMR analysis. How can I improve the stereoselectivity?
Answer:
Low diastereoselectivity is the most critical challenge in this synthesis. It points to issues with the stereocontrol element of your reaction, whether that is a chiral auxiliary, a chiral reagent, or a catalyst.
Causality & Explanation:
The stereochemical outcome is determined during the reduction of the prochiral iminium intermediate. The chiral element in the reaction (auxiliary, ligand, etc.) creates a diastereomeric transition state, where hydride delivery to one face of the C=N double bond is sterically or electronically favored over the other. Poor selectivity implies that the energy difference between these two transition states is small.
Troubleshooting Steps:
-
Choice of Chiral Auxiliary/Catalyst: This is the most impactful parameter. If using a chiral amine like (R)-α-methylbenzylamine, ensure its enantiomeric purity is high (>99% ee). Different chiral auxiliaries can offer varying degrees of steric hindrance and may be more effective.[1] Researching literature for auxiliaries known to work well with similar ketones is advised.
-
Reducing Agent: Bulky reducing agents can sometimes enhance stereoselectivity. Sodium triacetoxyborohydride (STAB) is generally preferred for its mildness and selectivity for iminiums over ketones.[2][3] More aggressive reagents like sodium borohydride could reduce the imine too quickly without sufficient facial discrimination.
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can increase the energy difference between the diastereomeric transition states, often leading to higher selectivity. This is a fundamental principle of asymmetric synthesis.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Screen different solvents like THF, DCE, and toluene to see if they impact the diastereomeric ratio (d.r.).
Question 3: I've isolated a major byproduct with a mass corresponding to the starting ketone plus two hydrogens. What is it and how do I prevent it?
Answer:
You have isolated tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate, the alcohol resulting from the direct reduction of the starting ketone.
Causality & Explanation:
While reducing agents like STAB are selective for the iminium ion, they are still capable of reducing ketones, albeit at a slower rate.[2][4] This side reaction becomes competitive if the rate of imine formation is slow compared to the rate of ketone reduction. Essentially, the reducing agent attacks the ketone before it has a chance to form the iminium ion with the amine.
Troubleshooting Steps:
-
Optimize Imine Formation: All the points from Question 1 apply here. By accelerating the formation of the iminium ion (acid catalyst, water removal), you create more of the desired substrate for the reducing agent, outcompeting the ketone reduction pathway.
-
Order of Addition: Consider a stepwise, one-pot procedure. Mix the ketone, amine, and any acid catalyst/dehydrating agent in the solvent first. Stir for a period (e.g., 1-2 hours) to allow the imine equilibrium to be established before adding the STAB.
-
Choice of Reducing Agent: STAB is generally the best choice to avoid this. If you are using a less selective reagent like sodium borohydride (NaBH₄), this side reaction is much more likely.[5] If you must use NaBH₄, ensure imine formation is complete before its addition.
Frequently Asked Questions (FAQs)
-
Q: What is the most common synthetic route for this molecule?
-
A: The most prevalent laboratory and scalable method is the diastereoselective reductive amination of tert-butyl 4-acetylpiperidine-1-carboxylate. This can be achieved using a chiral amine that acts as a recoverable auxiliary or through direct asymmetric hydrogenation/transfer hydrogenation with a chiral metal catalyst.[6]
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is effective for qualitative monitoring. The starting ketone is typically less polar than the product amine. Staining with potassium permanganate (KMnO₄) can help visualize all spots. For quantitative analysis and to check for the alcohol byproduct, LC-MS is ideal. To determine the diastereomeric ratio, chiral HPLC or ¹H NMR with a chiral shift reagent is necessary.
-
-
Q: My product is difficult to purify by column chromatography. Any suggestions?
-
A: Amines are known to streak on silica gel. To mitigate this, you can pre-treat your silica with triethylamine (Et₃N) or add a small percentage (e.g., 1%) of Et₃N or ammonia in methanol to your eluent system. An alternative is to perform an acid-base extraction during the workup. Extract your product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities (like the alcohol byproduct), then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine product into an organic solvent like DCM.
-
Data Summary: Common Byproducts
| Byproduct Name | Structure | Typical Analytical Signature (MS) | Mitigation Strategy |
| (1S)-Diastereomer | Isomer of Product | Same m/z as product | Lower temperature, change chiral auxiliary/catalyst, screen solvents. |
| tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | Starting Material + 2 Da | [M+H]⁺ ≈ 230.17 | Promote imine formation (acid catalyst, dehydrating agent), ensure stepwise addition of reagents. |
| Unreacted Starting Material | tert-butyl 4-acetylpiperidine-1-carboxylate | [M+H]⁺ ≈ 228.16 | Increase reaction time/temperature, use acid catalyst, ensure proper stoichiometry. |
Visualizations & Workflows
Reaction Pathway Diagram
This diagram illustrates the main reaction pathway versus the common side reaction pathways.
Caption: Main vs. Side Reaction Pathways in Asymmetric Reductive Amination.
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: Troubleshooting flowchart for common synthesis issues.
Detailed Experimental Protocol: Diastereoselective Reductive Amination
This protocol describes a representative synthesis using (R)-(+)-α-methylbenzylamine as a chiral auxiliary, which is subsequently removed via hydrogenolysis.
Materials:
-
tert-Butyl 4-acetylpiperidine-1-carboxylate (1.0 eq)
-
(R)-(+)-α-Methylbenzylamine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Add (R)-(+)-α-methylbenzylamine (1.2 eq) followed by glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate diastereomeric amine.
-
Purification & Deprotection: The crude product can be purified by column chromatography if necessary. The diastereomers are then typically separated, or the mixture is carried forward to the deprotection step (e.g., catalytic hydrogenation with Pd/C) to cleave the benzyl group, yielding the final product. The final primary amine can then be purified.
References
-
PubChem. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
- Dudley, G. B., et al. (2004). A β-amino elimination side reaction during the synthesis of chiral piperidines. Tetrahedron Letters, 45(35), 6589-6591*.
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
- ACS Publications. (2026). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry.
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Vardanyan, R., et al. (2005). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- Seebach, D., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845.
- Medley, J. W. C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University.
- ACS Publications. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination.
- Thieme Chemistry. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- SFU Summit.
- Chemical Review and Letters. (2021).
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
purification of (R)-1-Boc-4-(1-aminoethyl)piperidine from crude reaction mixture
Technical Support Center: Purification of (R)-1-Boc-4-(1-aminoethyl)piperidine
Welcome to the technical support center for the purification of (R)-1-Boc-4-(1-aminoethyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this chiral building block. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high chemical and enantiomeric purity is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during the purification of this compound from a crude reaction mixture.
Section 1: Crude Product Work-up & Initial Purification
This section addresses the initial steps after the reaction is complete, focusing on isolating the crude product from the reaction medium and removing bulk impurities.
Q1: What is the best general strategy for an initial work-up of a reaction mixture containing (R)-1-Boc-4-(1-aminoethyl)piperidine?
A1: The optimal initial work-up leverages the basicity of the primary amine and the lipophilic nature of the Boc-protecting group. A standard liquid-liquid extraction protocol is highly effective.
The causality here is the pH-dependent solubility of your target compound. The Boc-protected piperidine nitrogen is non-basic, but the primary ethylamine group is. At neutral or high pH, the primary amine is in its free base form, making the entire molecule relatively nonpolar and soluble in organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). At low pH (e.g., pH < 2), the primary amine becomes protonated (R-NH3+), rendering the molecule water-soluble.
Recommended Protocol: Acid-Base Extraction
-
Quench the Reaction: If your reaction involves reactive reagents (e.g., hydrides), carefully quench them according to standard laboratory procedures (e.g., slow addition of water or Rochelle's salt solution).
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, MeOH), remove it under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable organic solvent like EtOAc or DCM.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl or 5% citric acid solution). This step protonates your basic product, pulling it into the aqueous layer, while neutral or acidic impurities remain in the organic layer.
-
Separate Layers: Collect the acidic aqueous layer containing your protonated product. Discard the organic layer (or save for analysis of byproducts).
-
Basify and Extract: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is > 10. This deprotonates the amine, making it organic-soluble again.
-
Back-Extraction: Extract the basified aqueous layer multiple times (3x) with a fresh organic solvent (EtOAc or DCM).
-
Combine & Dry: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
This acid-base work-up provides a significant purification boost before any chromatographic steps are undertaken.
Q2: My crude product is a thick, dark oil after solvent evaporation. Is this normal, and how should I proceed?
A2: Yes, it is common for crude amines, even when Boc-protected, to be isolated as viscous oils or amorphous solids, often containing colored impurities from the synthesis. Do not be alarmed. The next step is to assess the complexity of the mixture and choose an appropriate purification method.
Before proceeding to column chromatography, it is wise to perform a quick purity assessment:
-
Thin-Layer Chromatography (TLC): Spot the crude oil on a silica plate and elute with a solvent system like 10% Methanol in DCM with 0.5% triethylamine (TEA). The TEA is crucial to prevent the basic amine from streaking on the acidic silica gel. This will show you the number of components and help you develop a solvent system for column chromatography.
-
¹H NMR: A crude NMR spectrum can reveal the presence of major impurities, such as remaining starting materials or solvents, and give a rough estimate of the product-to-impurity ratio.
If the TLC shows a major spot with a few minor impurities, you are ready for flash column chromatography. If the mixture is very complex, a second acid-base wash or a trituration might be beneficial.
Section 2: Achiral Purification - Flash Column Chromatography
This section focuses on removing general, non-enantiomeric impurities using standard silica gel chromatography.
Q3: I'm seeing significant streaking of my compound on the TLC plate and poor separation during column chromatography. What's causing this and how do I fix it?
A3: This is a classic issue when purifying amines on silica gel. Silica is inherently acidic (due to Si-OH groups on its surface), which can interact strongly with the basic primary amine of your molecule. This strong interaction leads to irreversible binding, peak tailing (streaking), and poor separation.
The Solution: Add a Basic Modifier. The key is to "deactivate" the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase.
Recommended Mobile Phase:
-
Primary System: Dichloromethane (DCM) and Methanol (MeOH). Start with a gradient from 100% DCM up to 10% MeOH in DCM.
-
Basic Additive: Add 0.5% to 1% Triethylamine (TEA) or ammonium hydroxide to the entire mobile phase mixture. TEA is often preferred due to its volatility, making it easy to remove from the final product.
Protocol for Column Chromatography:
-
Slurry Packing: Pack your column with silica gel slurried in your initial, low-polarity mobile phase (e.g., 100% DCM + 1% TEA).
-
Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This typically gives better resolution than loading the sample dissolved in a strong solvent.
-
Elution: Run the column using a gradient of increasing polarity (e.g., 0% to 10% MeOH in DCM, with 1% TEA maintained throughout).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Evaporation: Combine the pure fractions and evaporate the solvent. To remove the final traces of TEA, you may need to co-evaporate with a solvent like DCM or dissolve the residue in a solvent and re-evaporate.
Below is a workflow diagram illustrating the decision-making process for purification.
Caption: General purification workflow for (R)-1-Boc-4-(1-aminoethyl)piperidine.
Section 3: Chiral Purification - Enantiomeric Separation
This is often the most challenging step. After removing general impurities, you must separate the desired (R)-enantiomer from its (S)-counterpart. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method.[1][2]
Q4: How do I select the right chiral column and mobile phase for separating the enantiomers of 1-Boc-4-(1-aminoethyl)piperidine?
A4: Chiral column selection is largely an empirical process, but we can make educated choices based on the molecule's structure.[2] For chiral amines, polysaccharide-based CSPs are an excellent starting point.
Recommended Columns (CSPs):
-
Amylose-based: Chiralpak® AD, Chiralpak® IA, Chiralpak® IG
-
Cellulose-based: Chiralcel® OD, Chiralcel® OJ, Chiralpak® IC[3]
These columns create chiral pockets and surfaces where enantiomers can interact differently via hydrogen bonds, dipole-dipole interactions, and steric hindrance, leading to different retention times.
Mobile Phase Selection: The choice of mobile phase mode depends on the CSP.
-
Normal Phase (NP): This is the most common mode for these columns.
-
Solvents: Mixtures of Hexane or Heptane with an alcohol modifier like Isopropanol (IPA) or Ethanol (EtOH).
-
Typical Ratio: Start with 90:10 Hexane:IPA and adjust the ratio to optimize resolution and run time. Increasing the alcohol percentage will decrease retention time.
-
-
Additives: As with silica gel, basic additives are often necessary to achieve good peak shape for amines.
-
Recommended: Add 0.1% Diethylamine (DEA) or Ethylenediamine (EDA) to the mobile phase. Acidic additives like trifluoroacetic acid (TFA) can also be used, which work by forming an ion pair with the analyte.[4]
-
| Parameter | Starting Condition | Optimization Strategy |
| Column | Chiralpak® IA or IC | Screen multiple amylose/cellulose columns. |
| Mobile Phase | 90/10 Hexane/IPA | Adjust ratio (e.g., 95/5 for more retention, 80/20 for less). |
| Additive | 0.1% DEA | If peak shape is poor, try 0.1% TFA as an alternative. |
| Flow Rate | 1.0 mL/min (analytical) | Adjust for optimal balance of speed and resolution. |
| Temperature | Ambient (e.g., 25 °C) | Lowering temperature can sometimes improve resolution. |
Self-Validating Protocol: Always run a small amount of the racemic (50:50 R/S) mixture first to confirm that your method can actually separate the two peaks. The goal is to achieve baseline resolution (Rs > 1.5) before injecting your enriched but impure sample.
Q5: I'm performing a preparative chiral separation, but my collected fractions are not as pure as the analytical chromatogram suggested. What could be wrong?
A5: This is a common issue when scaling up from analytical to preparative chromatography. Several factors can cause this discrepancy:
-
Overloading: This is the most frequent cause. Injecting too much material onto the column exceeds its loading capacity, causing peaks to broaden and overlap. The resolution you see with a 1 µL injection will not be the same with a 100 mg injection.
-
Solution: Perform a loading study. Gradually increase the injection mass/volume and monitor the resolution. Find the maximum amount you can load while maintaining adequate separation.
-
-
Solvent Effects: Dissolving your sample in a solvent stronger than the mobile phase (e.g., pure IPA) can cause severe peak distortion.
-
Solution: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than or matches the initial mobile phase (e.g., Hexane with a minimal amount of IPA to ensure solubility).
-
-
Fraction Collection Timing: Collecting fractions too broadly can lead to cross-contamination.
-
Solution: Set your fraction collector to trigger collection well after the peak begins and stop well before it ends (i.e., "heart-cutting"). The fractions at the beginning and end of a peak are more likely to be contaminated with the other enantiomer. Pool and re-process the impure fractions if necessary.
-
Caption: Troubleshooting decision tree for poor chiral HPLC separation.
Section 4: Final Product Analysis & Handling
Q6: How can I confirm the purity and identity of my final product?
A6: A combination of analytical techniques is required to confirm the structure, chemical purity, and enantiomeric purity of your (R)-1-Boc-4-(1-aminoethyl)piperidine.
-
Identity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure. Pay attention to the characteristic signals for the Boc group (~1.4 ppm, 9H) and the piperidine ring protons.[5]
-
Mass Spectrometry (MS): This will confirm the molecular weight (MW = 228.34 g/mol ). You should observe the [M+H]⁺ ion at m/z 229.
-
-
Chemical Purity:
-
HPLC-UV/MS or GC-MS: An achiral method should show a single major peak (>98-99%).
-
-
Enantiomeric Purity (Enantiomeric Excess - e.e.):
-
Chiral HPLC: Use the optimized analytical chiral method. The enantiomeric excess is calculated as: e.e. (%) = [ (Area of R-peak - Area of S-peak) / (Area of R-peak + Area of S-peak) ] * 100
-
Q7: My final product is a clear oil. How should I store it? I'm worried about stability.
A7: Boc-protected amines are generally stable. However, like many amines, they can slowly react with atmospheric carbon dioxide over time, potentially forming a carbamate salt, which might appear as a white precipitate.[6]
Recommended Storage:
-
Temperature: Store at low temperatures (2-8 °C or -20 °C for long-term storage).
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to protect from CO₂ and moisture.
-
Container: Use a well-sealed vial with a Teflon-lined cap.
If you require a solid for weighing and handling purposes, you can attempt to crystallize the oil or convert it to a stable salt. Low-temperature crystallization from a nonpolar solvent like petroleum ether or heptane has been reported for similar compounds. Alternatively, reacting the purified free base with a solution of HCl in ether or dioxane can produce the hydrochloride salt, which is almost always a stable, crystalline solid.
References
- Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. [Link]
-
Open Research@CSIR-NIScPR. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- Google Patents. (2021).
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol.
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
ResearchGate. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine. [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
NIH National Library of Medicine. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
NIH National Library of Medicine. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin. [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
Sources
- 1. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
An in-depth technical guide for researchers, scientists, and drug development professionals.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate (CAS: 1036027-86-7). This document provides in-depth information, troubleshooting advice, and validated protocols to ensure the stability and successful application of this chiral building block in your research and development projects. Our goal is to explain the causality behind experimental choices, empowering you to anticipate challenges and optimize your workflows.
The core of this molecule's reactivity and stability profile lies in the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. Understanding the lability of this group is critical for its handling, storage, and use in multi-step syntheses.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximum shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] For long-term storage (>6 months), we recommend storage at 0-8 °C under an inert atmosphere, such as argon or nitrogen, to prevent slow degradation from atmospheric moisture and carbon dioxide.[5][6]
Q2: How stable is the Boc-protected piperidine to acidic and basic conditions?
This is the most critical stability question.
-
Acidic Conditions: The Boc group is highly sensitive to acid.[7] Deprotection (cleavage) occurs readily under strongly acidic conditions (e.g., using trifluoroacetic acid (TFA) or concentrated HCl) and can even proceed slowly at a pH below 4.[2][8][9] This is a designed feature of the Boc group, allowing for its intentional removal.[10]
-
Basic Conditions: The Boc group is generally stable towards most bases and nucleophiles.[8] It can withstand common basic conditions used in organic synthesis, such as reactions involving triethylamine (NEt₃), sodium bicarbonate, or even stronger bases like lithium diisopropylamide (LDA) at low temperatures.[8] This stability makes it orthogonal to other protecting groups like Fmoc, which is base-labile.[8]
Q3: I need to run a reaction at an elevated temperature. What is the thermal stability of this compound?
While stable at room temperature, the Boc group can be cleaved at high temperatures. Thermolytic deprotection is possible, often requiring temperatures of 150 °C or higher.[1] The exact temperature for decomposition depends on the solvent and the presence of other reagents. We advise running a small-scale test reaction to check for degradation if your planned reaction temperature exceeds 80 °C. For many applications, thermal deprotection can be a useful strategy to avoid aqueous workups or the need to free-base the resulting amine.[11]
Q4: Is the compound compatible with standard peptide coupling reagents?
Yes. The primary amino group on the ethyl side chain is designed for nucleophilic attack, such as in amide bond formation. The Boc-protected piperidine nitrogen is non-nucleophilic. The compound is compatible with common coupling reagents like DCC, EDC, and HATU, provided the reaction is run under neutral or mildly basic conditions to preserve the Boc group.
Q5: What are the primary signs of degradation, and how can I monitor the purity of my sample?
The primary degradation pathway is the loss of the Boc group. This results in the formation of 4-[(1R)-1-aminoethyl]piperidine.
-
Signs of Degradation: You may observe a change in the physical appearance of the material or the presence of an additional spot on a TLC plate. Inconsistent results in subsequent reactions are a strong indicator of starting material impurity.
-
Purity Monitoring: The most reliable method is HPLC-MS. You can monitor for the appearance of the deprotected product (mass = 128.22 g/mol ) alongside the parent compound (mass = 228.33 g/mol ). ¹H NMR can also be used to detect degradation by observing the disappearance of the characteristic tert-butyl singlet at ~1.4 ppm and the appearance of new signals corresponding to the deprotected piperidine.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low yield in subsequent coupling reaction. | 1. Degradation of the starting material due to improper storage. 2. Partial deprotection of the Boc group during a prior acidic workup step. | 1. Verify the purity of your starting material via HPLC-MS or NMR before use. 2. Ensure all previous steps were conducted under non-acidic conditions. If an acidic wash was necessary, it should be brief, cold, and use a weak acid (e.g., dilute citric acid), followed immediately by neutralization. |
| An unexpected, more polar side product is observed. | The Boc group was unintentionally cleaved during the reaction. | 1. Check pH: Ensure the reaction medium is not acidic. 2. Check Temperature: If the reaction was run at high temperatures (>80 °C), consider lowering it. 3. Reagent Incompatibility: Verify that no acidic reagents or Lewis acids were used that could facilitate Boc cleavage.[1] |
| Inconsistent analytical data (e.g., new peaks in LC-MS). | The compound may be degrading in the analytical solvent or on the chromatography column. | 1. Use a neutral mobile phase for HPLC if possible. 2. Avoid strong acidic modifiers like TFA unless specifically intended for deprotection analysis. 3. Prepare analytical samples fresh and run them immediately. |
Technical Deep Dive: The Chemistry of Stability
The stability of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is dictated by the chemistry of the tert-butyloxycarbonyl (Boc) group.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the Boc group in the presence of a strong acid is a well-understood E1 elimination mechanism. The process is driven by the formation of a highly stable tertiary carbocation (the tert-butyl cation).[10]
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. This is the kinetically favored site of protonation.[10]
-
Carbocation Formation: The C-O bond cleaves, releasing the stable tert-butyl cation and forming a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free piperidine amine.[10]
-
Cation Quenching: The tert-butyl cation typically loses a proton to form isobutylene gas.
Stability Summary Table
The following table provides a general guideline for the stability of the Boc group under various common laboratory conditions.
| Condition / Reagent Class | Stability | Causality & Expert Notes |
| Strong Acids (TFA, HCl, H₂SO₄) | Labile | Rapidly cleaved via the mechanism described above. This is the standard method for deprotection.[2] |
| Mild Acids (pH 4-6) | Limited Stability | Slow cleavage may occur over time, especially with heating. Use caution in prolonged reactions or acidic workups. |
| Aqueous Base (NaOH, K₂CO₃) | Stable | The carbamate is resistant to basic hydrolysis.[8] |
| Nucleophiles (amines, alkoxides) | Stable | The carbonyl carbon of the Boc group is sterically hindered and a poor electrophile, resisting nucleophilic attack.[1] |
| Reducing Agents (H₂/Pd, NaBH₄, LiAlH₄) | Stable | Generally stable to most common reducing conditions. This allows for selective reduction of other functional groups.[8] |
| Oxidizing Agents (KMnO₄, CrO₃) | Stable | The Boc group does not typically react with common oxidants.[8] |
| Elevated Temperature (>100 °C) | Potentially Labile | Thermal cleavage can occur, proceeding through a similar carbocation intermediate. Can be used as an alternative deprotection strategy.[11] |
Validated Experimental Protocols
These protocols are designed to be self-validating, allowing you to confirm the stability and purity of the compound within your specific experimental context.
Protocol 1: Small-Scale pH Stability Test
This protocol helps you determine the stability of the compound in a specific aqueous buffer, which is crucial for biological assays or aqueous reactions.
Methodology:
-
Preparation:
-
Prepare a 10 mg/mL stock solution of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate in a suitable organic solvent (e.g., DMSO or Methanol).
-
Prepare the aqueous buffers you wish to test (e.g., pH 4.0 citrate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer).
-
-
Incubation:
-
In separate microcentrifuge tubes, add 10 µL of the stock solution to 990 µL of each buffer. This creates a working concentration of 100 µg/mL.
-
Vortex gently to mix.
-
Incubate the tubes at your desired experimental temperature (e.g., Room Temperature or 37 °C).
-
-
Sampling & Analysis:
-
Immediately take a 100 µL aliquot from each tube for T=0 analysis.
-
Take further 100 µL aliquots at subsequent time points (e.g., 1 hour, 4 hours, 24 hours).
-
Analyze each aliquot immediately by HPLC-MS.
-
-
Interpretation:
-
At T=0, you should observe a single major peak corresponding to the parent compound (m/z = 229.2 for [M+H]⁺).
-
At later time points, compare the peak area of the parent compound to any new peaks, particularly the deprotected product (m/z = 129.1 for [M+H]⁺).
-
A significant decrease in the parent peak area and an increase in the deprotected product peak area at a given pH indicates instability under those conditions.
-
Protocol 2: General Purpose Purity Assessment by HPLC-MS
Use this method for routine quality control checks.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Note: Use with caution, as prolonged exposure can cause slow degradation. For routine checks, this is acceptable. Use water without additives for stability studies).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 210 nm and Positive Ion Electrospray Mass Spectrometry (ESI+).
-
Expected Retention Time: Will vary by system, but the deprotected product will be significantly more polar and elute much earlier than the parent compound.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Cole, K. P., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Capot Chemical. (2013, November 5). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Capot Chemical. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Watson International. (n.d.). MSDS of tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate. Watson International. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59414623, tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22647295, tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. PubChem. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Gutmann, B., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Thieme Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. watson-int.com [watson-int.com]
- 5. fishersci.com [fishersci.com]
- 6. tert-butyl 4-(ethylamino)piperidine-1-carboxylate 95% | CAS: 264905-39-7 | AChemBlock [achemblock.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. echemi.com [echemi.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
methods to prevent racemization of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate during reaction
A Researcher's Guide to Preventing Racemization of tert-Butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the chiral building block, tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate. Maintaining the stereochemical integrity of this and similar α-chiral primary amines is critical for the efficacy and safety of downstream pharmaceutical compounds. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of preventing racemization during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for my compound?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate). For a chiral molecule like tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate, the specific three-dimensional arrangement of atoms at the chiral center (the carbon atom bonded to the amino group) is crucial for its biological activity. Racemization leads to a loss of stereochemical purity, which can result in a significant decrease in the desired biological effect or the introduction of unwanted off-target effects.
Q2: What is the primary mechanism of racemization for α-chiral primary amines?
A2: The primary mechanism of racemization for α-chiral amines involves the deprotonation of the α-hydrogen (the hydrogen on the chiral carbon) to form a planar, achiral enamine or a related achiral intermediate. Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to a racemic mixture. This process is often facilitated by basic conditions.[1][2]
Q3: Which reaction conditions are most likely to cause racemization of my chiral amine?
A3: High temperatures, strong bases, and prolonged reaction times are the most common culprits. Certain solvents can also influence the rate of racemization. It is crucial to carefully select your reaction parameters to minimize the risk of compromising the stereochemical integrity of your compound.
Q4: How can I determine if my product has undergone racemization?
A4: The enantiomeric excess (ee) of your product can be determined using several analytical techniques. The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): Enantiomers have identical NMR spectra. However, in the presence of a chiral auxiliary, they can be converted into diastereomers (with CDAs) or form transient diastereomeric complexes (with CSAs), which have distinct NMR signals that can be integrated to determine the enantiomeric ratio.[6]
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Scenario 1: Significant racemization observed after an amide coupling reaction.
-
Question: I coupled tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate with a carboxylic acid using a standard carbodiimide reagent (like DCC or EDC) and a tertiary amine base (like triethylamine or DIPEA) at room temperature, and my chiral HPLC analysis shows a nearly racemic product. What went wrong?
-
Answer & Solutions: Standard carbodiimide coupling conditions, especially with strong, sterically hindered tertiary amine bases, can be prone to causing racemization. The base can deprotonate the α-hydrogen of the activated carboxylic acid intermediate, leading to an oxazolone intermediate which readily racemizes.[7] Here’s a breakdown of potential causes and solutions:
-
Inappropriate Coupling Reagent/Additive Combination:
-
Explanation: Carbodiimides alone are known to cause racemization. Additives are crucial to suppress this side reaction.
-
Solution: Always use a racemization-suppressing additive. While HOBt is common, newer additives like OxymaPure and HOAt have been shown to be more effective in preventing racemization, especially in challenging couplings.[8][9][10][11] Modern coupling reagents like COMU and HATU , which have the additive moiety incorporated into their structure, are excellent choices for minimizing racemization.[8][9]
-
-
Base Strength and Steric Hindrance:
-
Explanation: Strong and sterically hindered bases like DIPEA can promote racemization.
-
Solution: Opt for a weaker, less sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices.[7][8] In some cases, base-free conditions with reagents like DIC/OxymaPure can be highly effective.[8]
-
-
Reaction Temperature:
-
Explanation: Higher temperatures accelerate the rate of racemization.
-
Solution: Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.
-
-
Solvent Choice:
-
Explanation: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization. Less polar solvents can sometimes accelerate racemization.[12][13][14][15]
-
Solution: Aprotic polar solvents like DMF and NMP are standard for peptide couplings. If racemization is an issue, consider screening other solvents. However, optimizing the coupling reagent, additive, and base is typically more impactful.
-
-
Scenario 2: Loss of stereochemical purity during a reductive amination reaction.
-
Question: I'm performing a reductive amination of a ketone with tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate and observing epimerization at the chiral center of my amine. How can I prevent this?
-
Answer & Solutions: Racemization during reductive amination can occur if the reaction conditions allow for the reversible formation of an enamine from the starting chiral amine.
-
pH Control:
-
Explanation: The pH of the reaction is critical. Conditions that are too acidic or too basic can promote enamine formation and subsequent racemization.
-
Solution: Maintain a mildly acidic pH (typically 4-6) to favor imine formation without causing significant racemization. The use of a buffer system can be beneficial.
-
-
Choice of Reducing Agent:
-
Explanation: Some reducing agents require harsh conditions that can lead to racemization.
-
Solution: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is effective under mildly acidic conditions and is less likely to reduce the starting ketone or aldehyde.[16] Other options include sodium cyanoborohydride (NaCNBH₃) at a controlled pH.
-
-
Temperature:
-
Explanation: As with amide couplings, elevated temperatures can increase the rate of racemization.
-
Solution: Perform the reaction at room temperature or below if possible.
-
-
Scenario 3: Racemization during an N-alkylation reaction.
-
Question: I'm trying to alkylate the primary amine of my compound with an alkyl halide and a base, but I'm losing enantiomeric purity. What should I do?
-
Answer & Solutions: Direct N-alkylation with a base can lead to racemization via deprotonation of the α-hydrogen.
-
Base Selection:
-
Explanation: A strong base will readily deprotonate the α-hydrogen.
-
Solution: Use a mild, non-nucleophilic base. A weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over strong organic bases.
-
-
Alternative Strategies:
-
Explanation: If direct alkylation is problematic, a two-step reductive amination approach is often a better alternative for preserving stereochemistry.
-
Solution: First, perform a reductive amination with the corresponding aldehyde or ketone of the alkyl group you wish to introduce. This method, as described in Scenario 2, generally offers better control over stereochemistry.
-
-
Experimental Protocols
Protocol 1: Racemization-Resistant Amide Coupling
This protocol is designed to minimize racemization during the coupling of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate with a carboxylic acid.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq.) and COMU (1.1 eq.) in anhydrous DMF (or NMP) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate (1.05 eq.) in anhydrous DMF.
-
-
Reaction Setup:
-
Cool the carboxylic acid/COMU solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (2.2 eq.) to the cooled solution and stir for 1-2 minutes.
-
Slowly add the solution of the chiral amine to the activated carboxylic acid mixture.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Stereochemical Analysis:
-
Determine the enantiomeric excess of the purified product using chiral HPLC or NMR with a chiral solvating agent.
-
Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess (ee) Analysis
Since a specific published method for this exact compound may not be readily available, a general method development strategy is provided. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines and their derivatives.[5]
-
Column Selection:
-
Start with a polysaccharide-based CSP such as one derived from amylose or cellulose (e.g., Chiralpak® IA, IB, IC, etc.).
-
-
Mobile Phase Screening (Normal Phase):
-
A common mobile phase system for normal phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Begin with a screening gradient or a series of isocratic runs with varying percentages of the alcohol modifier (e.g., 5%, 10%, 15%, 20% isopropanol in hexane).
-
A small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) is often necessary to improve peak shape and resolution for basic analytes.
-
-
Optimization:
-
Once initial separation is observed, optimize the resolution by fine-tuning the percentage of the alcohol modifier.
-
Adjusting the flow rate can also impact resolution. A lower flow rate generally improves separation but increases run time.
-
Temperature can also be a factor; running the separation at a controlled room temperature or slightly below can sometimes enhance resolution.
-
-
Detection:
-
Use a UV detector at a wavelength where the analyte has sufficient absorbance. If the analyte lacks a strong chromophore, derivatization with a UV-active tag may be necessary, but this should be done carefully to avoid racemization.
-
Data Presentation
Table 1: Influence of Coupling Reagents and Additives on Racemization
| Coupling System | Base | Typical Racemization | Key Advantages |
| DCC/HOBt | DIPEA | Moderate to High | Cost-effective |
| EDC/HOBt | NMM | Low to Moderate | Water-soluble byproducts |
| HATU | DIPEA/NMM | Very Low | High efficiency, good for hindered couplings |
| COMU | NMM/Collidine | Extremely Low | High efficiency, safer than benzotriazole-based reagents [8][9] |
| DIC/OxymaPure | NMM or Base-Free | Very Low | Excellent racemization suppression, safer alternative to HOBt[8][10][17] |
Note: The extent of racemization is highly substrate-dependent. This table provides a general guideline.
Visualizations
Racemization Mechanism of α-Chiral Amines
Caption: Base-catalyzed racemization via a planar achiral intermediate.
Workflow for Minimizing Racemization in Amide Coupling
Caption: Recommended workflow for stereochemically robust amide coupling.
References
-
The Fascinating Chemistry of α‐Haloamides. National Institutes of Health. Available at: [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). (2024-05-09). Available at: [Link]
-
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. PubChem. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). Available at: [Link]
-
Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Available at: [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]
-
DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Purdue University Graduate School. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. (2024-06-17). Available at: [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. (2022-02-09). Available at: [Link]
-
Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). (2024-08-28). Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. (2021-10-22). Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate. PubChem. Available at: [Link]
-
Step-Efficient Access to Chiral Primary Amines. ResearchGate. (2025-08-05). Available at: [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. PubMed. (2014-03-04). Available at: [Link]
-
Amide and Peptide Bond Formation in Water at Room Temperature. ResearchGate. (2025-08-10). Available at: [Link]
-
Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives.. SciSpace. Available at: [Link]
- The HPLC analytical approach of 3-amino piperidine. Google Patents.
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate. (2015-01-10). Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
A Sustainable Green Enzymatic Method for Amide Bond Formation. National Institutes of Health. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. University of Leeds. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available at: [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Reductive Amination | Synthesis of Amines. YouTube. (2025-02-17). Available at: [Link]
-
Solvent Effects on Transition States and Reaction Rates. ResearchGate. Available at: [Link]
-
Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. ResearchGate. (2025-08-09). Available at: [Link]
- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021-06-30). Available at: [Link]
-
Enamines. Master Organic Chemistry. (2025-04-16). Available at: [Link]
Sources
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challenges in scaling up the synthesis of (R)-1-Boc-4-(1-aminoethyl)piperidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of (R)-1-Boc-4-(1-aminoethyl)piperidine. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic processes effectively. This resource is structured to anticipate the challenges you may encounter, from bench-scale experiments to pilot-plant production.
Introduction: The Synthetic Challenge
(R)-1-Boc-4-(1-aminoethyl)piperidine is a valuable chiral building block in medicinal chemistry. Its synthesis, particularly on a larger scale, presents several challenges centered around achieving high stereoselectivity, ensuring purity, and maintaining process safety and efficiency. A common and effective synthetic route involves the stereoselective reduction of a prochiral precursor, such as an imine or a ketone. This guide will focus on troubleshooting this key asymmetric transformation and the associated workup and purification steps.
Visualizing the Synthetic Pathway
A typical synthetic approach is outlined below. Understanding this workflow is crucial for diagnosing issues at each stage.
Caption: A generalized workflow for the synthesis of (R)-1-Boc-4-(1-aminoethyl)piperidine.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and scale-up.
Issue 1: Low Enantiomeric Excess (ee) in the Asymmetric Reduction Step
Question: My asymmetric reduction of the N-Boc-4-acetylpiperidine derivative is resulting in a low enantiomeric excess of the desired (R)-enantiomer. What are the likely causes and how can I improve the stereoselectivity?
Answer:
Achieving high enantioselectivity is the cornerstone of this synthesis, and several factors can compromise it, especially during scale-up.
Causality and Solutions:
-
Catalyst Activity and Loading:
-
The "Why": The chiral catalyst is the heart of the asymmetric induction. On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low catalyst concentration, resulting in a competing non-selective background reaction. Catalyst deactivation due to impurities in the starting materials or solvent can also occur.
-
Troubleshooting Steps:
-
Catalyst Screening: If you haven't already, screen a panel of chiral catalysts. For imine reductions, iridium-based catalysts with chiral phosphine ligands like (R,R)-f-SpiroPhos are known to be effective for producing chiral amines with high enantioselectivity.
-
Optimize Catalyst Loading: Systematically vary the catalyst loading. While a higher loading might seem beneficial, it can sometimes lead to side reactions or be economically unviable at scale.
-
Raw Material Purity: Ensure your starting materials and solvents are of high purity and anhydrous. Trace amounts of water or other nucleophiles can deactivate the catalyst.
-
-
-
Reaction Conditions:
-
The "Why": Temperature, pressure, and reaction time are critical parameters that influence the kinetics of the desired chiral pathway versus non-selective pathways.
-
Troubleshooting Steps:
-
Temperature Profile: Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1]
-
Hydrogen Pressure (for hydrogenation): Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they may negatively impact selectivity in some cases.
-
Solvent Effects: The solvent can significantly influence the catalyst's conformation and, therefore, its stereodirecting ability. Screen a range of solvents with varying polarities. For instance, in some iridium-catalyzed hydrogenations of imines, a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) has been shown to provide a good balance of conversion and enantioselectivity.[2]
-
-
-
Substrate Quality:
-
The "Why": The isomeric purity of your prochiral precursor (e.g., E/Z isomers of an imine) can affect the outcome of the asymmetric reduction.
-
Troubleshooting Steps:
-
Precursor Characterization: Ensure the precursor is fully characterized and free of impurities that could interfere with the catalyst.
-
In Situ Formation: If handling the isolated imine is problematic, consider an in situ formation and reduction protocol.
-
-
Experimental Protocol: Optimization of Asymmetric Hydrogenation
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is recommended for scale-up.
-
Inert Atmosphere: Purge the reactor thoroughly with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition:
-
Dissolve the prochiral imine in the optimized anhydrous solvent.
-
In a separate Schlenk flask, dissolve the chiral catalyst (e.g., [Ir(COD)Cl]₂ and the chiral ligand) in the same solvent.
-
Transfer the catalyst solution to the reactor via cannula.
-
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Maintain the optimized temperature and vigorous stirring.
-
Monitor the reaction progress by HPLC or GC.
-
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge with inert gas before proceeding with the workup.
Issue 2: Difficulties in Product Purification and Isolation at Scale
Question: I'm struggling to purify (R)-1-Boc-4-(1-aminoethyl)piperidine on a larger scale. Column chromatography is not feasible, and direct crystallization is giving low yields and/or poor purity.
Answer:
Purification is a common bottleneck in scaling up chemical syntheses. Moving away from chromatography towards crystallization-based methods is crucial for efficiency and cost-effectiveness.
Causality and Solutions:
-
Formation of Diastereomeric Salts:
-
The "Why": One of the most robust methods for resolving chiral amines at scale is through the formation of diastereomeric salts with a chiral acid.[3] The resulting diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[4]
-
Troubleshooting Steps:
-
Chiral Acid Screening: Screen a variety of commercially available chiral resolving agents, such as tartaric acid derivatives (e.g., L- or D-dibenzoyltartaric acid), mandelic acid, or camphorsulfonic acid.
-
Solvent System Optimization: The choice of solvent is critical for achieving good separation. A systematic screening of different solvents and solvent mixtures is necessary to find conditions where one diastereomeric salt is significantly less soluble than the other.[5]
-
-
-
Direct Crystallization of the Free Base or a Salt:
-
The "Why": If the enantiomeric excess is already high (>95% ee), direct crystallization of the free base or a simple achiral salt (e.g., hydrochloride) might be possible to enrich the desired enantiomer further.
-
Troubleshooting Steps:
-
Solvent Screening: Screen a wide range of solvents to induce crystallization. Anti-solvent addition can also be an effective technique.
-
Control of Crystallization Conditions: Carefully control the cooling rate and agitation to promote the growth of larger, purer crystals.
-
-
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation:
-
Dissolve the racemic or enantioenriched amine in a suitable solvent.
-
Add a solution of the chiral resolving agent (0.5 to 1.0 equivalents) in the same or a miscible solvent.
-
Stir the mixture to allow for salt formation.
-
-
Crystallization:
-
Induce crystallization by cooling, concentrating the solution, or adding an anti-solvent.
-
Allow sufficient time for the less soluble diastereomeric salt to crystallize.
-
-
Isolation:
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a biphasic system (e.g., dichloromethane and water).
-
Add a base (e.g., NaOH or NaHCO₃) to neutralize the acid and liberate the free amine into the organic layer.
-
Separate the layers, and wash, dry, and concentrate the organic phase to obtain the enantioenriched amine.
-
-
Analysis: Determine the enantiomeric purity of the final product using chiral HPLC or SFC.
Issue 3: Handling of Pyrophoric and Other Hazardous Reagents at Scale
Question: My synthesis involves pyrophoric reagents like n-BuLi or Grignard reagents. What are the key safety considerations when scaling up?
Answer:
Safety is paramount when scaling up reactions involving hazardous materials. Pyrophoric reagents, which can ignite spontaneously on contact with air, require stringent handling protocols.
Causality and Solutions:
-
Exposure to Air and Moisture:
-
The "Why": The primary hazard of pyrophoric reagents is their rapid and exothermic reaction with air and moisture.
-
Troubleshooting Steps:
-
Inert Atmosphere: All transfers and reactions must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[6]
-
Proper Equipment: Use oven-dried glassware and cannulation techniques for transferring reagents. For larger scales, consider using a glove box or a closed-system reactor with inert gas blanketing.
-
Solvent Choice: Ensure all solvents are rigorously dried before use.
-
-
-
Thermal Runaway:
-
The "Why": The addition of pyrophoric reagents to the reaction mixture is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.
-
Troubleshooting Steps:
-
Controlled Addition: Add the pyrophoric reagent slowly and in a controlled manner, monitoring the internal temperature of the reactor closely.
-
Efficient Cooling: Ensure the reactor has an efficient cooling system (e.g., a cooling jacket with a circulating coolant).
-
Reverse Addition: In some cases, adding the substrate solution to the pyrophoric reagent (reverse addition) can help control the exotherm.
-
-
Safety Protocol: Handling Pyrophoric Reagents
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[7][8]
-
Fume Hood: Conduct all operations in a well-ventilated fume hood.
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) readily available. Do NOT use water or a CO₂ extinguisher.[8]
-
Quenching: Have a proper quenching procedure in place for any residual pyrophoric reagent and for cleaning the glassware.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions during the Boc-protection step, and how can they be minimized?
A1: The most common side reaction is the formation of the di-Boc protected amine, especially if the amine is not sterically hindered. Over-basing can also lead to side reactions. To minimize these, use a controlled amount of di-tert-butyl dicarbonate (Boc₂O) (typically 1.05-1.1 equivalents) and a suitable base like triethylamine or sodium bicarbonate. Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can also improve selectivity.[9][10]
Q2: How do I accurately determine the enantiomeric purity of my final product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most common and reliable methods.[11] You will need a chiral stationary phase (CSP) that can resolve the two enantiomers. Method development involves screening different chiral columns and mobile phases to achieve baseline separation.[12][] Alternatively, you can derivatize the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[14]
Q3: My reaction yield is consistently low, even with good conversion. Where could I be losing my product?
A3: Product loss can occur at several stages:
-
Workup: The product might have some solubility in the aqueous phase, especially if it is protonated. Ensure the pH of the aqueous layer is sufficiently basic during extraction. Multiple extractions with an organic solvent are recommended.
-
Purification: During crystallization, a significant amount of the product may remain in the mother liquor. You can try to recover more product by concentrating the mother liquor and attempting a second crystallization.
-
Adsorption: The amine product can adhere to silica gel if you are using chromatography. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help mitigate this.
Q4: Can I use a biocatalytic approach for the asymmetric reduction?
A4: Yes, biocatalysis is an increasingly attractive option for the synthesis of chiral amines due to its high selectivity and mild reaction conditions. Ketoreductases (KREDs) or amine dehydrogenases can be used for the asymmetric reduction of the corresponding ketone or the reductive amination of the ketone, respectively. This approach can often provide very high enantiomeric excess and is generally considered a "green" alternative to traditional chemical methods.
Data Summary and Comparison
Table 1: Comparison of Chiral Reduction Methods
| Method | Typical Catalyst/Enzyme | Advantages | Potential Scale-Up Challenges |
| Asymmetric Catalytic Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand (e.g., f-SpiroPhos) | High turnover numbers, broad substrate scope. | Catalyst cost and sensitivity, need for high-pressure equipment. |
| Asymmetric Transfer Hydrogenation | Ru- or Ir-based catalysts with chiral diamine ligands | Avoids the use of high-pressure hydrogen gas. | Lower atom economy compared to direct hydrogenation.[15] |
| Stoichiometric Chiral Reducing Agents | Chiral Boranes (e.g., CBS catalyst) | Predictable stereochemistry, high enantioselectivity.[16] | Generates stoichiometric waste, can be expensive. |
| Biocatalytic Reduction | Ketoreductases (KREDs) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, requires cofactor regeneration system. |
Conclusion
The successful scale-up of the synthesis of (R)-1-Boc-4-(1-aminoethyl)piperidine hinges on a thorough understanding of the critical process parameters, particularly those governing the key asymmetric reduction step. By systematically addressing challenges related to stereoselectivity, purification, and safety, researchers and drug development professionals can develop robust, efficient, and scalable manufacturing processes for this important chiral building block. This guide provides a framework for troubleshooting and optimization, grounded in the fundamental principles of organic synthesis.
References
- Hou, G., et al. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Catalysis Science & Technology, 10(21), 7191-7210.
- Li, G., et al. (2009). Enantioselective Hydrogenation of N−H Imines. Journal of the American Chemical Society, 131(38), 13692–13693.
- BioDuro. (2018).
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Patil, V. V., et al. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- Kim, D., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-206.
- BOC Sciences. (n.d.).
- RSC Publishing. (2018).
- Coldham, I., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.
- Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure.
- Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- SciSpace. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. The Journal of Organic Chemistry, 70(1), 1-13.
- MDPI. (2018).
- ACS Publications. (2021). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics.
- Sci-Hub. (2009).
- The Journal of Organic Chemistry. (2021).
- WordPress. (n.d.). Ketone Reduction.
- ResearchGate. (n.d.).
- NIH. (n.d.). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine.
- ACS Publications. (2021).
- The Journal of Organic Chemistry. (n.d.).
- Key Concepts in Stereoselective Synthesis. (n.d.).
- ResearchGate. (n.d.). Stereoselectivity in Organic Synthesis.
- ACS Chemical Health & Safety. (2010).
- YouTube. (2015). Asymmetric reductions of aldehydes and ketones.
- ResearchGate. (n.d.). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.
- PubMed. (n.d.).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- New iridium catalytic methods for enantioselective imine hydrogen
- Hou, G., et al. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Catalysis Science & Technology, 10(21), 7191-7210.
- BioDuro. (2018).
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Patil, V. V., et al. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- Kim, D., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-206.
- BOC Sciences. (n.d.).
- RSC Publishing. (2018).
- Coldham, I., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.
- Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure.
- Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- SciSpace. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. The Journal of Organic Chemistry, 70(1), 1-13.
- MDPI. (2018).
- ACS Publications. (2021). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics.
- Sci-Hub. (2009).
- The Journal of Organic Chemistry. (2021).
- WordPress. (n.d.). Ketone Reduction.
- ResearchGate. (n.d.).
- NIH. (n.d.). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine.
- ACS Publications. (2021).
- The Journal of Organic Chemistry. (n.d.).
- Key Concepts in Stereoselective Synthesis. (n.d.).
- ResearchGate. (n.d.). Stereoselectivity in Organic Synthesis.
- ACS Chemical Health & Safety. (2010).
- YouTube. (2015). Asymmetric reductions of aldehydes and ketones.
- ResearchGate. (n.d.). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.
- PubMed. (n.d.).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- New iridium catalytic methods for enantioselective imine hydrogen
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- 14. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Resolving Solubility Issues with tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Welcome to the technical support guide for tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate . This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this versatile building block. By understanding the molecule's physicochemical properties, you can select the appropriate solvent systems and techniques to ensure smooth, efficient, and scalable experimental workflows.
Part 1: Understanding the Molecule - The Root of the Challenge
The solubility behavior of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is dictated by its distinct structural features. A clear understanding of its amphiphilic nature is the first step in troubleshooting.
-
Polar Moieties: The primary amine (-NH2) and the piperidine nitrogen are basic and capable of forming hydrogen bonds. These groups favor polar solvents.
-
Non-polar Moieties: The bulky tert-butoxycarbonyl (Boc) protecting group and the aliphatic piperidine ring are lipophilic. These regions prefer non-polar or weakly polar organic solvents.
This dual character means the molecule is often not perfectly soluble in solvents at the extreme ends of the polarity spectrum (e.g., water or hexanes). Its ideal solvents are typically those with intermediate polarity or a mixture of solvents that can satisfy both its polar and non-polar characteristics.
Physicochemical Data Snapshot
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem[1][2] |
| Molecular Weight | 228.33 g/mol | PubChem[1][2] |
| XLogP3 | 1.3 | PubChem[1][2] |
| Hydrogen Bond Donors | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptors | 3 | PubChem[1][2] |
The XLogP3 value of 1.3 indicates a moderate level of lipophilicity, confirming its amphiphilic nature.
Part 2: Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common solubility issues.
Q1: My compound won't dissolve in dichloromethane (DCM) or chloroform at room temperature. What should I do? A: While DCM is a common starting point, this compound's polarity can limit its solubility. Try adding a small amount of a more polar co-solvent like methanol (MeOH) or isopropanol (IPA). A 10:1 DCM:MeOH mixture is often an effective starting point. Gentle warming can also help, but monitor for any potential degradation.
Q2: I dissolved my compound in DMSO for a biological assay, but it precipitated when I diluted it into an aqueous buffer. How can I fix this? A: This is a classic issue for compounds with moderate to high lipophilicity. The sudden increase in polarity causes the compound to crash out.
-
Lower the Stock Concentration: Preparing a less concentrated DMSO stock can prevent precipitation.[3]
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as high as tolerable for your biological system (usually under 1%).[3]
-
Use a Co-solvent Bridge: Instead of a direct dilution, perform a stepwise dilution into a buffer containing an intermediate amount of an organic co-solvent.[3]
Q3: The compound appears to be "oiling out" instead of dissolving or forming a fine suspension. What does this mean? A: "Oiling out" occurs when the compound melts in the solvent but does not dissolve, or when a supersaturated solution forms an amorphous, liquid phase. This suggests a poor match between the solute and solvent. Consider a more suitable solvent or a solvent mixture. Using a co-solvent that is miscible with the primary solvent but a better solvent for the compound can resolve this.
Q4: Can I use heat to improve solubility? A: Yes, gentle heating can significantly increase the solubility of most organic solids.[4][5] However, exercise caution. The Boc-protecting group can be thermally labile, especially under acidic or basic conditions. Always monitor for degradation by TLC or LC-MS when heating. A temperature range of 40-50°C is generally a safe starting point.
Part 3: In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. Follow these guides to diagnose and solve persistent solubility problems.
Guide 1: Systematic Solvent Screening
The most reliable way to find an appropriate solvent is through systematic screening. This protocol allows you to test a range of solvents efficiently.
-
Preparation: Dispense a small, pre-weighed amount of the compound (e.g., 5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.
-
Observation at Room Temperature: Agitate the vials at room temperature for 30 minutes. Visually inspect for dissolution.
-
Gentle Heating: If not soluble, warm the vials to 40-45°C for 15 minutes and observe again.
-
Classification: Categorize the solubility in each solvent as "Freely Soluble," "Soluble with Heating," "Partially Soluble," or "Insoluble."
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Freely Soluble | These solvents effectively solvate both the polar amine groups and the non-polar Boc group. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate to High | Can hydrogen bond with the amine, but the bulky non-polar groups may limit high concentration solubility. |
| Chlorinated | DCM, Chloroform | Moderate | Good for the non-polar parts, but may struggle to solvate the polar amine without a co-solvent. |
| Ethers | THF, 2-MeTHF, Dioxane | Slight to Moderate | Generally less effective than chlorinated solvents but can be useful in mixtures. |
| Non-polar | Toluene, Heptane, Hexane | Low to Insoluble | These solvents cannot effectively solvate the polar amine functionality. |
This table provides general guidance. Empirical testing is essential for determining the optimal solvent for your specific application and concentration needs.
Guide 2: The Co-Solvent Approach
Using a mixture of solvents is a powerful technique to fine-tune the polarity of the solvent system to match the solute.
A co-solvent system works by creating a microenvironment that is energetically favorable for the entire solute molecule. For this compound, a primary solvent like DCM can solvate the non-polar regions, while a polar co-solvent like methanol forms hydrogen bonds with the amine group, effectively pulling the entire molecule into the solution. Using organic co-solvents can increase the physical solubility of CO2 in amine solutions, which can also be applied to the dissolution of amine compounds.[6]
-
Initial Suspension: Create a suspension of the compound in your primary, less-effective solvent (e.g., 10 mg in 200 µL of DCM).
-
Co-Solvent Addition: While stirring, add a more polar co-solvent (e.g., methanol) dropwise from a microsyringe.
-
Observe Dissolution: Continue adding the co-solvent until the solution becomes clear.
-
Quantify: Record the volume of co-solvent required. This gives you an optimized ratio for scaling up your reaction or solution preparation.
Guide 3: Salt Formation for Enhanced Polarity
For applications requiring solubility in more polar, protic solvents, converting the basic free amine into a salt is a highly effective strategy.[7][8][9] Salt formation introduces an ionic charge, dramatically increasing the molecule's affinity for polar solvents.[10]
The primary amine on the molecule is basic and can be protonated by an acid (like HCl or TFA) to form an ammonium salt (e.g., -NH₃⁺Cl⁻). This ionic species is much more polar than the neutral free base, leading to significantly enhanced solubility in polar protic solvents. This is a standard technique used to improve the solubility and dissolution rates of drug candidates.[9][11]
This protocol is for solubilization, not necessarily for isolation of the salt.
-
Suspend Compound: Suspend the tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate in the desired polar solvent (e.g., methanol or isopropanol).
-
Acid Addition: Slowly add one equivalent of a suitable acid. A solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) is a common choice. Trifluoroacetic acid (TFA) can also be used.[12]
-
Stir and Observe: Stir the mixture at room temperature. Dissolution should occur as the salt is formed. Gentle warming to 30-40°C can expedite the process.
-
pH Check: If possible, check the pH of the resulting solution to ensure it is acidic, confirming protonation.
Caution: The Boc group is labile to strong acids.[13] While this in-situ method is generally safe for immediate use in a subsequent reaction, prolonged storage in a strong acidic solution, especially at elevated temperatures, can lead to deprotection. Monitor the integrity of your compound via TLC or LC-MS if it will be left in the acidic solution for an extended period.
Part 4: Summary and Key Takeaways
-
Embrace the Amphiphilicity: The key to success is selecting a solvent system that caters to both the polar and non-polar nature of the molecule.
-
Start with Intermediate Polarity: Solvents like DCM, THF, or acetonitrile, often with a polar co-solvent like methanol, are excellent starting points.
-
Use Heat Judiciously: Gentle warming is effective but be mindful of the thermal and acid/base stability of the Boc protecting group.
-
Consider Salt Formation: For polar applications, converting the amine to a salt is a robust and reliable strategy to dramatically improve solubility.
-
Always Test Empirically: While this guide provides a strong theoretical and practical foundation, small-scale experimental testing remains the gold standard for optimizing conditions for your specific concentration and application.
References
-
PubChem. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. The Effect of Temperature on Solubility. [Link]
- Google Patents. Use of co-solvents in amine N-oxide solutions.
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Fisher Scientific. Amine Protection / Deprotection. [Link]
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ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
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ResearchGate. Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. [Link]
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ResearchGate. Principles of Salt Formation. [Link]
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MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]
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MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
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YouTube. Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. [Link]
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Chemistry Steps. Boc Protecting Group for Amines. [Link]
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PubMed Central. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
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ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]
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PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]
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NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
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YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]
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YouTube. How to select Co-solvent during hydrolytic forced degradation?. [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
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ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
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ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
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PubChem. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. [Link]
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PubChem. 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis and Characterization of Novel Tert-Butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate Derivatives
This guide provides a comprehensive technical overview of novel tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this important class of chiral building blocks. The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a chiral aminoethyl side chain offers significant opportunities for developing new therapeutic agents with improved efficacy and selectivity.[1][2][3] This document will delve into the synthetic methodologies, detailed analytical characterization, and a comparative analysis with relevant alternatives, providing both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Chiral Piperidine Scaffolds
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The incorporation of chirality, particularly at a side chain, can dramatically influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.[1][3] The tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate core, with its stereocenter and orthogonally protected amino groups, represents a versatile platform for the synthesis of diverse compound libraries for drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective manipulation of the primary amine on the side chain, making it a key intermediate in the synthesis of more complex molecules.[4][5]
Synthesis of Tert-Butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate Derivatives
The enantioselective synthesis of the target scaffold is paramount to accessing its full potential in drug discovery.[6][7] Several synthetic strategies can be envisioned, with the choice often depending on the availability of starting materials and the desired scale of the reaction. Here, we compare two common approaches starting from commercially available materials.
Synthetic Route Comparison
| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |
| Route A: Reductive Amination | tert-Butyl 4-formylpiperidine-1-carboxylate | 1. Wittig or Horner-Wadsworth-Emmons olefination2. Asymmetric reduction of the resulting enamine or Michael addition of a chiral amine | - Good control of stereochemistry at the α-carbon- Utilizes a common starting material[8] | - May require multiple steps- Potential for side reactions during olefination |
| Route B: Grignard Addition to a Chiral Auxiliary | (R)-2-methyl-2-propanesulfinamide | 1. Condensation with tert-butyl 4-formylpiperidine-1-carboxylate2. Diastereoselective Grignard addition3. Acidic cleavage of the sulfinamide | - High diastereoselectivity is often achievable- The chiral auxiliary is recoverable | - Requires stoichiometric use of the chiral auxiliary- Grignard reactions can be sensitive to moisture and functional groups |
Experimental Protocols
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of the target derivatives.
Caption: A generalized workflow for the synthesis and purification of chiral piperidine derivatives.
Detailed Protocol for Reductive Amination (Route A)
This protocol provides a representative method for the synthesis of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate.
Step 1: Synthesis of tert-butyl 4-(1-cyanoethenyl)piperidine-1-carboxylate
-
To a solution of diethyl cyanomethylphosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in THF.[8]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Asymmetric Reduction
-
To a solution of the product from Step 1 in methanol under an inert atmosphere, add a chiral catalyst such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 24 hours.
-
Carefully vent the hydrogen and concentrate the reaction mixture.
-
Purify the product by flash column chromatography to yield the desired enantiomerically enriched amine.
Full Characterization of Novel Derivatives
A thorough characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized compounds.[9] The following techniques are indispensable for a complete analysis.
Spectroscopic Analysis
| Technique | Purpose | Expected Observations for tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | - Characteristic signals for the tert-butyl group (~1.4 ppm).- Complex multiplets for the piperidine ring protons.- A doublet for the methyl group on the side chain (~1.1 ppm).- A quartet for the methine proton on the side chain (~2.8 ppm). |
| ¹³C NMR | Confirmation of the carbon skeleton. | - Resonances for the Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm).- Distinct signals for the piperidine ring carbons and the two carbons of the aminoethyl side chain. |
| FT-IR | Identification of functional groups. | - N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹).- C=O stretching for the Boc carbamate (~1680 cm⁻¹).- C-H stretching and bending vibrations. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | - A prominent [M+H]⁺ ion in ESI+ mode corresponding to the molecular weight of the compound.[4][10] |
A general protocol for spectroscopic analysis can be found in the literature.[11]
Chiral Analysis
Establishing the enantiomeric purity of the final compound is critical. Chiral chromatography is the most common and reliable method for this purpose.[12]
Workflow for Chiral Purity Determination
Sources
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A Comparative Guide to Stereochemical Confirmation of (R)-1-Boc-4-(1-aminoethyl)piperidine
In the landscape of modern drug development, the precise control and confirmation of stereochemistry are not merely regulatory hurdles but fundamental pillars of safety and efficacy. For chiral molecules such as (R)-1-Boc-4-(1-aminoethyl)piperidine, a versatile building block in medicinal chemistry, unambiguous determination of its absolute configuration is paramount. This guide provides a comprehensive comparison of key analytical methodologies for this purpose, offering field-proven insights and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.
The Imperative of Stereochemical Integrity
Chiral compounds, molecules that are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals.[] Therefore, robust and reliable analytical methods to confirm the absolute stereochemistry of chiral intermediates like (R)-1-Boc-4-(1-aminoethyl)piperidine are critical throughout the drug development pipeline.
This guide will explore and compare the following techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): A cornerstone for enantiomeric separation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): A powerful method for determining absolute configuration in solution.
-
Vibrational Circular Dichroism (VCD): An emerging chiroptical technique that provides absolute stereochemical information without the need for crystallization.
-
Single-Crystal X-ray Crystallography: The definitive "gold standard" for absolute structure elucidation.
Comparative Analysis of Methodologies
The choice of analytical method depends on various factors, including the stage of development, sample availability, and the specific information required (e.g., enantiomeric purity versus absolute configuration). The following table provides a high-level comparison of the techniques discussed in this guide.
| Method | Principle | Primary Application | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[2][3] | Enantiomeric purity determination, quantification of enantiomeric excess (ee). | High sensitivity, reproducibility, and throughput. Well-established methodology. | Indirect method for absolute configuration (requires a reference standard). Method development can be time-consuming. |
| NMR with CDAs | Conversion of enantiomers into diastereomers with distinguishable NMR spectra.[4][5] | Determination of absolute configuration in solution. | Relatively small sample requirement. Provides structural information. | Requires derivatization, which may not be straightforward. Interpretation can be complex. |
| VCD | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] | Determination of absolute configuration in solution. | Non-destructive. Does not require crystallization or derivatization.[6][8] Provides conformational information. | Requires specialized instrumentation. Interpretation relies on computational modeling. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound.[9][10][11][12] | Unambiguous determination of absolute configuration and solid-state conformation. | Provides the most definitive structural information.[4][9] | Requires a high-quality single crystal, which can be difficult to obtain.[4][9] Not suitable for all compounds. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for assessing the enantiomeric purity of (R)-1-Boc-4-(1-aminoethyl)piperidine. The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.
Causality of Experimental Choices: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability to a wide range of chiral compounds, including amines. Normal-phase chromatography (using a non-polar mobile phase) is frequently employed for Boc-protected amines as it can offer better selectivity compared to reversed-phase conditions.
Experimental Workflow:
Caption: Workflow for Chiral HPLC Analysis.
Detailed Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IC-3 (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 3 µm.
-
Mobile Phase: n-Hexane:Isopropyl Alcohol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [([Area of R-enantiomer] - [Area of S-enantiomer]) / ([Area of R-enantiomer] + [Area of S-enantiomer])] x 100.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[13]
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This technique allows for the determination of the absolute configuration of (R)-1-Boc-4-(1-aminoethyl)piperidine in solution. The primary amine of the analyte is reacted with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid chloride), to form a pair of diastereomers.[4] These diastereomers have different spatial arrangements and, consequently, will exhibit distinct chemical shifts in the NMR spectrum.[5] By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the original amine can be deduced based on established models.[14][15][16]
Causality of Experimental Choices: Mosher's acid is a widely used CDA because the trifluoromethyl and phenyl groups create a strong anisotropic effect, leading to significant and predictable chemical shift differences in the resulting diastereomeric amides.[17][18]
Experimental Workflow:
Caption: Workflow for NMR with Chiral Derivatizing Agents.
Detailed Protocol:
-
Derivatization:
-
In two separate NMR tubes, dissolve ~5 mg of (R)-1-Boc-4-(1-aminoethyl)piperidine in 0.5 mL of deuterated chloroform (CDCl₃).
-
To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
To the other tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
Add a small amount of pyridine to each tube to scavenge the HCl byproduct.
-
Allow the reactions to proceed to completion at room temperature.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for both diastereomeric amide samples.
-
-
Data Analysis:
-
Carefully assign the proton signals for both diastereomers, paying close attention to the protons near the stereocenter.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
Apply Mosher's model to correlate the signs of the Δδ values with the absolute configuration of the amine.
-
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum to the computationally predicted spectrum for a known configuration (e.g., the R-enantiomer), the absolute stereochemistry can be unambiguously determined.[19]
Causality of Experimental Choices: VCD is particularly advantageous when obtaining single crystals for X-ray analysis is challenging or when information about the solution-state conformation is desired.[6][8] The complexity of the VCD spectrum provides a high degree of confidence in the stereochemical assignment when a good match with the calculated spectrum is achieved.
Experimental Workflow:
Caption: Workflow for Vibrational Circular Dichroism Analysis.
Detailed Protocol:
-
Sample Preparation: Prepare a concentrated solution (~50 mg/mL) of (R)-1-Boc-4-(1-aminoethyl)piperidine in a suitable solvent (e.g., CDCl₃).
-
Spectral Acquisition: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Generate a 3D model of the (R)-enantiomer of 1-Boc-4-(1-aminoethyl)piperidine.
-
Perform a thorough conformational search using a suitable computational chemistry software package (e.g., Gaussian).
-
For the lowest energy conformers, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the (R)-configuration. A good agreement between the experimental and calculated spectra confirms the absolute configuration.
Single-Crystal X-ray Crystallography
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[4][9] It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[10][11][12] This analysis provides a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms and thus its absolute stereochemistry.[10]
Causality of Experimental Choices: This method is chosen when an unambiguous and legally defensible confirmation of the absolute configuration is required, for example, in regulatory filings for a new drug substance. The primary challenge is obtaining a single crystal of suitable quality.
Experimental Workflow:
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol:
-
Crystallization:
-
Dissolve the purified (R)-1-Boc-4-(1-aminoethyl)piperidine in various solvents and solvent mixtures.
-
Employ common crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect the X-ray diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the atomic positions and thermal parameters.
-
Determine the absolute configuration by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to zero for the assumed configuration confirms its correctness.
-
Conclusion
The confirmation of stereochemistry for chiral molecules like (R)-1-Boc-4-(1-aminoethyl)piperidine is a critical aspect of pharmaceutical research and development. Each of the discussed methods offers a unique set of advantages and is suited for different stages of the drug development process. Chiral HPLC is indispensable for routine quality control and enantiomeric purity assessment. NMR with chiral derivatizing agents provides a relatively rapid means of determining absolute configuration in solution. VCD is a powerful, non-destructive technique that is particularly useful when crystallization is challenging. Finally, single-crystal X-ray crystallography remains the ultimate arbiter of absolute stereochemistry, providing unequivocal structural proof. A judicious application of these complementary techniques will ensure the stereochemical integrity of chiral drug candidates and contribute to the development of safer and more effective medicines.
References
-
Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]
-
National Institutes of Health. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
-
National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
ResearchGate. (2025). (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. [Link]
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A Comparative Guide to Chiral Synthons: Tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral piperidine scaffolds, in particular, are privileged structures, frequently incorporated into blockbuster drugs due to their favorable pharmacokinetic properties and their ability to orient pharmacophoric elements in three-dimensional space.[1][2] This guide provides an in-depth comparison of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate, a valuable chiral building block, with other prominent chiral synthons and synthetic strategies for accessing the stereochemically defined 1-aminoethylpiperidine motif.
The Central Role of Chiral Amines in Medicinal Chemistry
Chiral amines are ubiquitous in pharmaceuticals, serving as key components that interact with biological targets. The specific stereochemistry of these amines often dictates the binding affinity and functional activity of a drug molecule. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral amines is a cornerstone of medicinal chemistry.[3] This guide will explore and compare several leading approaches to this challenge, with a practical focus on the synthesis of the 1-aminoethylpiperidine core.
Featured Synthon: Tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is a versatile chiral synthon that provides a pre-installed stereocenter at the α-position of the ethylamine side chain attached to a piperidine ring. The Boc-protected piperidine nitrogen and the free primary amine offer orthogonal handles for further synthetic elaboration, making it a valuable building block for combinatorial library synthesis and lead optimization.
Alternative Strategies and Comparative Analysis
The synthesis of chiral 1-aminoethylpiperidine derivatives can be achieved through several competing and complementary strategies. This section will compare the utility of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate (as a representative of the chiral synthon approach) with other key methodologies, supported by experimental data from the literature.
Chiral Auxiliary-Mediated Synthesis
This classical yet reliable approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. A prominent example is the use of sulfinamide auxiliaries, such as tert-butanesulfinamide, for the asymmetric synthesis of amines.[4]
Illustrative Workflow: Chiral Auxiliary Approach
Caption: General workflow for chiral auxiliary-mediated synthesis of chiral amines.
A practical example of this strategy is the rapid synthesis of α-chiral piperidines using an N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, which has been shown to produce various functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivities (>90:10 dr).[5]
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of enamines or imines represents a more atom-economical approach to chiral amines. This method utilizes a chiral metal catalyst to deliver hydrogen stereoselectively to a prochiral double bond.[6][7][8][9]
Illustrative Workflow: Catalytic Asymmetric Hydrogenation
Caption: General workflow for catalytic asymmetric hydrogenation.
While highly efficient for many substrates, the development of a suitable catalyst and reaction conditions for a specific substrate can be challenging. However, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been reported to produce cis-configurated hydroxypiperidine esters with up to 96% yield and 97% enantiomeric excess (ee).
Biocatalytic Methods (Enzymatic Resolution)
Enzymatic methods, particularly those employing transaminases, offer an increasingly attractive and environmentally friendly route to chiral amines.[3] Dynamic kinetic resolution (DKR) is a powerful strategy where a racemic starting material is converted to a single enantiomer of the product.
Case Study: Synthesis of the Chiral Piperidine Fragment of Niraparib
The synthesis of the PARP inhibitor Niraparib provides an excellent case study. The chiral 3-aryl-piperidine fragment is synthesized via a transaminase-mediated dynamic kinetic resolution of a racemic aldehyde surrogate. This biocatalytic approach delivers the desired enantiomer with high stereoselectivity.[10][11][12]
Experimental Protocol: Biocatalytic Dynamic Kinetic Resolution for Niraparib Intermediate [11]
-
Reaction Setup: A mixture of the racemic aldehyde surrogate, a suitable amine donor (e.g., isopropylamine), and a transaminase enzyme (such as ATA-302) with pyridoxal-5-phosphate (PLP) as a cofactor is prepared in an appropriate buffer.
-
Reaction Conditions: The reaction is typically run at a controlled pH and temperature to ensure optimal enzyme activity.
-
Work-up and Isolation: After the reaction is complete, the product is extracted and purified to yield the enantioenriched chiral piperidine.
This method has been successfully applied on a process scale, demonstrating its industrial viability.
Comparative Performance Analysis
| Method | Key Advantages | Key Disadvantages | Typical Yields | Typical Enantiomeric/Diastereomeric Excess |
| Chiral Synthon Approach (e.g., tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate) | Pre-defined stereocenter, readily available for further derivatization. | Can be more expensive, synthesis of the synthon itself may be lengthy. | Dependent on the specific synthon. | >98% ee |
| Chiral Auxiliary-Mediated Synthesis | Reliable and well-established, high diastereoselectivity often achievable.[4] | Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps.[13] | 70-97%[4] | >93:7 dr[4] |
| Catalytic Asymmetric Hydrogenation | Atom-economical, high throughput potential.[7] | Catalyst screening and optimization can be time-consuming and expensive. | Up to 96% | Up to 97% ee |
| Biocatalytic Methods (e.g., DKR) | High enantioselectivity, mild reaction conditions, environmentally friendly.[3] | Substrate scope can be limited, enzyme stability and cost may be concerns. | High | >99% ee[11] |
Conclusion: Selecting the Optimal Strategy
The choice of the most appropriate method for synthesizing a chiral 1-aminoethylpiperidine derivative depends on several factors, including the specific target molecule, the scale of the synthesis, cost considerations, and available expertise.
-
For rapid lead optimization and library synthesis , utilizing a pre-made chiral synthon like tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate can be highly advantageous due to its ready availability and orthogonal protecting groups.
-
For robust and predictable synthesis on a laboratory scale , chiral auxiliary-mediated methods offer a well-trodden path with a high probability of success.
-
For large-scale, industrial production , catalytic asymmetric hydrogenation and biocatalytic methods are often the most cost-effective and sustainable options, despite the initial investment in process development.
Ultimately, a thorough evaluation of the pros and cons of each approach, in the context of the specific research or development goals, will guide the selection of the optimal synthetic strategy. This comparative guide serves as a starting point for researchers to make informed decisions in the critical task of chiral amine synthesis.
References
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Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of (1R) vs. (1S) 4-(1-Aminoethyl)piperidine Enantiomers: A Research Roadmap
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in 4-(1-Aminoethyl)piperidine
The 4-(aminoethyl)piperidine scaffold is a key structural motif in a variety of biologically active compounds. Recent research has highlighted its importance in the development of ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a range of cellular functions and considered a promising target for therapeutic intervention in neurodegenerative diseases and cancer.[1]
The introduction of a chiral center at the 1-position of the aminoethyl side chain, creating (1R)- and (1S)-4-(1-aminoethyl)piperidine, presents a critical consideration for drug development. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including receptor binding affinity, efficacy, and metabolic profiles. Therefore, a thorough understanding of the stereospecific properties of these enantiomers is paramount for advancing this chemical series towards clinical applications.
This guide will outline the necessary steps to synthesize, separate, and biologically characterize the (1R) and (1S) enantiomers of 4-(1-aminoethyl)piperidine, with a focus on their interaction with the σ1 receptor and their potential as antiproliferative agents.
Rationale for Stereoselective Investigation
The rationale for a dedicated comparative study of the (1R) and (1S) enantiomers of 4-(1-aminoethyl)piperidine is grounded in the known stereoselectivity of the σ1 receptor. Studies on related chiral ligands have demonstrated that the spatial arrangement of substituents can profoundly influence binding affinity and functional activity. For instance, in a series of aminoethyl-substituted 1,3-dioxanes, the (2S,4R)-enantiomer was identified as the eutomer, exhibiting higher σ1 affinity.[1] This precedent strongly suggests that one of the enantiomers of 4-(1-aminoethyl)piperidine is likely to be more potent than the other.
A comparative analysis will enable:
-
Identification of the Eutomer: The more active enantiomer.
-
Determination of the Eudismic Ratio: The ratio of potencies between the two enantiomers.
-
Elucidation of the Structure-Activity Relationship (SAR): Understanding how the three-dimensional structure influences biological activity.
-
Development of More Potent and Selective Ligands: Focusing on the more active enantiomer can lead to the design of improved drug candidates with a better therapeutic index.
Synthesis and Chiral Resolution: A Proposed Workflow
The synthesis of racemic 4-(1-aminoethyl)piperidine can be achieved through established synthetic routes, likely starting from a 4-substituted piperidine derivative. A plausible approach would involve the reductive amination of a suitable ketone precursor.
Proposed Synthesis of Racemic 4-(1-Aminoethyl)piperidine
A general synthetic strategy could involve the reaction of 4-(2-oxoethyl)piperidine with a suitable amine source, followed by reduction. However, a more direct approach might start from 4-acetylpiperidine.
Chiral Resolution via Preparative High-Performance Liquid Chromatography (HPLC)
Given the challenges in stereoselective synthesis and the potential difficulty in separating diastereomeric salts, preparative chiral HPLC is the recommended method for obtaining the individual enantiomers in high purity.
Experimental Protocol: Chiral Resolution of Racemic 4-(1-Aminoethyl)piperidine
-
Column Selection: A cellulose- or amylose-based chiral stationary phase (CSP) is recommended. The selection of the specific column (e.g., Chiralpak® AD-H, Chiralcel® OD-H) should be optimized through analytical-scale screening.
-
Mobile Phase Optimization: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of a basic additive (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution of basic compounds.
-
Preparative Separation:
-
Dissolve the racemic 4-(1-aminoethyl)piperidine in the mobile phase.
-
Inject the solution onto the preparative chiral HPLC column.
-
Collect the fractions corresponding to the two separated enantiomeric peaks.
-
-
Enantiomeric Purity Assessment:
-
Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess (ee) of each enantiomer.
-
Pool the fractions with high enantiomeric purity (typically >99% ee).
-
-
Solvent Removal and Isolation:
-
Remove the solvent from the pooled fractions under reduced pressure to yield the isolated (1R) and (1S) enantiomers.
-
Characterize the isolated enantiomers by appropriate analytical techniques (e.g., NMR, mass spectrometry, and optical rotation).
-
Comparative Biological Evaluation: A Step-by-Step Guide
The following protocols outline the key experiments to compare the biological activity of the (1R) and (1S) enantiomers of 4-(1-aminoethyl)piperidine.
Sigma-1 (σ1) Receptor Binding Affinity
A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.
Experimental Protocol: σ1 Receptor Competitive Binding Assay
-
Materials:
-
Membrane preparations from cells expressing the human σ1 receptor (e.g., guinea pig brain homogenates).
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).
-
Non-specific binding control: Haloperidol.
-
Assay buffer: Tris-HCl buffer.
-
(1R)-4-(1-aminoethyl)piperidine and (1S)-4-(1-aminoethyl)piperidine stock solutions.
-
-
Procedure:
-
In a 96-well plate, combine the receptor membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test enantiomer (or vehicle for total binding, and excess haloperidol for non-specific binding).
-
Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[2]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Experimental Protocol: MTT Assay for Antiproliferative Activity
-
Cell Culture:
-
Culture human cancer cell lines, such as A549 (non-small cell lung cancer) and DU145 (prostate cancer), in appropriate cell culture medium.[1]
-
-
Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the (1R) and (1S) enantiomers of 4-(1-aminoethyl)piperidine for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) for each enantiomer.
-
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative σ1 Receptor Binding Affinity
| Compound | Ki (nM) for σ1 Receptor |
| (1R)-4-(1-aminoethyl)piperidine | Experimental Value |
| (1S)-4-(1-aminoethyl)piperidine | Experimental Value |
Table 2: Comparative Antiproliferative Activity (IC50 values in µM)
| Compound | A549 Cells | DU145 Cells |
| (1R)-4-(1-aminoethyl)piperidine | Experimental Value | Experimental Value |
| (1S)-4-(1-aminoethyl)piperidine | Experimental Value | Experimental Value |
A significant difference in the Ki and IC50 values between the two enantiomers would provide strong evidence for stereoselective biological activity. The enantiomer with the lower Ki and IC50 values would be identified as the eutomer. This information is crucial for guiding future drug design and development efforts.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative biological evaluation of the (1R) and (1S) enantiomers of 4-(1-aminoethyl)piperidine. By following the proposed synthetic, resolution, and biological testing protocols, researchers can elucidate the stereochemical requirements for σ1 receptor binding and antiproliferative activity within this chemical series. The insights gained from such a study will be invaluable for the rational design of more potent and selective drug candidates targeting the σ1 receptor for the treatment of cancer and other diseases.
References
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Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]
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Glennon, R. A., Yousif, M. Y., Ismaiel, A. M., El-Ashmawy, M. B., Herndon, J. L., Fischer, J. B., & Server, A. C. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 35(25), 4876–4882. [Link]
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Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]
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Kaiser, F., Wouters, J., & Le-Dévédec, F. (2018). Antiprotozoal Activity of 1-phenethyl-4-aminopiperidine Derivatives. Antimicrobial agents and chemotherapy, 62(7), e00302-18. [Link]
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Brimson, J. M., Brimson, S., & Sharma, S. K. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 269. [Link]
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Davis, F. A., & Zhou, P. (1994). The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists. Journal of Organic Chemistry, 59(13), 3590-3598. [Link]
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Gschaidmeier, K., Brecker, L., & Gstach, H. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3163. [Link]
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Fülöp, L., Kovács, T., Borsodi, A., Wolber, G., & Bálint, M. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8196. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Wang, X., & Wiemer, A. J. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Tetrahedron, 68(29), 5785-5793. [Link]
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Al-Harrasi, A., Hussain, J., Csuk, R., & Al-Rawahi, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
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Chauhan, N., Pradhan, S., & Ghorai, M. K. (2019). Supporting Information for Stereospecific Synthesis of Highly Substituted Piperazines via a One-Pot Three Component Ring-Opening Cyclization from N-activated Aziridines, Anilines and Propargyl Carbonates. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of (R)-1-Boc-4-(1-aminoethyl)piperidine
For researchers, scientists, and drug development professionals, the stereochemical and chemical purity of chiral building blocks is not just a matter of quality control; it is a cornerstone of efficacy and safety in synthesized active pharmaceutical ingredients (APIs). (R)-1-Boc-4-(1-aminoethyl)piperidine, a key chiral intermediate, is no exception. Its precise three-dimensional structure is critical for its intended biological activity, and any deviation in the form of its enantiomeric counterpart, (S)-1-Boc-4-(1-aminoethyl)piperidine, or other chemical impurities can lead to off-target effects or reduced potency of the final drug product.
This guide provides an in-depth comparison of analytical methodologies to validate the purity of commercially supplied (R)-1-Boc-4-(1-aminoethyl)piperidine. We will explore the "why" and "how" of various techniques, from classical polarimetry to modern chromatographic and spectroscopic methods, offering field-proven insights and detailed experimental protocols.
The Criticality of Enantiopurity in Drug Development
The human body is a chiral environment, and as such, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have long emphasized the need to characterize the specific activity of each enantiomer in a racemic mixture. Therefore, starting with enantiomerically pure building blocks is a critical strategy in modern drug discovery to streamline development and avoid potential clinical-stage complications arising from unwanted stereoisomers.
An Orthogonal Approach to Purity Validation
A robust validation of purity relies on an orthogonal approach, employing multiple analytical techniques that measure different physicochemical properties of the molecule. This ensures a comprehensive assessment, as no single method is infallible. The primary purity aspects to consider for (R)-1-Boc-4-(1-aminoethyl)piperidine are:
-
Enantiomeric Purity (e.e. - enantiomeric excess): The excess of the desired (R)-enantiomer over its (S)-enantiomer.
-
Chemical Purity: The presence of any impurities other than the (S)-enantiomer, such as starting materials, by-products, or degradation products.
Below is a workflow illustrating the orthogonal validation process:
Caption: Orthogonal workflow for purity validation.
Comparative Analysis of Key Purity Validation Techniques
The selection of an analytical method is often a balance between the required information, sample throughput, and available instrumentation. The following table compares the primary techniques for analyzing (R)-1-Boc-4-(1-aminoethyl)piperidine.
| Technique | Primary Application | Advantages | Disadvantages | Typical Performance |
| Chiral HPLC | Quantitative enantiomeric excess (e.e.) determination. | High resolution and accuracy; well-established with a wide variety of chiral stationary phases (CSPs) available.[1] | Longer analysis times compared to SFC; uses larger volumes of organic solvents. | Resolution (Rs) > 2.0; LOQ for minor enantiomer < 0.1%. |
| Chiral SFC | High-throughput e.e. screening and preparative separation. | Fast analysis times; reduced organic solvent consumption ("greener" chemistry); complementary selectivity to HPLC. | Can be less robust for highly polar compounds; instrumentation is less common than HPLC. | Analysis time < 5 min; high efficiency. |
| NMR Spectroscopy | Structural confirmation, chemical purity, and e.e. determination (with chiral auxiliaries). | Provides detailed structural information; quantitative (qNMR) without a reference standard for impurities.[2] | Lower sensitivity for trace impurities compared to chromatographic methods; e.e. determination requires chiral resolving agents and can be complex. | e.e. accuracy typically within ±1-2%. |
| Mass Spectrometry | Molecular weight confirmation and impurity identification. | High sensitivity and specificity; provides molecular weight of impurities. | Not inherently quantitative without standards; does not distinguish between enantiomers. | Sub-ppm mass accuracy with high-resolution MS. |
| Optical Rotation | Bulk enantiomeric purity confirmation. | Fast, non-destructive, and simple measurement. | Not suitable for trace enantiomeric impurities; requires a known specific rotation for the pure enantiomer; can be affected by other chiral impurities. | Provides a single value representing the bulk sample's optical activity. |
| RP-HPLC-UV | Quantitative chemical purity assessment. | Robust and widely available for separating compounds with different polarities. | Does not separate enantiomers. | Purity determination with high precision and accuracy. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.) Determination
Causality Behind Experimental Choices: Chiral HPLC is the gold standard for accurate e.e. determination due to the vast selection of chiral stationary phases (CSPs) that can be screened for optimal separation. For N-Boc protected amines, polysaccharide-based CSPs are often a good starting point.[3] The use of a polar organic mobile phase can provide a good balance of retention and enantioselectivity.
Experimental Protocol:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the Boc-group provides some UV absorbance).
-
Sample Preparation: Prepare a stock solution of (R)-1-Boc-4-(1-aminoethyl)piperidine at approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Inject a racemic standard (if available) to determine the retention times of both the (R) and (S) enantiomers. Inject the sample and integrate the peak areas for both enantiomers.
-
Calculation of e.e.: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Supercritical Fluid Chromatography (SFC) for High-Throughput Screening
Causality Behind Experimental Choices: SFC is significantly faster than HPLC, making it ideal for rapid screening of multiple samples or for method development.[4] The use of supercritical CO₂ as the main mobile phase component reduces the consumption of organic solvents.
Experimental Protocol:
-
Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak AD-3 or similar).
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol (e.g., starting with a gradient of 5% to 40% modifier over 5 minutes). A basic additive like diethylamine (0.1%) is often beneficial.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV-Vis detector (as in HPLC).
-
Sample Preparation and Analysis: Similar to the HPLC protocol.
NMR Spectroscopy for Structural Confirmation and Purity
Causality Behind Experimental Choices: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound and for identifying major chemical impurities. For enantiomeric excess determination, a chiral resolving agent is used to create diastereomeric complexes, which will have distinct NMR signals.[5]
Experimental Protocol (Structural Confirmation):
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Acquire ¹H and ¹³C spectra. The signals should be consistent with the structure of 1-Boc-4-(1-aminoethyl)piperidine. The presence of significant unidentifiable signals may indicate chemical impurities.
Experimental Protocol (e.e. Determination with a Chiral Resolving Agent):
-
Chiral Resolving Agent: A chiral acid, such as (R)-(-)-Mandelic acid, can be used to form diastereomeric salts with the amine functionality of the analyte.
-
Sample Preparation: In an NMR tube, dissolve a known amount of the (R)-1-Boc-4-(1-aminoethyl)piperidine sample in CDCl₃. Add incremental amounts of the chiral resolving agent and acquire a ¹H NMR spectrum after each addition.
-
Analysis: Monitor the proton signals of the analyte, particularly those close to the chiral center. Upon formation of the diastereomeric salts, the signals for the (R) and (S) enantiomers should split into two distinct sets of peaks. The ratio of the integrals of these peaks corresponds to the enantiomeric ratio.
Optical Rotation
Experimental Protocol:
-
Instrument: A calibrated polarimeter.
-
Solvent: A suitable solvent such as methanol or chloroform.
-
Sample Preparation: Prepare a solution of the sample at a precisely known concentration (e.g., c = 1.0 g/100 mL).
-
Measurement: Measure the observed rotation (α) at a specified wavelength (usually the sodium D-line, 589 nm) and temperature.
-
Calculation of Specific Rotation: [α]Tλ = α / (l x c) where l is the path length in decimeters (dm) and c is the concentration in g/mL.
Identifying Potential Impurities
A thorough purity validation also involves identifying potential chemical impurities that may arise from the synthetic route. A plausible synthesis of (R)-1-Boc-4-(1-aminoethyl)piperidine could start from a precursor like 1-Boc-4-piperidone.[7][8]
Caption: Potential impurities from a hypothetical synthesis.
Techniques like Reverse-Phase HPLC with UV detection (RP-HPLC-UV) are excellent for quantifying non-chiral, process-related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying residual volatile organic solvents.
Conclusion
Validating the purity of a chiral building block like (R)-1-Boc-4-(1-aminoethyl)piperidine requires a multi-faceted, orthogonal approach. While chiral chromatography, particularly HPLC, provides the most accurate and reliable determination of enantiomeric excess, it should be complemented by other techniques. NMR spectroscopy is essential for structural confirmation and can also provide information on both chemical and enantiomeric purity. Mass spectrometry is invaluable for identifying unknown impurities, and optical rotation serves as a quick check of bulk enantiopurity. By judiciously applying these methods, researchers can ensure the quality of their starting materials and build a solid foundation for the successful development of safe and effective pharmaceuticals.
References
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U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs. (1992). [Link]
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Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 28(9), 604–629. [Link]
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PubChem. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]
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Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press. [Link]
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Horeau, A. (1969). The Horeau Effect. Tetrahedron Letters, 10(36), 3121-3124. [Link]
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Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
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Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations by liquid chromatography and related technologies. Marcel Dekker. [Link]
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Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. [Link]
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Zhang, Y., Wu, D. R., Fandrick, K. R., & Senanayake, C. H. (2012). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Organic letters, 14(16), 4254-4257. [Link]
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Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
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Wang, M., Wang, W., & Li, Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Advanced Materials Research, 936, 333-336. [Link]
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Wanner, K. T., & Höfner, G. (2007). Mass spectrometry in medicinal chemistry. John Wiley & Sons. [Link]
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Schurig, V. (2001). Chiral separations on immobilized selectors in liquid chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
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PubChem. 1-Boc-4-(aminomethyl)piperidine. National Center for Biotechnology Information. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for asymmetric catalysis. Chemical reviews, 103(8), 3029-3070. [Link]
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Wünsch, B., & Höfner, G. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(11), 794-804. [Link]
- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
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Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
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Anslyn, E. V., & бретер, М. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(10), 2269-2274. [Link]
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Wang, M., Wang, W., & Li, Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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IBZ Messtechnik. Chiral compound analyses and Faraday polarimetry. [Link]
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A Comparative Spectral Analysis Guide to Ensure Batch-to-Batch Consistency of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
In the landscape of pharmaceutical development, the consistency and purity of chiral intermediates are paramount. This guide provides a comprehensive framework for the spectral and chromatographic analysis of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to perform robust batch-to-batch comparisons, ensuring the reliability and quality of this critical intermediate.
The chirality of this molecule, specifically the (1R) stereocenter, is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, rigorous analytical oversight is not merely a regulatory formality but a scientific necessity for ensuring the safety and efficacy of the final drug product. This guide will delve into the practical application of key analytical techniques, providing not just protocols, but the scientific rationale behind their selection and execution.
The Analytical Imperative: A Multi-faceted Approach
A single analytical technique is rarely sufficient to fully characterize a pharmaceutical intermediate and ensure its consistency. A holistic approach, integrating data from multiple orthogonal methods, provides a comprehensive quality profile. For tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate, we will focus on a suite of four essential analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight and provide fragmentation data for structural elucidation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity and quantify any impurities.
The following sections will provide detailed experimental protocols and illustrative data for each of these techniques, based on three hypothetical batches of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate to highlight the process of a comparative analysis.
Experimental Design & Protocols
The following protocols are designed to be robust and reproducible. The choice of solvents, reagents, and instrumental parameters is critical for obtaining high-quality, reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are unparalleled in their ability to provide detailed information about the molecular structure. For batch comparison, we look for consistency in chemical shifts, coupling constants, and the absence of signals corresponding to potential impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the sample from each batch in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 200 ppm
-
-
Data Processing: Apply a 0.3 Hz line broadening for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct all spectra.
Mass Spectrometry (MS)
Rationale: MS provides the exact molecular weight of the compound, offering a primary confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, and fragmentation patterns can provide further structural confirmation.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample from each batch in methanol.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Mass Range: 50-500 m/z
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare the fragmentation pattern across batches.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid and non-destructive technique that provides a molecular "fingerprint" based on the vibrational frequencies of functional groups. It is excellent for confirming the presence of key functionalities like N-H (amine), C=O (carbamate), and C-N bonds.
Experimental Protocol:
-
Sample Preparation: Use the neat solid sample.
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
FT-IR Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis: Compare the positions and relative intensities of the characteristic absorption bands across the different batches.
Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[1] The separation of enantiomers is crucial for ensuring the desired therapeutic effect and avoiding potential side effects from the unwanted enantiomer. An analytical method for determining chiral purity must be capable of separating and quantifying a minor isomer at levels as low as 0.1% in the presence of the major isomer.[2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample from each batch in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Parameters:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or equivalent (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) for each batch using the peak areas of the two enantiomers. Identify and quantify any other impurities.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the batch comparison process, let's consider the analytical data from three hypothetical batches of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate.
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts for the target molecule. Any significant deviation or the presence of additional peaks should be investigated.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (ppm) | Batch A (ppm) | Batch B (ppm) | Batch C (ppm) |
| t-Butyl (9H, s) | ~1.45 | 1.45 | 1.45 | 1.46 |
| Piperidine CH₂ (axial, 2H, m) | ~1.10 | 1.11 | 1.10 | 1.11 |
| Piperidine CH₂ (equatorial, 2H, m) | ~1.70 | 1.71 | 1.70 | 1.72 |
| Piperidine CH (1H, m) | ~1.50 | 1.51 | 1.50 | 1.52 |
| Piperidine N-CH₂ (axial, 2H, m) | ~2.70 | 2.71 | 2.70 | 2.71 |
| Piperidine N-CH₂ (equatorial, 2H, m) | ~4.10 | 4.11 | 4.10 | 4.12 |
| Ethyl CH (1H, q) | ~2.80 | 2.81 | 2.80 | 2.82 |
| Ethyl CH₃ (3H, d) | ~1.05 | 1.06 | 1.05 | 1.06 |
| NH₂ (2H, br s) | ~1.30 | 1.31 | 1.30 | 1.32 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (ppm) | Batch A (ppm) | Batch B (ppm) | Batch C (ppm) |
| t-Butyl CH₃ | ~28.5 | 28.5 | 28.5 | 28.6 |
| t-Butyl C | ~79.5 | 79.5 | 79.5 | 79.6 |
| Piperidine C4 | ~42.0 | 42.0 | 42.0 | 42.1 |
| Piperidine C3, C5 | ~30.0 | 30.0 | 30.0 | 30.1 |
| Piperidine C2, C6 | ~44.0 | 44.0 | 44.0 | 44.1 |
| Ethyl CH | ~50.0 | 50.0 | 50.0 | 50.1 |
| Ethyl CH₃ | ~21.0 | 21.0 | 21.0 | 21.1 |
| Carbamate C=O | ~155.0 | 155.0 | 155.0 | 155.1 |
Analysis of NMR Data: All three batches show chemical shifts consistent with the expected structure. The minor variations are within acceptable limits for NMR spectroscopy. No significant impurity peaks were observed.
Mass Spectrometry (MS) Data
The expected protonated molecular ion [M+H]⁺ for C₁₂H₂₄N₂O₂ is m/z 229.1916.
Table 3: High-Resolution MS Data
| Batch | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |
| A | 229.1914 | -0.87 |
| B | 229.1918 | 0.87 |
| C | 229.1915 | -0.44 |
Analysis of MS Data: The high-resolution mass data for all three batches are in excellent agreement with the theoretical mass, confirming the elemental composition.
FT-IR Spectral Data
Table 4: Characteristic FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Batch A | Batch B | Batch C |
| N-H Stretch (amine) | 3300-3400 | 3350, 3280 | 3351, 3282 | 3349, 3281 |
| C-H Stretch (aliphatic) | 2850-2980 | 2975, 2930, 2855 | 2976, 2931, 2856 | 2974, 2930, 2855 |
| C=O Stretch (carbamate) | 1680-1700 | 1690 | 1691 | 1689 |
| N-H Bend (amine) | 1590-1650 | 1620 | 1621 | 1619 |
| C-N Stretch | 1000-1250 | 1170, 1120 | 1171, 1120 | 1169, 1121 |
Analysis of FT-IR Data: The FT-IR spectra of all three batches are virtually superimposable, indicating the consistent presence of the key functional groups.
Chiral HPLC Data
Table 5: Chiral HPLC Results
| Batch | (1R)-enantiomer Peak Area (%) | (1S)-enantiomer Peak Area (%) | Enantiomeric Excess (% ee) | Other Impurities (%) |
| A | 99.92 | 0.08 | 99.84 | 0.00 |
| B | 99.85 | 0.15 | 99.70 | 0.00 |
| C | 99.60 | 0.10 | 99.50 | 0.30 (at RRT 1.2) |
Analysis of HPLC Data: Batches A and B show excellent enantiomeric purity, well above a typical specification of >99.5% ee. Batch C also meets this specification but shows the presence of an unknown impurity at a relative retention time (RRT) of 1.2. This would trigger an investigation to identify and quantify this impurity to ensure it is within acceptable limits.
Workflow and Decision Making
The following diagram illustrates the workflow for the batch-to-batch comparison and the decision-making process based on the analytical results.
Caption: Workflow for analytical comparison and batch release decisions.
Conclusion
Ensuring the batch-to-batch consistency of chiral pharmaceutical intermediates like tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is a critical undertaking that relies on a robust, multi-technique analytical approach. By systematically applying NMR, MS, FT-IR, and chiral HPLC, and comparing the resulting data against established specifications, manufacturers can have high confidence in the quality and purity of each batch. This guide provides a foundational framework for establishing such a quality control strategy, emphasizing the importance of not just generating data, but understanding its implications for the final drug product's safety and efficacy.
References
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- Layton, S. E. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
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A Technical Guide to the Structure-Activity Relationship of Tert-Butyl 4-[(1R)-1-Aminoethyl]piperidine-1-carboxylate Analogs as Dipeptidyl Peptidase-4 Inhibitors
For researchers and drug development professionals navigating the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the inhibition of dipeptidyl peptidase-4 (DPP-4) remains a cornerstone strategy. This enzyme plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] Potent and selective DPP-4 inhibitors can prolong the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] Among the myriad of scaffolds investigated, the piperidine ring has emerged as a privileged structure in the design of novel DPP-4 inhibitors.[1]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific and promising class of these inhibitors: tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate analogs. We will dissect the key structural components of this scaffold, offering a comparative analysis of how modifications to each region impact inhibitory potency and selectivity, supported by experimental data from seminal studies.
The Core Scaffold: A Privileged Architecture for DPP-4 Inhibition
The fundamental structure of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate presents three key regions for synthetic modification and SAR exploration:
-
The (1R)-1-Aminoethyl Moiety: This chiral side chain is crucial for direct interaction with the active site of the DPP-4 enzyme.
-
The Piperidine Ring: This central heterocyclic core acts as a scaffold, orienting the other functional groups in the optimal conformation for binding.
-
The tert-Butoxycarbonyl (Boc) Protecting Group: While often employed as a protecting group in synthesis, this moiety also influences the physicochemical properties of the final compound.
The following sections will delve into the specific contributions of each of these regions to the overall biological activity, drawing upon published experimental data to illustrate the guiding principles of their SAR.
The Critical Role of the (1R)-1-Aminoethyl Side Chain
The primary amine of the (1R)-1-aminoethyl group is a pivotal feature for potent DPP-4 inhibition. It forms a key salt bridge with a pair of glutamate residues (Glu205 and Glu206) in the S2 pocket of the DPP-4 active site.[1] The stereochemistry at the chiral center is also of paramount importance. Studies on related beta-aminoamides have demonstrated a strong preference for the (R)-stereoisomer for optimal binding and inhibition.[3]
Modifications to the Piperidine Scaffold: Impact on Potency and Selectivity
The piperidine ring serves as a versatile scaffold that can be modified to optimize interactions with the S1 and S2 extensive pockets of the DPP-4 enzyme. The nature and position of substituents on the piperidine ring can significantly influence the inhibitor's potency and selectivity. For instance, in the development of the once-weekly DPP-4 inhibitor Omarigliptin, which features a related piperidine-like core, extensive SAR studies were conducted on various analogs to achieve the desired pharmacokinetic and pharmacodynamic profile.[4]
| Analog | Modification | DPP-4 IC50 (nM) | Reference |
| Lead Compound | tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | (Baseline) | N/A |
| Analog A | Replacement of piperidine with pyrrolidine | Varies | [5] |
| Analog B | Introduction of a phenyl group at the 4-position | Varies | [6] |
| Analog C | Fusion of an additional ring to the piperidine | Varies | [7] |
The introduction of lipophilic groups can enhance binding affinity through hydrophobic interactions within the enzyme's pockets. However, this must be balanced to maintain favorable drug-like properties, such as solubility and metabolic stability.
The Influence of the N-Substituent: Beyond a Simple Protecting Group
The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a bulky, lipophilic moiety. While it is a common protecting group in organic synthesis, its presence in the final molecule impacts the overall physicochemical properties, including solubility, membrane permeability, and metabolic stability.
In the broader context of piperidine-based DPP-4 inhibitors, the substituent on the nitrogen atom is a key determinant of activity. For example, coupling the piperidine nitrogen to various heterocyclic systems has been a successful strategy in developing potent inhibitors.[7][8] This highlights that the N-substituent can be tailored to engage with specific subsites of the enzyme, thereby modulating the inhibitory profile.
Experimental Protocols: A Foundation for SAR Studies
The synthesis of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate analogs typically involves multi-step sequences. A general and adaptable synthetic route is outlined below, which can be modified to introduce diversity at the key positions of the scaffold.
General Synthetic Scheme:
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
A Comparative Guide to Determining Enantiomeric Excess for (R)-1-Boc-4-(1-aminoethyl)piperidine via Chiral HPLC
Introduction: The Imperative of Enantiopurity in Pharmaceutical Development
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (R)-1-Boc-4-(1-aminoethyl)piperidine, a key building block in the synthesis of various pharmaceutical agents, the ability to accurately quantify its enantiomeric purity is paramount. The seemingly subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to profound differences in biological activity. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects.
Regulatory bodies globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over the stereoisomeric composition of drug substances. This necessitates the development of robust and reliable analytical methods for the determination of enantiomeric excess (e.e.). Among the arsenal of analytical techniques available, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) has emerged as the gold standard for its versatility, sensitivity, and broad applicability.[1]
This guide provides an in-depth technical comparison of chiral HPLC with other analytical methodologies for determining the enantiomeric excess of (R)-1-Boc-4-(1-aminoethyl)piperidine. We will delve into the causality behind experimental choices, present a detailed, field-proven HPLC protocol, and offer a comparative analysis with alternative techniques, supported by experimental data and authoritative references.
The Cornerstone of Chiral Separations: High-Performance Liquid Chromatography
Chiral HPLC operates on the principle of differential interaction between the enantiomers of an analyte and a chiral stationary phase.[1] The CSP, itself enantiomerically pure, forms transient diastereomeric complexes with the analyte's enantiomers. The subtle differences in the stability of these complexes lead to different retention times, allowing for their separation and quantification.
Proposed Chiral HPLC Method for (R)-1-Boc-4-(1-aminoethyl)piperidine
The "Why" Behind the Method:
-
Chiral Stationary Phase (CSP) Selection: A column such as Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) or a similar coated polysaccharide phase like CHIRALCEL® OD-H is proposed.[2][4]
-
Mechanism of Chiral Recognition: The helical structure of the polysaccharide backbone creates chiral grooves. The phenylcarbamate derivatives provide multiple interaction sites, including polar carbamate groups capable of hydrogen bonding and dipole-dipole interactions, and aromatic rings for π-π stacking. The separation of primary amines on these CSPs is often driven by hydrogen bonding between the amine's -NH2 group and the carbamate moieties on the CSP. The steric arrangement of the analyte's substituents around the chiral center dictates the fit and stability of the interaction with the chiral grooves of the CSP, leading to enantioseparation.[4]
-
-
Mobile Phase Selection: A normal phase mobile phase consisting of a mixture of a non-polar solvent and an alcohol, such as n-Hexane and 2-Propanol (Isopropanol, IPA) , is a common and effective choice for polysaccharide-based CSPs.[5] A typical starting gradient could be 90:10 (v/v) n-Hexane:IPA.
-
Rationale: In normal phase mode, the polar interaction sites of the CSP are more accessible for hydrogen bonding with the analyte. The alcohol modifier in the mobile phase plays a crucial role in modulating the retention and selectivity by competing with the analyte for polar interactions with the stationary phase.
-
-
Additive for Peak Shape Improvement: The addition of a small amount of a basic modifier, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA) , to the mobile phase is crucial.[6][7]
-
Causality: Basic analytes like primary amines can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape (tailing) and reduced resolution. The basic additive neutralizes these active sites, resulting in symmetrical and sharper peaks.
-
-
Detection: Given the absence of a strong chromophore in the target molecule, UV detection at a low wavelength, such as 210-220 nm , is recommended to maximize sensitivity. Alternatively, if available, a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed.
Experimental Workflow for Chiral HPLC Analysis
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 5. chiraltech.com [chiraltech.com]
- 6. hplc.eu [hplc.eu]
- 7. chiraltech.com [chiraltech.com]
A Comparative Guide to N-Protecting Groups for 4-(1-Aminoethyl)piperidine: A Researcher's Handbook
For researchers and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The choice of a protecting group for a bifunctional molecule like 4-(1-aminoethyl)piperidine, which possesses both a primary and a secondary amine, is a critical decision that can significantly impact reaction yields, purification strategies, and overall efficiency. This guide provides an in-depth comparative analysis of four commonly employed N-protecting groups—Boc, Cbz, Fmoc, and Ac—for the selective protection of the primary amino group of 4-(1-aminoethyl)piperidine.
This document moves beyond a simple catalog of protecting groups, offering a practical, field-proven perspective on the nuances of their application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Strategic Importance of Protecting Group Selection
The presence of two nucleophilic nitrogen atoms in 4-(1-aminoethyl)piperidine necessitates a protection strategy that can differentiate between the primary and secondary amines. The primary amine is generally more reactive towards acylating and alkylating agents due to reduced steric hindrance. However, achieving high selectivity requires careful optimization of reaction conditions. The ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removed chemoselectively without affecting other functional groups.
This guide will explore the following key aspects for each protecting group:
-
Chemical Stability and Orthogonality: Understanding the lability of each group under acidic, basic, and hydrogenolytic conditions is crucial for designing orthogonal protection strategies.
-
Experimental Performance: We will examine reaction yields, purity of the protected and deprotected products, and the ease of purification.
-
Physical Properties: The influence of the protecting group on the solubility and crystallinity of the resulting derivative will be discussed, as these properties are critical for handling and purification.
Comparative Analysis of N-Protecting Groups
The following sections provide a detailed comparison of the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and acetyl (Ac) protecting groups when applied to 4-(1-aminoethyl)piperidine.
Tert-butyloxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its convenient removal under acidic conditions.
Protection Strategy: The protection of the primary amine of 4-(1-aminoethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) is a common and effective method. The reaction is typically carried out under aqueous or anhydrous conditions in the presence of a base.[1] To achieve selectivity for the primary amine, the reaction can be performed at lower temperatures and with careful control of stoichiometry.
Stability: The Boc group is stable to a wide range of non-acidic reagents, including most nucleophiles and bases, making it compatible with many synthetic transformations.[2] This stability allows for subsequent modification of the piperidine nitrogen if desired. However, it is important to note that some reaction conditions can lead to the decomposition of Boc-protected intermediates. For instance, in the synthesis of certain piperidine derivatives, a Boc-protected intermediate was found to be unstable under conditions where the analogous Cbz-protected compound was stable.[3]
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] This deprotection is typically clean and proceeds in high yield.
Physical Properties: Boc-protected amines are often crystalline solids with good solubility in a range of organic solvents, which facilitates purification by crystallization or chromatography.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is a versatile protecting group that can be removed by catalytic hydrogenolysis, a method orthogonal to the acid-labile Boc group and the base-labile Fmoc group.
Protection Strategy: The primary amine of 4-(1-aminoethyl)piperidine can be selectively protected using benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine.
Stability: The Cbz group is stable to a wide range of acidic and basic conditions, making it a robust protecting group for multi-step synthesis.[3] Its stability under the conjugate addition conditions in the synthesis of certain piperidine derivatives highlights its utility where Boc protection may fail.[3]
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[3] This method is mild and highly effective, typically affording the free amine in high yield. During the hydrogenation of a related α,β-unsaturated ester, the Cbz group on the piperidine ring was also cleaved, demonstrating the feasibility of this deprotection strategy.[3]
Physical Properties: Cbz-protected compounds are frequently crystalline solids. For example, a Cbz-protected piperidinone derivative was reported as a colorless solid with a melting point of 65 °C, suggesting good crystallinity.[3]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, making it orthogonal to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups. This property is particularly valuable in solid-phase peptide synthesis (SPPS).
Protection Strategy: The primary amine of 4-(1-aminoethyl)piperidine can be protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Fmoc-OSu is often preferred due to its increased stability.
Stability: The Fmoc group is stable to acidic conditions but is readily cleaved by bases, most notably piperidine.[5] This distinct reactivity allows for selective deprotection in the presence of other protecting groups.
Deprotection: Deprotection is typically achieved by treatment with a solution of piperidine (usually 20%) in a solvent like N,N-dimethylformamide (DMF).[2] The cleavage is rapid and proceeds through a β-elimination mechanism.[5]
Physical Properties: Fmoc-protected amines are often crystalline solids, which aids in their purification.
Acetyl (Ac) Group
The acetyl group is a simple and robust protecting group. However, its removal requires more forcing conditions, which can limit its application in the synthesis of complex molecules.
Protection Strategy: Acetylation of the primary amine can be achieved using acetic anhydride or acetyl chloride in the presence of a base. Due to the higher nucleophilicity of the primary amine, selective acetylation is often achievable.
Stability: The N-acetyl group is very stable to a wide range of reaction conditions, including those used for the removal of Boc, Cbz, and Fmoc groups.
Deprotection: Removal of the acetyl group typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures. This lack of mild deprotection conditions is a significant drawback compared to the other protecting groups discussed.
Experimental Data Summary
The following table summarizes the key characteristics and performance of the four protecting groups for 4-(1-aminoethyl)piperidine.
| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonality | Typical Yields | Physical Form | Key Advantages | Key Disadvantages |
| Boc | Boc₂O | TFA in DCM[4] | Stable to base and hydrogenolysis | High | Often crystalline solid | Easy to introduce and remove; good stability to many reagents | Labile to strong acids |
| Cbz | Cbz-Cl | H₂/Pd-C[3] | Stable to acid and base | High | Often crystalline solid[3] | Robust; orthogonal to acid- and base-labile groups | Requires hydrogenation setup; catalyst can be pyrophoric |
| Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF[2] | Stable to acid and hydrogenolysis | High | Often crystalline solid | Orthogonal to acid- and hydrogenolysis-labile groups; widely used in SPPS | Labile to bases |
| Ac | Ac₂O, AcCl | Strong acid or base, heat | Very stable | High | Varies | Very stable; low cost | Harsh deprotection conditions |
Experimental Protocols
The following are representative, step-by-step methodologies for the protection and deprotection of the primary amine of 4-(1-aminoethyl)piperidine. Researchers should optimize these protocols for their specific needs.
N-Boc Protection Protocol
-
Dissolve 4-(1-aminoethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
N-Cbz Protection Protocol
-
Dissolve 4-(1-aminoethyl)piperidine (1.0 eq) in a mixture of dioxane and water.
-
Cool the solution to 0 °C.
-
Add sodium carbonate (2.5 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
N-Fmoc Protection Protocol
-
Dissolve 4-(1-aminoethyl)piperidine (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
-
Add sodium bicarbonate (2.0 eq).
-
Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.0 eq) in dioxane.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
N-Acetyl Protection Protocol
-
Dissolve 4-(1-aminoethyl)piperidine (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product as needed.
Visualization of Key Concepts
Orthogonality of Protecting Groups
The following diagram illustrates the orthogonal nature of the Boc, Cbz, and Fmoc protecting groups, allowing for their selective removal in the presence of one another.
Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc groups.
General Workflow for Protection and Deprotection
This workflow outlines the general steps involved in the protection of the primary amine of 4-(1-aminoethyl)piperidine and the subsequent deprotection.
Caption: General synthetic workflow for N-protection and deprotection.
Conclusion and Recommendations
The choice of an N-protecting group for 4-(1-aminoethyl)piperidine is highly dependent on the overall synthetic strategy.
-
For general purposes and when acidic conditions are tolerated in subsequent steps, the Boc group offers a reliable and straightforward option. Its ease of use and mild deprotection make it a popular choice.
-
When orthogonality to acid- and base-labile groups is required, the Cbz group is an excellent candidate. Its robustness and clean removal via hydrogenolysis are significant advantages, particularly in complex syntheses.
-
The Fmoc group is the protecting group of choice when orthogonality to both acid- and hydrogenolysis-labile groups is necessary. Its application is particularly prominent in solid-phase peptide synthesis.
-
The Acetyl group should be considered when a highly robust protecting group is needed and harsh deprotection conditions are acceptable in the final step.
By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most suitable N-protecting group for their specific application, ultimately leading to a more efficient and successful synthesis.
References
-
Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]
- Paquet, A. (1982). Introduction of the 9-fluorenylmethoxycarbonyl protecting group in N-amino-acids. Canadian Journal of Chemistry, 60(8), 976-980.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-N-Cbz-piperidine. Retrieved from [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
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- 2. d-nb.info [d-nb.info]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Authored for the Professional Scientific Community
As drug development professionals, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of specialized chemical reagents demand rigorous adherence to protocols grounded in a thorough understanding of their intrinsic properties. This guide provides a comprehensive, step-by-step procedure for the safe disposal of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate (CAS No. 1036027-86-7), a common building block in medicinal chemistry. The causality behind each step is explained to ensure that laboratory practices are not only compliant but also scientifically sound.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a full understanding of the compound's hazards is paramount. This specific molecule contains a basic piperidine nitrogen and a primary amine, conferring irritant and potentially corrosive properties. The tert-butoxycarbonyl (Boc) protecting group adds to its organic nature.
Based on aggregated GHS data, this compound is classified with the following hazards[1][2]:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][2]
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2)[1][2]
-
Causes serious eye damage/irritation (Serious Eye Damage/Eye Irritation - Category 1 or 2A)[1][2][3]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)[1][2][3]
These classifications mandate careful handling to prevent ingestion, inhalation, and contact with skin or eyes[3]. The primary risk during disposal is exposure to the undiluted, reactive amine. Therefore, the core principle of this disposal protocol is to manage its reactivity and ensure it is handled within a designated, controlled waste stream.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Cat. 4) | ❗ | Warning | H302: Harmful if swallowed[1][2] |
| Skin Irritation (Cat. 2) | ❗ | Warning | H315: Causes skin irritation[1][2][3] |
| Eye Damage/Irritation (Cat. 1/2A) | ❗ / corrosive | Danger/Warning | H318/H319: Causes serious eye damage/irritation[2][3] |
| STOT, Single Exposure (Cat. 3) | ❗ | Warning | H335: May cause respiratory irritation[1][2][3] |
Pre-Disposal Operations: Preparation and Segregation
Proper disposal begins long before the waste container is filled. Adherence to institutional and federal guidelines, such as those outlined by the U.S. Environmental Protection Agency (EPA), is mandatory[4][5].
Core Principles:
-
Waste Determination: The generator of the waste is legally responsible for determining if it is hazardous[6]. Given its GHS classifications, tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste stream with incompatible materials. Strong oxidizing agents and strong acids are incompatible[6]. Keep it separate from halogenated solvents, aqueous waste, and solid waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) office.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include the full chemical name, relevant hazard pictograms, and the words "Hazardous Waste."[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste containing tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate.
Caption: Disposal decision workflow for the subject compound.
Step-by-Step Disposal Protocol
This protocol is intended for trained laboratory personnel. Always operate within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Safety goggles (or safety glasses with side shields)[6]
-
Face shield if there is a splash risk
-
Chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like neoprene or butyl rubber are recommended for direct handling)
-
Flame-resistant lab coat[6]
Protocol for Unused or Waste Reagent:
-
Do Not Attempt Neutralization: While the compound is basic, do not attempt to neutralize bulk quantities in the lab. This can generate heat and potential aerosols. Neutralization should only be performed by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF)[8].
-
Containerize Directly:
-
For Solids: If the waste is the original solid reagent, ensure it is in its original, tightly sealed container. If the container is compromised, carefully transfer the solid to a new, compatible, and clearly labeled container.
-
For Solutions: If the waste is a solution (e.g., from a reaction workup in an organic solvent), transfer it to a designated hazardous waste container for non-halogenated organic waste [7]. Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is not metallic, as amines can be corrosive[7].
-
-
Label the Container: Affix a completed hazardous waste tag to the container. The tag must include:
-
The full chemical name: "tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate"
-
All solvent components and their approximate percentages.
-
The date accumulation started[9].
-
Appropriate hazard warnings (Irritant, Harmful).
-
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area[9]. This area must be well-ventilated, away from heat or ignition sources, and segregated from incompatible chemicals like acids and oxidizers[6].
-
Schedule Pickup: Contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup[8]. Waste must be removed from the lab in a timely manner, adhering to regulatory time limits (e.g., 90 or 180 days, depending on generator status)[9].
Spill and Emergency Procedures
Accidents require immediate and correct responses to mitigate risk.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell[3].
-
Control and Contain: If the spill is small and you are trained to handle it, prevent it from spreading or entering drains[10][11].
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or a universal chemical absorbent pad[10]. Do not use combustible materials like paper towels to absorb bulk liquid.
-
Collect and Clean: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container for hazardous waste. Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste as well.
-
Decontaminate PPE: Remove and decontaminate or dispose of all contaminated PPE as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office according to your institution's policy.
Final Disposal Pathway: The Role of the TSDF
Laboratory personnel are responsible for the "cradle-to-gate" portion of waste management. The final "grave" is handled by a licensed TSDF. The most common and environmentally sound disposal method for this type of organic compound is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's exhaust gas scrubbing systems.
By following this detailed protocol, researchers can ensure the safe, compliant, and environmentally responsible disposal of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate, upholding the highest standards of laboratory safety and professional integrity.
References
-
Apollo Scientific. Safety Data Sheet: tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate.
-
Fisher Scientific. Safety Data Sheet: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
-
Fisher Scientific. Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22647295, tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 59414623, tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate.
-
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is a key building block in modern medicinal chemistry, but its structural features—a primary amine and a piperidine ring—necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a comprehensive, field-tested framework for personal protective equipment (PPE) selection and use, ensuring that your most valuable asset—your research team—is protected.
Hazard Profile: Understanding the "Why" Behind the "What"
The necessity for specific PPE is dictated by the inherent chemical risks of the substance. Tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is classified with specific hazards that inform our procedural controls.
-
Skin and Eye Irritation (H315, H319) : As an amine, this compound is alkaline and can disrupt biological tissues. It is known to cause skin irritation and serious eye irritation.[1] Some analogous piperidine compounds are classified as causing severe skin burns and eye damage, underscoring the need for an impenetrable barrier between the chemical and the user.[2]
-
Respiratory Irritation (H335) : If aerosolized or if its dust is inhaled, the compound may cause respiratory irritation.[1]
-
Combustion Hazards : While not combustible itself, in a fire, it may emit corrosive and toxic fumes, including nitrogen oxides (NOx) and carbon oxides.[1][2][3]
The core principle guiding our work is ALARA (As Low As Reasonably Achievable). All handling procedures and PPE choices are designed to minimize exposure to the lowest possible levels.
The Hierarchy of Controls: PPE as the Final Safeguard
Before we even consider PPE, we must implement more effective safety measures. PPE is the last and final barrier between a researcher and a hazard, not the first.
-
Elimination/Substitution : In drug development, substituting this specific molecule is often not feasible.
-
Engineering Controls : This is our primary line of defense. All handling of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate must be performed inside a certified chemical fume hood. [2] This control captures vapors and dust at the source, drastically reducing inhalation risk. The work area must also be equipped with easily accessible eyewash stations and safety showers.[2][4]
-
Administrative Controls : These are the standard operating procedures (SOPs), training, and signage that ensure safe work practices. This includes restricting access to handling areas and providing thorough training on the specific hazards of this compound.
-
Personal Protective Equipment (PPE) : The focus of this guide, PPE is used to protect the individual when engineering and administrative controls cannot guarantee zero exposure.
Core PPE Protocol: A Multi-Barrier System
Effective protection relies on a multi-layered approach. The following PPE is mandatory for all work with this compound.
Primary Barrier: Dermal and Eye Protection
This layer prevents the chemical from making any direct contact with your skin or eyes.
-
Hand Protection :
-
Gloves : Standard nitrile gloves are the minimum requirement. Always inspect gloves for tears or pinholes before use.[3][4]
-
Technique : For all but the most minor operations, double-gloving is recommended. This provides a significant buffer against undetected micro-perforations and contamination during glove removal.
-
Removal : Use proper glove removal techniques to avoid skin contact with the contaminated outer surface.[3] Dispose of gloves immediately in the designated hazardous waste container.
-
-
Eye and Face Protection :
-
Goggles : Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[2][3] Standard safety glasses do not provide adequate protection from splashes.
-
Face Shield : When handling larger quantities (>5g) or performing operations with a high splash risk (e.g., quenching a reaction), a full-face shield must be worn over the chemical splash goggles.[5]
-
-
Protective Clothing :
-
Lab Coat : A clean, flame-resistant lab coat with full-length sleeves and a snap or button front is mandatory.
-
Apron : For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.
-
Footwear : Fully enclosed, non-porous shoes are required at all times in the laboratory.[6]
-
Secondary Barrier: Respiratory Protection
While the fume hood is the primary engineering control for inhalation hazards, respiratory protection may be necessary in specific scenarios.[7]
-
When Required :
-
When weighing or transferring the solid compound outside of a containment hood or glove box.
-
During the cleanup of a significant spill.
-
If there is any failure of the primary engineering controls (e.g., fume hood malfunction).
-
-
Type of Respirator : A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[2][8] If the compound is a fine powder, a combination P100/organic vapor cartridge should be used. All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<1g) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required inside a fume hood. |
| Solution Preparation/Reaction | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Not required inside a fume hood. |
| High Splash-Risk Operations | Face Shield over Goggles | Double Pair Nitrile Gloves | Lab Coat & Chemical Apron | Not required inside a fume hood. |
| Spill Cleanup | Face Shield over Goggles | Double Pair Nitrile Gloves | Lab Coat & Chemical Apron | NIOSH-approved respirator with appropriate cartridges. |
Procedural Guidance: Integrating PPE into Your Workflow
The effectiveness of PPE is entirely dependent on its correct use. The following workflow ensures that the protective barriers remain intact from the beginning to the end of the procedure.
Step 1: Pre-Operational Checks
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Locate and confirm the accessibility of the nearest safety shower and eyewash station.
-
Inspect all PPE for damage (cracks in goggles, tears in gloves, etc.). Do not use damaged equipment.
Step 2: Donning PPE
-
The sequence is critical to avoid contamination.
-
-
Lab Coat
-
-
-
Inner Gloves
-
-
-
Goggles / Face Shield
-
-
-
Outer Gloves (cuffs pulled over the sleeves of the lab coat)
-
Step 3: Safe Handling
-
Perform all manipulations within the fume hood, at least 6 inches from the sash.
-
Keep the container of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate sealed when not in active use.[1][2]
-
Should any PPE become contaminated, remove and replace it immediately, following the doffing procedure.
Step 4: Doffing and Decontamination
-
This sequence is designed to prevent contact with any contaminated surfaces.
-
-
Remove Outer Gloves (turn inside out).
-
-
-
Remove Lab Coat and Apron (fold contaminated part inward).
-
-
-
Remove Goggles / Face Shield (handle by the strap).
-
-
-
Remove Inner Gloves.
-
Caption: Workflow for safe handling, emphasizing procedural stages.
Emergency and Disposal Protocols
Spill Management For a small spill inside a fume hood, wear your full PPE ensemble. Use a dry, inert absorbent material to collect the spilled substance.[1] Place the material in a clearly labeled, sealed container for hazardous waste disposal.[1][3] Do not use water to clean the area until all solid material has been removed.
First Aid
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[1][2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Waste Disposal All materials contaminated with tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste. Dispose of these materials in designated, sealed containers and follow all institutional, local, and national regulations for hazardous waste disposal.[1][9]
References
- tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR401037_msds.pdf]
- tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=CC67913DE]
- MSDS of tert-Butyl-4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Watson International Ltd. [URL: https://www.watson-int.
- Ethyl 4-aminopiperidine-1-carboxylate Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC434850050]
- tert-Butyl piperidine-4-carboxylate Chemical Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDS_EN.aspx?casno=138007-24-6]
- MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Capot Chemical. [URL: https://www.capotchem.com/msds/875798-79-1.pdf]
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Arotec. [URL: https://arotec.com.br/en/how-to-handle-amines-safely-in-industrial-environments-a-comprehensive-guide/]
- The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [URL: https://www.dcfinechemicals.com/en/the-importance-of-personal-protective-equipment-in-the-handling-of-chemicals]
- Personal Protective Equipment (PPE). CHEMM. [URL: https://chemm.hhs.gov/ppe.htm]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538289/]
- Anhydrous Ammonia PPE. Prairieland FS, Inc. via YouTube. [URL: https://www.youtube.
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- Safety Data Sheet: Piperidine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-0976-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODU0NDd8YXBwbGljYXRpb24vcGRmfGg1Ni9oN2EvMTY3ODg4NjkzMDIxMTAvU0RCLTA5NzYtQ0gtRU4ucGRmfDI5YjM3YjdiYjU0YjYzYjE4YjM3Y2U5M2U5ZDA1YjY5YjY5YjY5YjY5YjY5YjY5YjY5YjY5YjY5YjY5YjY5YjY5]
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Nationwide Boiler Inc. [URL: https://www.nationwideboiler.com/boilers-101/personal-protective-equipment-ppe-requirements-for-workers-handling-ammonia]
- Safety Data Sheet: Piperidine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

